POTASSIUM PENTASULFIDE)
Description
BenchChem offers high-quality POTASSIUM PENTASULFIDE) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about POTASSIUM PENTASULFIDE) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
12136-50-4 |
|---|---|
Molecular Formula |
C12H24N2O2S |
Synonyms |
POTASSIUM PENTASULFIDE) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Laboratory Synthesis of Potassium Pentasulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the laboratory synthesis of potassium pentasulfide (K₂S₅), a compound of interest in various chemical and pharmaceutical research areas. This document outlines two reliable synthetic methods, complete with detailed experimental protocols and safety considerations. All quantitative data is summarized for clarity, and experimental workflows are visualized to facilitate understanding and reproducibility.
Introduction
Potassium pentasulfide is an inorganic polysulfide characterized by the formula K₂S₅. It appears as a red-orange solid that is soluble in water and decomposes in the air.[1] Polysulfides like K₂S₅ are utilized as reagents in chemical synthesis, particularly in the production of organic sulfur compounds.
This guide details two common and effective methods for the laboratory-scale synthesis of potassium pentasulfide:
-
Method 1: Synthesis from Potassium Sulfide (B99878) (K₂S) and Elemental Sulfur (S₈) in an alcoholic medium.
-
Method 2: Synthesis from Potassium Hydroxide (B78521) (KOH) and Elemental Sulfur (S₈) in an aqueous solution.
Both methods are presented with detailed protocols, safety precautions, and characterization data to ensure safe and successful synthesis.
Safety Precautions
Working with potassium pentasulfide and its precursors requires strict adherence to safety protocols due to their hazardous nature.
-
Potassium Sulfide (K₂S) and Potassium Hydroxide (KOH): Both are corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Elemental Sulfur (S₈): Flammable solid. Keep away from ignition sources.
-
Potassium Pentasulfide (K₂S₅): The final product is moisture-sensitive and decomposes in the air. It is also corrosive. All handling should be performed in a well-ventilated fume hood.
-
Hydrogen Sulfide (H₂S): May be generated as a byproduct, particularly in the presence of acid. H₂S is a highly toxic and flammable gas. Ensure adequate ventilation at all times.
Synthesis Methodologies
Method 1: Synthesis from Potassium Sulfide and Sulfur in Ethanol (B145695)
This method involves the direct reaction of potassium sulfide with elemental sulfur in an ethanolic solution. The use of ethanol as a solvent facilitates the reaction and the subsequent isolation of the product.
Reaction: K₂S + 4S → K₂S₅
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous potassium sulfide (K₂S).
-
Solvent Addition: Add anhydrous ethanol to the flask under a nitrogen atmosphere.
-
Sulfur Addition: While stirring, add powdered elemental sulfur to the suspension.
-
Reaction: Heat the mixture to reflux with continuous stirring under a nitrogen atmosphere for 4-6 hours. The color of the solution will change to a deep red-orange.
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Filter the solid product under a nitrogen atmosphere using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to aid in drying.
-
Drying: Dry the product under vacuum to obtain red-orange crystals of potassium pentasulfide.
Method 2: Synthesis from Potassium Hydroxide and Sulfur in Water
This method provides an alternative route to potassium pentasulfide using readily available potassium hydroxide. The reaction proceeds through the in-situ formation of potassium polysulfides. To favor the formation of the pentasulfide, a specific molar ratio of sulfur to potassium hydroxide is crucial.
Reaction: 12KOH + 12S → 2K₂S₅ + K₂S₂O₃ + 6H₂O
Experimental Protocol:
-
Preparation of KOH solution: In a beaker, dissolve potassium hydroxide (KOH) pellets in deionized water.
-
Reaction Setup: Transfer the KOH solution to a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Sulfur Addition: Gradually add powdered elemental sulfur to the stirred KOH solution. An exothermic reaction will occur.
-
Reaction: Heat the mixture to 90-100°C and maintain this temperature with continuous stirring for 2-3 hours. The solution will turn a deep red-orange.
-
Cooling and Crystallization: After the reaction period, allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization of the potassium pentasulfide.
-
Filtration: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water, followed by a wash with cold ethanol.
-
Drying: Dry the product under vacuum.
Purification by Recrystallization
The purity of the synthesized potassium pentasulfide can be improved by recrystallization. Ethanol is a suitable solvent for this purpose.
Protocol:
-
Dissolution: In a flask, dissolve the crude potassium pentasulfide in a minimum amount of hot absolute ethanol with stirring.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Red-orange crystals of K₂S₅ will form. For better yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold, anhydrous ethanol and then with diethyl ether. Dry the purified potassium pentasulfide under vacuum.
Data Presentation
| Parameter | Method 1 (K₂S + S) | Method 2 (KOH + S) |
| Starting Materials | Potassium Sulfide, Sulfur | Potassium Hydroxide, Sulfur |
| Solvent | Anhydrous Ethanol | Deionized Water |
| Reaction Temperature | Reflux (approx. 78°C) | 90-100°C |
| Reaction Time | 4-6 hours | 2-3 hours |
| Product Appearance | Red-orange crystals | Red-orange crystals |
| Molar Mass | 238.50 g/mol [1][2] | 238.50 g/mol [1][2] |
Characterization
The identity and purity of the synthesized potassium pentasulfide can be confirmed using spectroscopic methods.
-
Raman Spectroscopy: The Raman spectrum of potassium pentasulfide will show characteristic peaks corresponding to the S-S stretching and bending modes of the S₅²⁻ anion.
-
UV-Vis Spectroscopy: The UV-Vis spectrum of a solution of potassium pentasulfide will exhibit absorption bands characteristic of the pentasulfide anion.
Experimental Workflows
Caption: Experimental workflow for the synthesis of K₂S₅ from K₂S and Sulfur.
Caption: Experimental workflow for the synthesis of K₂S₅ from KOH and Sulfur.
References
An In-depth Technical Guide to the Characterization of Potassium Polysulfides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core analytical techniques employed for the characterization of potassium polysulfides (K₂Sₙ). A thorough understanding of the speciation, stability, and electrochemical behavior of these compounds is critical for their application in various fields, including energy storage and drug development. This document outlines the principles of key characterization methods, presents quantitative data in a structured format, provides detailed experimental protocols, and visualizes experimental workflows.
Spectroscopic Characterization Techniques
Spectroscopic methods are powerful tools for elucidating the structure and composition of potassium polysulfides. These techniques provide insights into the sulfur chain length (n), the nature of the sulfur-sulfur bonds, and the overall chemical environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a widely used technique to identify and quantify polysulfide species in solution.[1][2][3] Different polysulfide anions (Sₙ²⁻) exhibit distinct absorption maxima in the UV-Vis spectrum, allowing for their differentiation. The color of polysulfide solutions is a direct result of these absorptions, with longer polysulfide chains generally absorbing at longer wavelengths.[4]
Table 1: UV-Vis Absorption Maxima for Polysulfide Species
| Polysulfide Species | Wavelength (nm) | Reference |
| S₈²⁻ | ~380, ~436 | [5] |
| S₇²⁻ | ~380, ~436 | [5] |
| S₆²⁻ | ~386, ~440 | [5][6] |
| S₄²⁻ | ~390, ~442 | [5][6] |
| Isosbestic Point (HS⁻/Sₙ²⁻) | 249 | [1] |
| General Polysulfide | 295 | [1] |
-
Sample Preparation: Prepare a 0.05 M solution of the potassium polysulfide (K₂Sₓ, where 5 ≤ x ≤ 6) in a suitable solvent, such as tetraethylene glycol dimethyl ether (TEGDME) or a mixture of 1,3-dioxolane (B20135) (DOL) and 1,2-dimethoxyethane (B42094) (DME).[3][7] The electrolyte should also contain a supporting salt, for example, 0.5 M potassium bis(trifluoromethanesulfonyl)imide (KTFSI).[7] All sample preparation should be conducted in an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation.
-
Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Use a quartz cuvette with a known path length (e.g., 1 cm).
-
Record a baseline spectrum using the pure solvent and supporting electrolyte.
-
Acquire the spectrum of the polysulfide solution over a wavelength range of 200-800 nm.
-
-
Data Analysis: Identify the absorption maxima and compare them to literature values to determine the polysulfide species present. The Lambert-Beer law can be used for quantification if molar absorptivity coefficients are known.[2]
DOT Diagram: UV-Vis Spectroscopy Workflow
Caption: Workflow for UV-Vis analysis of potassium polysulfides.
Raman Spectroscopy
Raman spectroscopy provides detailed structural information about polysulfide species by probing their vibrational modes.[8][9] This technique is particularly useful for identifying the sulfur chain length and symmetry of the polysulfide anions.[8] It can be used for both solid and liquid samples, and in-situ measurements are possible to monitor changes during electrochemical processes.[10][11]
Table 2: Characteristic Raman Shifts for Potassium Polysulfides
| Polysulfide Species | Raman Shift (cm⁻¹) | Reference |
| K₂S₃ (S₃²⁻) | ~250, ~450, ~540 | [8] |
| K₂S₄ (S₄²⁻) | ~180, ~220, ~410, ~480 | [8] |
| K₂S₅ (S₅²⁻) | ~150, ~260, ~420, ~460 | [8] |
| K₂S₆ (S₆²⁻) | ~190, ~270, ~430, ~470 | [8] |
| S₈²⁻ | ~380, ~436 | [5] |
| S₆²⁻ | ~386, ~440 | [5] |
| S₄²⁻ | ~390, ~442 | [5] |
-
Sample Preparation:
-
Instrumentation: Use a Raman microscope equipped with a laser of appropriate wavelength (e.g., 532 nm or 785 nm) to minimize fluorescence.
-
Measurement:
-
Focus the laser on the sample.
-
Acquire the Raman spectrum over a range of 100-600 cm⁻¹.
-
For in-situ measurements, a specialized cell that allows for electrochemical cycling during spectral acquisition is required.[10]
-
-
Data Analysis: Assign the observed Raman peaks to specific polysulfide species based on their characteristic vibrational frequencies.[5][8]
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements present. For polysulfides, XPS can distinguish between terminal and central sulfur atoms within the polysulfide chain, as well as differentiate them from sulfide (B99878) (S²⁻) and elemental sulfur (S₈).[12]
Table 3: S 2p Binding Energies for Different Sulfur Species
| Sulfur Species | S 2p₃/₂ Binding Energy (eV) | Reference |
| Sulfide (S²⁻) | ~161.8 - 162.1 | [13] |
| Terminal Sulfur (S⁻) in Polysulfide | Shift of -2.4 eV relative to S₈ | [12] |
| Central Sulfur (S⁰) in Polysulfide | Shift of -0.6 eV relative to S₈ | [12] |
| Elemental Sulfur (S₈) | ~164.0 | [12] |
-
Sample Preparation:
-
Samples should be prepared and transferred to the XPS instrument under an inert atmosphere to prevent surface oxidation.
-
For analysis of electrode surfaces from batteries, the electrodes should be carefully disassembled in a glovebox, rinsed with a volatile solvent to remove residual electrolyte, and dried under vacuum.[14]
-
-
Instrumentation: An XPS system with a monochromatic X-ray source (e.g., Al Kα) is required.
-
Measurement:
-
Acquire a survey spectrum to identify all elements present.
-
Perform high-resolution scans over the S 2p, K 2p, and other relevant elemental regions.
-
-
Data Analysis:
-
Calibrate the binding energy scale using the C 1s peak (284.8 eV) as a reference.
-
Deconvolute the high-resolution S 2p spectrum into multiple components corresponding to different sulfur species (sulfide, terminal S, central S, etc.).[12]
-
DOT Diagram: XPS Analysis Workflow
Caption: Workflow for XPS analysis of potassium polysulfides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be a powerful tool for characterizing polysulfides, although its application to potassium polysulfides is less common than for lithium polysulfides.[15] ⁷Li NMR has been used to study polysulfide clustering in lithium-sulfur batteries.[15] For potassium polysulfides, ¹H NMR can be used after derivatization to quantify different polysulfide species in solution.[16]
This protocol is adapted from methods developed for aqueous polysulfide solutions.[16]
-
Derivatization:
-
In an alkaline aqueous medium, alkylate the polysulfide ions with an alkylating agent like dimethyl sulfate. This converts the ionic polysulfides into more stable dialkyl polysulfides.
-
-
Sample Preparation for NMR:
-
Extract the derivatized polysulfides into a suitable deuterated solvent (e.g., CDCl₃).
-
Add a known amount of an internal standard, such as 1,3,5-tributylbenzene, for quantification.[16]
-
-
Instrumentation: A high-resolution NMR spectrometer.
-
Measurement: Acquire a quantitative ¹H NMR spectrum.
-
Data Analysis: Integrate the signals corresponding to the alkyl groups of the different dialkyl polysulfides and the internal standard. The relative integrals can be used to determine the concentration of each polysulfide species.
Mass Spectrometry (MS)
Mass spectrometry is used to identify the chain length of polysulfide species. Due to the ionic nature of potassium polysulfides, derivatization is often required to make them volatile enough for techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[4] High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) can directly analyze ionic polysulfides.[4]
This protocol is based on the analysis of lithium polysulfides and can be adapted for potassium polysulfides.[4]
-
Derivatization (Optional but Recommended):
-
React the polysulfide solution with a derivatizing agent such as 4-(dimethylamino)benzoyl chloride. This converts the ionic polysulfides into covalent compounds that can be separated by reverse-phase HPLC.[4]
-
-
Instrumentation: An HPLC system coupled to an ESI-MS detector.
-
Chromatographic Separation:
-
Use a reverse-phase HPLC column (e.g., C18).
-
Employ a suitable mobile phase gradient (e.g., a mixture of water and acetonitrile (B52724) with a small amount of formic acid) to separate the derivatized polysulfides.
-
-
Mass Spectrometric Detection:
-
Operate the ESI source in positive ion mode to detect the protonated derivatized polysulfides.
-
Acquire mass spectra over a relevant m/z range.
-
-
Data Analysis:
-
Identify the different polysulfide species based on their retention times and mass-to-charge ratios.
-
Tandem MS (MS/MS) can be used to confirm the structure of the derivatized polysulfides by analyzing their fragmentation patterns.[4]
-
Electrochemical Characterization
Electrochemical techniques are essential for understanding the redox behavior of potassium polysulfides, particularly in the context of potassium-sulfur batteries.
Cyclic Voltammetry (CV)
CV is used to probe the reduction and oxidation processes of polysulfides. The resulting voltammogram provides information on the redox potentials and kinetics of the different polysulfide conversion reactions.
-
Cell Assembly:
-
Assemble a three-electrode or two-electrode (coin cell) electrochemical cell in an argon-filled glovebox.
-
For a two-electrode setup, use potassium metal as both the counter and reference electrode, and a suitable current collector (e.g., carbon paper) as the working electrode.[11]
-
The electrolyte should contain the potassium polysulfide of interest (e.g., 0.05 M K₂Sₓ in 0.5 M KTFSI in DEGDME).[7]
-
-
Instrumentation: A potentiostat.
-
Measurement:
-
Scan the potential within a relevant window (e.g., 1.2 V to 2.4 V vs. K/K⁺) at a specific scan rate (e.g., 0.1 mV/s).[11]
-
-
Data Analysis: Identify the cathodic and anodic peaks corresponding to the reduction and oxidation of different polysulfide species.
Galvanostatic Cycling
Galvanostatic cycling is used to evaluate the performance of a potassium-sulfur battery by repeatedly charging and discharging it at a constant current. This provides information on capacity, coulombic efficiency, and cycle life.
-
Cell Assembly: Assemble a coin cell as described for cyclic voltammetry.
-
Instrumentation: A battery cycler.
-
Measurement:
-
Cycle the cell between defined voltage limits (e.g., 1.2 V and 2.4 V) at a constant current density (e.g., 0.1 C-rate, where 1 C = 558 mA g⁻¹).[11]
-
-
Data Analysis: Plot the cell voltage versus capacity to obtain charge-discharge curves. Analyze these curves to determine the specific capacity, coulombic efficiency, and capacity retention over multiple cycles.
DOT Diagram: Logical Relationship of Characterization Techniques
Caption: Interrelation of techniques for potassium polysulfide analysis.
This guide provides a foundational understanding of the key techniques for characterizing potassium polysulfides. The selection of the most appropriate method or combination of methods will depend on the specific research question, whether it pertains to fundamental structural elucidation, reaction monitoring, or performance evaluation in an electrochemical system.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. elib.dlr.de [elib.dlr.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Raman studies of sulfur-containing anions in inorganic polysulfides. Potassium polysulfides: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. Mapping Polysulfides in Sodium–Sulfur Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Exploiting XPS for the identification of sulfides and polysulfides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Influence of Lithium Polysulfide Clustering on the Kinetics of Electrochemical Conversion in Lithium-Sulfur Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure Analysis of Potassium Pentasulfide (K₂S₅)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of potassium pentasulfide (K₂S₅), a compound of interest in various chemical and materials science applications. This document details the crystallographic data, experimental protocols for synthesis and analysis, and a visual representation of the experimental workflow.
Introduction
Potassium pentasulfide (K₂S₅) is an inorganic polysulfide that exists as a red-orange solid.[1] Its structure is characterized by unbranched, zigzag chains of five sulfur atoms, forming the pentasulfide anion (S₅²⁻), which are ionically bonded to potassium cations (K⁺).[1][2] Understanding the precise three-dimensional arrangement of atoms within the K₂S₅ crystal is crucial for elucidating its chemical and physical properties, which can be relevant in fields such as battery technology and organic synthesis. The definitive method for determining this arrangement is single-crystal X-ray diffraction.
Crystallographic Data
The crystal structure of potassium pentasulfide was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic system, belonging to the space group P2₁2₁2₁.[2][3] The asymmetric unit contains two potassium cations and one pentasulfide anion.
Crystal and Refinement Data
The fundamental parameters defining the unit cell and the details of the structure refinement are summarized in the table below.
| Parameter | Value | Reference |
| Empirical Formula | K₂S₅ | [4] |
| Formula Weight | 238.50 g/mol | [4] |
| Crystal System | Orthorhombic | [2][3] |
| Space Group | P2₁2₁2₁ | [2][3] |
| Unit Cell Dimensions | ||
| a | 6.494(1) Å | [2][3] |
| b | 17.414(5) Å | [2] |
| c | 6.600(2) Å | [2] |
| α, β, γ | 90° | [2][3] |
| Volume | 746.5(4) ų | [2] |
| Z (Formula units per cell) | 4 | [2] |
| Calculated Density | 2.12 g/cm³ | [4] |
Atomic Coordinates
The fractional atomic coordinates for the atoms in the asymmetric unit of the K₂S₅ crystal structure are provided in the following table. These coordinates define the position of each atom within the unit cell.
| Atom | Wyckoff Site | x | y | z |
| K1 | 4a | 0.9885 | 0.3189 | 0.1834 |
| K2 | 4a | 0.5188 | 0.4983 | 0.1783 |
| S1 | 4a | 0.7634 | 0.3341 | 0.6908 |
| S2 | 4a | 0.5057 | 0.3541 | 0.5000 |
| S3 | 4a | 0.6970 | 0.4069 | 0.3010 |
| S4 | 4a | 0.4906 | 0.4402 | 0.0963 |
| S5 | 4a | 0.6980 | 0.4952 | 0.8875 |
Data sourced from the Materials Project, entry mp-672372.[4]
Selected Bond Lengths and Angles
The geometry of the pentasulfide anion is defined by the bond lengths and angles between the sulfur atoms. Key intramolecular distances and angles are presented below.
| Bond | Length (Å) | Angle | Degree (°) |
| S1-S2 | 2.07 | S1-S2-S3 | 108.6 |
| S2-S3 | 2.07 | S2-S3-S4 | 107.5 |
| S3-S4 | 2.07 | S3-S4-S5 | 108.7 |
| S4-S5 | 2.07 |
Bond lengths and angles calculated from the atomic coordinates provided by the Materials Project, entry mp-672372.[4]
Experimental Protocols
The determination of the crystal structure of potassium pentasulfide involves two primary stages: the synthesis of high-quality single crystals and the analysis of these crystals by single-crystal X-ray diffraction. As K₂S₅ is sensitive to air and moisture, all manipulations must be carried out under an inert atmosphere.[5]
Synthesis of Potassium Pentasulfide Single Crystals
A general method for the preparation of potassium polysulfides involves the direct reaction of potassium sulfide (B99878) (K₂S) with elemental sulfur. For the growth of single crystals suitable for X-ray diffraction, a slow reaction and cooling process is typically employed. The following is a representative protocol.
-
Reactant Preparation : Stoichiometric amounts of anhydrous potassium sulfide (K₂S) and elemental sulfur (S) are used. For K₂S₅, a molar ratio of 1:4 (K₂S:S) is required. All reactants should be of high purity.
-
Reaction Setup : The reactants are loaded into a quartz ampoule inside an inert-atmosphere glovebox to prevent oxidation.
-
Reaction and Crystal Growth : The sealed ampoule is placed in a programmable furnace. It is slowly heated to a temperature above the melting point of the mixture (e.g., 300-400 °C) and held at this temperature to ensure a homogeneous melt. The furnace is then cooled very slowly (e.g., 1-2 °C per hour) to the crystallization temperature of K₂S₅. This slow cooling promotes the formation of well-ordered single crystals.
-
Crystal Isolation : After cooling to room temperature, the ampoule is opened inside an inert-atmosphere glovebox. Suitable single crystals are carefully selected under a microscope.
Single-Crystal X-ray Diffraction
Due to the air-sensitive nature of K₂S₅, specialized handling techniques are required for mounting the crystal for X-ray analysis.
-
Crystal Mounting : Inside a glovebox, a selected crystal is coated with a cryoprotectant oil (e.g., Paratone-N).[5] The crystal is then mounted on a cryo-loop. The oil protects the crystal from the atmosphere during transfer to the diffractometer.[1][5]
-
Data Collection : The mounted crystal is transferred to a single-crystal X-ray diffractometer equipped with a cryo-cooling system (typically a stream of cold nitrogen gas at ~100 K). The low temperature minimizes thermal vibrations of the atoms and protects the crystal from degradation. A monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) is used. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing : The collected diffraction images are processed to integrate the intensities of the diffraction spots. Corrections for factors such as Lorentz and polarization effects are applied.
-
Structure Solution and Refinement : The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined using full-matrix least-squares methods against the experimental diffraction data to minimize the difference between the observed and calculated structure factors. The final refinement should result in low residual factors (R-factors) and a chemically reasonable geometry.
Experimental Workflow Visualization
The logical flow of the experimental procedure for the crystal structure analysis of potassium pentasulfide is depicted in the following diagram.
Conclusion
This guide has provided a detailed technical overview of the crystal structure of potassium pentasulfide. The quantitative data, presented in structured tables, and the outlined experimental protocols offer a valuable resource for researchers working with this and related polysulfide materials. The provided workflow diagram visually summarizes the key steps from synthesis to final data analysis, emphasizing the critical handling procedures for this air-sensitive compound. The elucidation of such crystal structures is fundamental to advancing our understanding of the structure-property relationships in inorganic materials.
References
Solubility of Potassium Pentasulfide (K₂S₅) in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current understanding of the solubility of potassium pentasulfide (K₂S₅) in various organic solvents. Due to the limited availability of direct quantitative data for K₂S₅, this document also includes information on closely related potassium polysulfides and details comprehensive experimental protocols for determining solubility.
Quantitative Solubility Data
A study on potassium sulfides in a eutectic solvent mixture of acetamide (B32628) and ε-caprolactam (CPL) yielded the following quantitative solubility data for K₂S and K₂S₂. Given the structural similarities, these values can serve as a useful reference for estimating the solubility of K₂S₅ in similar polar, amide-based solvent systems.
| Solute | Solvent System | Temperature (°C) | Solubility (M) |
| K₂S | Acetamide/CPL | 25 | ~1.2 |
| K₂S₂ | Acetamide/CPL | 60 | 1.44 |
| K₂S | Acetamide/CPL | 75 | 1.43 |
| K₂S₂ | Acetamide/CPL | 75 | 1.50 |
| K₂S | Acetamide/CPL | 100 | 1.47 |
| K₂S₂ | Acetamide/CPL | 100 | 1.64 |
| K₂S | Acetamide/CPL | 120 | 1.50 |
| K₂S₂ | Acetamide/CPL | 120 | 1.72 |
Qualitative studies have also shown that potassium pentasulfide (K₂S₅) is soluble in diethylene glycol dimethyl ether (DEGDME), forming a dark brown solution. For many other common organic solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile, and various alcohols, specific quantitative solubility data for K₂S₅ has not been reported in the reviewed scientific literature.
Experimental Protocols
For researchers aiming to determine the solubility of K₂S₅ in specific organic solvents, the following experimental protocols are recommended. These are based on established methods for determining the solubility of inorganic salts in non-aqueous media.
Synthesis of Anhydrous Potassium Pentasulfide (K₂S₅)
Accurate solubility measurements require the use of anhydrous K₂S₅, as the presence of water can significantly alter solubility in organic solvents.
Materials:
-
Potassium sulfide (B99878) (K₂S), anhydrous
-
Elemental sulfur (S)
-
Anhydrous organic solvent (e.g., ethanol (B145695) or a solvent in which both reactants have some solubility)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside an inert atmosphere glovebox, combine K₂S and elemental sulfur in a 1:4 molar ratio in a reaction flask.
-
Add a minimal amount of the anhydrous organic solvent to facilitate the reaction.
-
Seal the reaction flask and stir the mixture at room temperature or with gentle heating until the reaction is complete, as indicated by the formation of a homogenous reddish-orange solid or solution.
-
If a solvent was used, remove it under vacuum to obtain the anhydrous K₂S₅ product.
-
Store the resulting anhydrous K₂S₅ under an inert atmosphere.
Gravimetric Method for Solubility Determination
This method is a straightforward and reliable way to determine the solubility of a solid in a solvent.
Procedure:
-
Add an excess amount of anhydrous K₂S₅ to a known volume or mass of the organic solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.
-
Carefully separate the saturated solution from the undissolved solid by filtration or centrifugation. This step should be performed while maintaining the constant temperature.
-
Accurately weigh a portion of the saturated solution.
-
Evaporate the solvent from the weighed portion of the solution under vacuum or gentle heating.
-
Weigh the remaining solid residue (K₂S₅).
-
Calculate the solubility as the mass of dissolved K₂S₅ per mass or volume of the solvent.
UV-Vis Spectroscopic Method for Solubility Determination
This method is suitable for colored compounds like K₂S₅ and can be very accurate. It relies on the Beer-Lambert law, which relates absorbance to concentration.
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of K₂S₅ in the desired organic solvent with known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear.
-
-
Prepare a Saturated Solution:
-
Follow steps 1 and 2 from the gravimetric method to prepare a saturated solution of K₂S₅ at a constant temperature.
-
-
Measure the Absorbance of the Saturated Solution:
-
After separating the saturated solution from the undissolved solid, dilute a small, accurately measured volume of the saturated solution with a known volume of the pure solvent to bring its absorbance into the range of the calibration curve.
-
Measure the absorbance of the diluted solution at λ_max.
-
-
Determine the Concentration:
-
Use the measured absorbance of the diluted solution and the calibration curve to determine its concentration.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of K₂S₅.
-
Conclusion
The solubility of potassium pentasulfide in organic solvents is a critical parameter for its application in various fields, yet comprehensive quantitative data remains scarce. The information on related potassium polysulfides suggests that polar aprotic and amide-based solvents may offer higher solubility. For researchers and professionals requiring precise solubility data, the experimental protocols for synthesis and determination via gravimetric or UV-Vis spectroscopic methods provided in this guide offer a robust framework for generating this crucial information. Further research is encouraged to populate a comprehensive database of K₂S₅ solubility in a broader range of organic solvents to facilitate its use in future technological advancements.
Thermal Stability of Potassium Pentasulfide (K₂S₅): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium pentasulfide (K₂S₅), a member of the potassium polysulfide family, is a compound of interest in various fields, including materials science and as a sulfur source in chemical synthesis. Understanding its thermal stability is crucial for its safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides an in-depth overview of the thermal stability of potassium pentasulfide, including theoretical decomposition pathways and detailed, best-practice experimental protocols for its analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Due to a lack of publicly available, specific experimental data for the thermal decomposition of K₂S₅, this guide focuses on the expected thermal behavior and provides a framework for its systematic investigation.
Introduction to the Thermal Stability of Alkali Metal Polysulfides
Alkali metal polysulfides (M₂Sₓ) are a class of inorganic compounds characterized by chains of sulfur atoms. Their thermal stability generally decreases with increasing sulfur content (higher 'x' value). Upon heating, higher polysulfides tend to decompose to lower polysulfides and elemental sulfur before ultimately forming the simple sulfide (B99878) (M₂S). The thermal behavior is influenced by factors such as the cation size, the length of the polysulfide chain, and the surrounding atmosphere. For potassium polysulfides, it is expected that K₂S₅ will decompose in a stepwise manner.
Theoretical Thermal Decomposition Pathway
The thermal decomposition of potassium pentasulfide in an inert atmosphere is anticipated to proceed through a series of steps involving the sequential loss of sulfur atoms. The process would likely begin with melting, followed by decomposition into lower polysulfides (such as K₂S₄ and K₂S₃), and ultimately yielding potassium sulfide (K₂S) and elemental sulfur. The volatilization of the liberated sulfur would be observed as a significant mass loss in thermogravimetric analysis.
Caption: Plausible thermal decomposition pathway of K₂S₅ under an inert atmosphere.
Experimental Analysis of Thermal Stability
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for characterizing the thermal stability of materials like potassium pentasulfide.
Experimental Workflow
The systematic investigation of the thermal stability of K₂S₅ would involve a coordinated TGA and DSC analysis.
Caption: Experimental workflow for TGA and DSC analysis of K₂S₅.
Detailed Experimental Protocols
The following are detailed, hypothetical protocols for the thermal analysis of potassium pentasulfide.
3.2.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the decomposition temperatures and mass loss of K₂S₅ as a function of temperature.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Due to the hygroscopic and air-sensitive nature of K₂S₅, all sample handling and loading into the TGA pan must be performed in an inert atmosphere (e.g., a glovebox filled with argon or nitrogen). A sample mass of 5-10 mg is recommended.
-
Crucible: Alumina or platinum crucibles are suitable.
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to ensure an inert environment and to carry away any gaseous decomposition products.
-
Temperature Program:
-
Equilibrate at 30 °C for 10 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the sample mass and temperature.
3.2.2. Differential Scanning Calorimetry (DSC)
-
Objective: To identify thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: As with TGA, sample preparation must be conducted in an inert atmosphere. A smaller sample mass of 2-5 mg is typically used for DSC. The sample should be hermetically sealed in an aluminum or gold-plated stainless steel pan to prevent any reaction with the atmosphere and to contain any volatile products.
-
Reference: An empty, hermetically sealed pan of the same type as the sample pan.
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the heat flow and temperature.
Data Presentation
Table 1: Key Parameters from Thermogravimetric Analysis (TGA)
| Parameter | Description | Expected Value/Range |
| T_onset (°C) | The temperature at which significant mass loss begins. | To be determined |
| T_peak (°C) | The temperature at which the rate of mass loss is maximal for each decomposition step. | To be determined |
| Mass Loss (%) | The percentage of mass lost during each decomposition step. | To be determined |
| Residual Mass (%) | The percentage of mass remaining at the end of the experiment. | To be determined |
Table 2: Key Parameters from Differential Scanning Calorimetry (DSC)
| Parameter | Description | Expected Value/Range |
| T_m (°C) | Melting temperature, observed as an endothermic peak. | ~211 °C (literature value, requires confirmation) |
| ΔH_m (J/g) | Enthalpy of fusion. | To be determined |
| T_d (°C) | Decomposition temperature(s), observed as endothermic or exothermic peaks. | To be determined |
| ΔH_d (J/g) | Enthalpy of decomposition for each step. | To be determined |
Conclusion
The thermal stability of potassium pentasulfide is a critical parameter for its practical applications. While specific experimental data remains scarce in the public domain, this guide provides a comprehensive framework for its investigation using TGA and DSC. The outlined experimental protocols and expected data will aid researchers in systematically characterizing the thermal behavior of K₂S₅. Further experimental work is necessary to populate the data tables and to fully elucidate the decomposition mechanism and kinetics of this important polysulfide.
An In-depth Technical Guide to the Electrochemical Properties of Potassium Pentasulfide (K₂S₅)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium pentasulfide (K₂S₅) is a prominent member of the potassium polysulfide family, compounds that are gaining significant attention for their crucial role in the advancement of next-generation energy storage systems, particularly potassium-sulfur (K-S) batteries.[1] The rich redox chemistry of the polysulfide chain, coupled with the high theoretical capacity of sulfur, positions K₂S₅ as a key material of interest. Understanding its fundamental electrochemical properties is paramount for optimizing the performance, efficiency, and cycle life of K-S batteries and for exploring its potential in other electrochemical applications.
This technical guide provides a comprehensive overview of the core electrochemical properties of potassium pentasulfide, including its redox behavior, conductivity, and diffusion characteristics. It further details experimental protocols for its synthesis and electrochemical characterization and presents visual representations of its reaction pathways and experimental workflows.
Core Electrochemical Properties of Potassium Pentasulfide
The electrochemical behavior of potassium pentasulfide is primarily defined by the redox reactions of the pentasulfide anion (S₅²⁻). In a typical electrochemical cell, K₂S₅ undergoes a series of reduction and oxidation processes, leading to the formation of various shorter-chain polysulfides and ultimately elemental sulfur or potassium sulfide.
Redox Reactions and Potentials
The electrochemical reduction of K₂S₅ involves the stepwise cleavage of sulfur-sulfur bonds, leading to the formation of lower-order polysulfides. While specific redox potentials can vary depending on the electrolyte composition and temperature, the general trend involves a cascade of reactions. In the context of potassium-sulfur batteries, the overall process involves the conversion of higher-order polysulfides to lower-order ones during discharge and the reverse during charging.
A representative cyclic voltammogram of potassium polysulfides reveals multiple reduction and oxidation peaks, corresponding to these transitions. For instance, in an ether-based electrolyte, the reduction of higher-order polysulfides to species like K₂S₃ is a key process.[2] The subsequent reduction to K₂S₂ and finally to K₂S can also occur, though the kinetics of the solid-state conversion of K₂S₃ to K₂S can be sluggish.[2]
Table 1: Summary of Key Electrochemical Parameters for Potassium Polysulfides
| Parameter | Value | Electrolyte/Conditions | Source(s) |
| Redox Potentials (vs. K/K⁺) | |||
| Reduction of S₈ to higher-order K₂Sₓ | ~2.4 V | Ether-based electrolytes | [2] |
| Reduction of higher-order K₂Sₓ to K₂S₃ | ~2.1 V | Ether-based electrolytes | [2] |
| Further reduction of K₂S₃ | < 2.0 V | Ether-based electrolytes | [2] |
| Ionic Conductivity | 1.06 × 10⁻⁷ S cm⁻¹ (for a K₂S-P₂S₅-KOTf glassy solid electrolyte) | Solid-state | [3] |
| Diffusion Coefficient | Not explicitly found for S₅²⁻. For Li₂S₆ in DME, D is in the order of 10⁻⁶ cm²/s. | DME-based electrolyte | [4] |
Note: The values presented are indicative and can vary based on experimental conditions. Further research is needed to establish precise values for K₂S₅ under standardized conditions.
Ionic Conductivity
The ionic conductivity of the electrolyte is a critical factor determining the rate capability of an electrochemical system. While the ionic conductivity of a pure K₂S₅ solution in a standard organic electrolyte has not been extensively reported, studies on related potassium polysulfide systems and solid electrolytes provide valuable insights. For instance, a ternary glassy solid electrolyte containing K₂S exhibited an ionic conductivity of 1.06 × 10⁻⁷ S cm⁻¹.[3] In liquid electrolytes, the conductivity is influenced by factors such as the concentration of the polysulfide, the nature of the solvent, and the supporting electrolyte. Generally, in ether-based solvents like dimethoxyethane (DME) and tetraethylene glycol dimethyl ether (TEGDME), potassium salts exhibit good solubility and ionic mobility.[5]
Diffusion Coefficient
The diffusion coefficient of the polysulfide species in the electrolyte impacts the mass transport within the cell and, consequently, the overall reaction kinetics. While a specific diffusion coefficient for the pentasulfide anion (S₅²⁻) has not been explicitly reported, studies on similar polysulfide systems, such as lithium polysulfides in DME, indicate diffusion coefficients on the order of 10⁻⁶ cm²/s.[4] The size of the polysulfide anion and the viscosity of the electrolyte are key factors influencing this parameter.
Experimental Protocols
Synthesis of Potassium Pentasulfide Catholyte
A common method for preparing a potassium pentasulfide catholyte for electrochemical testing involves the direct reaction of elemental sulfur with potassium metal or a potassium source in an appropriate solvent.[6]
Materials:
-
Potassium metal (or potassium sulfide, K₂S)
-
Elemental sulfur (S₈)
-
Anhydrous 1,2-dimethoxyethane (B42094) (DME) or tetraethylene glycol dimethyl ether (TEGDME)
-
Potassium bis(trifluoromethanesulfonyl)imide (KTFSI) as supporting electrolyte
Procedure:
-
In an argon-filled glovebox, dissolve the desired concentration of KTFSI (e.g., 0.5 M to 1 M) in the chosen anhydrous ether-based solvent.
-
Add elemental sulfur and potassium metal (or K₂S) in a stoichiometric ratio to achieve the desired K₂S₅ concentration (e.g., a K:S molar ratio of 2:4 for K₂S₅ from K and S).
-
Stir the mixture at room temperature or slightly elevated temperature (e.g., 60 °C) for an extended period (e.g., 24 hours) until all the solids have dissolved, resulting in a characteristic orange-red solution.[6][7]
-
The resulting solution can be used directly as the catholyte in an electrochemical cell.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique to probe the redox behavior of K₂S₅.
Experimental Setup:
-
Working Electrode: Glassy carbon, platinum, or gold disk electrode.
-
Reference Electrode: Ag/AgCl or a potassium pseudo-reference electrode.
-
Counter Electrode: Platinum wire or mesh.
-
Electrolyte: K₂S₅ solution in an organic solvent (e.g., DME or TEGDME) with a supporting electrolyte (e.g., KTFSI).
Typical Parameters:
-
Potential Window: -1.0 V to 3.0 V vs. K/K⁺ (this may need to be optimized based on the specific electrolyte and electrode).
-
Scan Rate: 10 mV/s to 200 mV/s.
-
Procedure:
-
Assemble the three-electrode cell inside an argon-filled glovebox.
-
Purge the electrolyte with argon for at least 15-20 minutes before the measurement to remove any dissolved oxygen.
-
Record the cyclic voltammogram starting from the open-circuit potential and scanning towards the negative potential first to observe the reduction processes.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is used to investigate the kinetics of the electrochemical reactions and the transport properties of the system.
Experimental Setup:
-
Same three-electrode cell as for CV.
Typical Parameters:
-
Frequency Range: 100 kHz to 10 mHz.
-
AC Amplitude: 5-10 mV.
-
DC Potential: Applied at various points of interest along the CV curve (e.g., at the onset of reduction/oxidation peaks).
-
Procedure:
-
Equilibrate the cell at the desired DC potential.
-
Apply the AC perturbation and measure the impedance response over the specified frequency range.
-
Analyze the resulting Nyquist or Bode plots using an appropriate equivalent circuit model to extract parameters such as charge transfer resistance and diffusion impedance.[8]
-
Electrochemical Reaction Pathway
The electrochemical reduction of potassium pentasulfide in a K-S battery typically follows a multi-step pathway involving the successive formation of shorter-chain polysulfides. The process is reversible upon charging.
Conclusion
Potassium pentasulfide exhibits a rich and complex electrochemical behavior that is central to the operation of potassium-sulfur batteries. Its stepwise redox reactions, involving the formation and conversion of various polysulfide species, govern the capacity, voltage profile, and overall performance of these energy storage devices. While significant progress has been made in understanding the qualitative aspects of K₂S₅ electrochemistry, further research is required to precisely quantify its fundamental properties, such as diffusion coefficients and ionic conductivity in relevant electrolytes. The experimental protocols and reaction pathways outlined in this guide provide a foundational framework for researchers and scientists to further explore and harness the potential of potassium pentasulfide in advanced electrochemical applications.
References
potassium pentasulfide chemical formula and CAS number
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of potassium pentasulfide (K₂S₅), a key inorganic polysulfide. The document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, illustrates relevant chemical pathways, and discusses its applications, particularly in the context of emerging energy storage technologies.
Core Chemical Identifiers and Properties
Potassium pentasulfide is an inorganic compound composed of two potassium cations (K⁺) and a pentasulfide anion (S₅²⁻). The anion features a zigzag chain of five sulfur atoms. While it is a well-defined chemical entity, its physical properties are not extensively documented in all literature, and some discrepancies exist.
| Property | Data | Reference |
| Chemical Formula | K₂S₅ | [1] |
| CAS Number | 12136-50-4 | [1][2] |
| Molar Mass | 238.50 g/mol | [1] |
| Appearance | Red-orange prisms or yellow crystalline solid | [1] |
| Melting Point | 211 °C (484 °F; 484 K) | [2] |
| Boiling Point | Data not readily available | |
| Density | Data not readily available | |
| Solubility in Water | Soluble, but decomposes | [1] |
| Crystal Structure | Orthorhombic | [1] |
Experimental Protocols: Synthesis of Potassium Pentasulfide
A definitive, detailed experimental protocol for the synthesis of pure, solid potassium pentasulfide is described in G. Brauer's "Handbook of Preparative Inorganic Chemistry".[1] While the full text of this specific protocol is not publicly available, the synthesis generally proceeds via the reaction of a potassium sulfide (B99878) source with elemental sulfur. Below is a representative protocol based on established chemical reactions.
Objective: To synthesize potassium pentasulfide (K₂S₅) from potassium hydrosulfide (B80085) and elemental sulfur.
Reaction: 4 KSH + S₈ → 2 K₂S₅ + 2 H₂S[1]
Materials:
-
Potassium hydrosulfide (KSH)
-
Elemental sulfur (S₈)
-
Anhydrous ethanol (B145695)
-
Inert gas (e.g., Argon or Nitrogen)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Heating mantle
-
Inert gas supply line and bubbler
-
Schlenk line or glove box for handling air-sensitive materials
Procedure:
-
Setup: Assemble the three-neck flask with the reflux condenser, a gas inlet, and a stopper. Ensure the entire apparatus is dry and purged with an inert gas to exclude air and moisture, as potassium polysulfides decompose in air.[1]
-
Reactant Addition: In an inert atmosphere (glove box), add a stoichiometric amount of potassium hydrosulfide to the flask. Add anhydrous ethanol to the flask to act as a solvent.
-
Sulfur Addition: While stirring the KSH suspension, gradually add the appropriate molar equivalent of elemental sulfur (4 moles of KSH to 1 mole of S₈).
-
Reaction: Gently heat the mixture to reflux while maintaining a continuous inert gas flow. The reaction progress can be monitored by the dissolution of sulfur and a color change in the solution.
-
Isolation and Purification: After the reaction is complete (typically after several hours), the potassium pentasulfide can be isolated. This may involve cooling the solution to induce crystallization, followed by filtration of the resulting solid product under an inert atmosphere.
-
Drying and Storage: The collected solid should be washed with a small amount of cold, anhydrous solvent and dried under vacuum. Store the final product in a tightly sealed container under an inert atmosphere.
Safety Precautions:
-
The reaction generates hydrogen sulfide (H₂S), a highly toxic and flammable gas. The entire procedure must be conducted in a well-ventilated fume hood.
-
Potassium pentasulfide and its precursors are corrosive and can cause severe skin and eye burns. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
The compound is air-sensitive and may be spontaneously combustible in its anhydrous form. Handle exclusively under an inert atmosphere.
Chemical Pathways and Workflows
The chemistry of potassium pentasulfide is of significant interest in the field of potassium-sulfur (K-S) batteries. The following diagrams illustrate a generalized synthesis workflow and the electrochemical pathway relevant to this application.
Caption: Generalized workflow for the synthesis of a potassium polysulfide solution.
References
An In-depth Technical Guide to the Formation Mechanism of Potassium Pentasulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation mechanism of potassium pentasulfide (K₂S₅), a significant member of the potassium polysulfide family. Polysulfides are of growing interest in various fields, including energy storage and organic synthesis. This document details the underlying chemical principles of K₂S₅ formation, experimental protocols for its synthesis, and key characterization data.
Core Principles of Potassium Pentasulfide Formation
The formation of potassium pentasulfide fundamentally involves the reaction of a sulfide (B99878) source with elemental sulfur. The most common laboratory synthesis involves the direct reaction of potassium sulfide (K₂S) or potassium hydrosulfide (B80085) (KSH) with elemental sulfur (S₈).[1] The overall reaction can be represented by the following idealized equation when starting with potassium sulfide:
K₂S + 4S → K₂S₅
When potassium hydrosulfide is used, the reaction is:
4KSH + S₈ → 2K₂S₅ + 2H₂S [1]
The underlying mechanism is a nucleophilic attack by the sulfide or hydrosulfide anion on the cyclic S₈ molecule. This attack opens the eight-membered sulfur ring, initiating a chain-lengthening process. Subsequent nucleophilic attacks by sulfide or other polysulfide anions on the growing polysulfide chain lead to a mixture of polysulfides of varying chain lengths. The final distribution of these polysulfides, and thus the yield of potassium pentasulfide, is dependent on the stoichiometry of the reactants and the reaction conditions.
Reaction Mechanism Pathway
The formation of the pentasulfide anion (S₅²⁻) from the sulfide anion (S²⁻) and elemental sulfur (S₈) is a stepwise process. The initial and rate-determining step is the nucleophilic ring-opening of the S₈ molecule.
The reaction is initiated by the nucleophilic attack of a sulfide ion on the S₈ ring, leading to the formation of a linear S₉²⁻ anion. This intermediate is unstable and can undergo cleavage to form various polysulfide anions. The formation of the S₅²⁻ anion is favored under specific stoichiometric conditions.
Experimental Protocols
The synthesis of potassium pentasulfide can be achieved through various methods. Below are detailed protocols for two common laboratory-scale preparations.
Synthesis from Potassium Sulfide and Sulfur
This method involves the direct reaction of commercially available potassium sulfide with elemental sulfur.
Experimental Workflow:
Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place potassium sulfide (K₂S) and elemental sulfur (S₈) in a 1:4 molar ratio. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Solvent Addition: Add anhydrous ethanol to the flask. The amount of solvent should be sufficient to form a stirrable slurry.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically allowed to proceed for 4-6 hours. The solution will gradually turn a deep red-orange color.
-
Workup and Purification: After cooling to room temperature, filter the reaction mixture to remove any unreacted sulfur. The filtrate is then concentrated under reduced pressure to induce crystallization. The resulting red-orange crystals of potassium pentasulfide are collected by filtration and dried under vacuum.
Quantitative Data
The following table summarizes key quantitative data for potassium pentasulfide.
| Property | Value | Reference |
| Molecular Formula | K₂S₅ | [2] |
| Molar Mass | 238.50 g/mol | [2] |
| Appearance | Red-orange prisms | [1] |
| Crystal Structure | Orthorhombic | [1] |
| Melting Point | 211 °C | |
| Density | 2.12 g/cm³ |
Spectroscopic Data:
Characterization of polysulfide solutions is often performed using Raman and Nuclear Magnetic Resonance (NMR) spectroscopy. While ¹H NMR is not directly applicable to the inorganic K₂S₅, it is a valuable tool for studying solutions of polysulfides that have been derivatized with organic molecules.[3][4][5][6]
| Spectroscopic Technique | Characteristic Features for Polysulfides |
| Raman Spectroscopy | S-S stretching and bending modes in the range of 150-500 cm⁻¹. The exact peak positions are indicative of the polysulfide chain length. |
| ¹H NMR (of derivatized polysulfides) | Chemical shifts of protons adjacent to the sulfur atoms can provide information about the average chain length of the polysulfides in a mixture.[3][4][5][6] |
Logical Relationships in Polysulfide Equilibria
In solution, various polysulfide anions exist in equilibrium. The relative concentrations of these species are dependent on factors such as the overall sulfur-to-sulfide ratio, temperature, and solvent.
This diagram illustrates that the addition of elemental sulfur to a solution of a lower polysulfide will shift the equilibrium towards the formation of higher polysulfides. Conversely, the removal of sulfur will favor the formation of shorter-chain polysulfides.
Conclusion
The formation of potassium pentasulfide is a well-established reaction involving the nucleophilic addition of sulfide ions to elemental sulfur. The mechanism proceeds through a series of polysulfide intermediates, with the final product distribution being controllable through the reaction stoichiometry. The synthesis of K₂S₅ can be reliably performed using standard laboratory techniques, and its identity can be confirmed through various analytical methods. A thorough understanding of the formation mechanism and the equilibria involved is crucial for applications in diverse areas of chemistry and materials science.
References
- 1. Potassium pentasulfide - Wikipedia [en.wikipedia.org]
- 2. Potassium pentasulfide | K2S5 | CID 165359145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantitative 1H NMR analysis of alkaline polysulfide solu... [degruyterbrill.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
spectroscopic analysis of polysulfide chain length
An In-depth Technical Guide to the Spectroscopic Analysis of Polysulfide Chain Length
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polysulfides (RSnR, n > 2) and related reactive sulfur species (RSS) are increasingly recognized for their critical roles in a myriad of biological processes, including redox signaling and cellular homeostasis. In the realm of drug development, understanding and quantifying the chain length of polysulfides is paramount, as their reactivity and biological function are intimately linked to the number of sulfur atoms in the chain. Furthermore, in materials science, particularly in the development of lithium-sulfur (Li-S) and sodium-sulfur (Na-S) batteries, the speciation of polysulfides in the electrolyte is a key determinant of battery performance and longevity. This technical guide provides an in-depth overview of the core spectroscopic techniques employed for the analysis and quantification of polysulfide chain length, offering detailed experimental protocols and data to aid researchers in this complex field.
Core Spectroscopic Techniques
A variety of spectroscopic methods can be employed to identify and quantify polysulfides. Each technique offers unique advantages and challenges, and often a multi-faceted approach combining several methods is necessary for a comprehensive analysis. The primary techniques covered in this guide are Ultraviolet-Visible (UV-Vis) Spectroscopy, Raman Spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a widely accessible technique for the semi-quantitative analysis of polysulfides in solution.[1] The principle relies on the absorption of UV or visible light by the polysulfide molecules, which causes electronic transitions. Different polysulfide chain lengths and radical species exhibit distinct absorption maxima, allowing for their identification. However, the broad and overlapping nature of these absorption bands can make precise quantification of individual species within a mixture challenging.[1]
Data Presentation: UV-Vis Absorption Maxima for Polysulfide Species
| Polysulfide Species | Typical Absorption Maximum (nm) | Solvent/System Context | Reference |
| S8 | 280 | Glyme-based electrolytes (Mg-S Battery) | [2] |
| S82- | ~360-450 | Li-S Battery Electrolytes | [3] |
| S62- | 355 | Glyme-based electrolytes (Mg-S Battery) | [2] |
| S42- | 410 | Glyme-based electrolytes (Mg-S Battery) | [2] |
| S3•- (Radical) | 640 | Glyme-based electrolytes (Mg-S Battery) | [2] |
| Isosbestic Point | 249 | Hydrogen sulphide ion-polysulphide solution | [4] |
Note: Absorption maxima are solvent-dependent and can vary. The values presented are indicative.[2]
Experimental Protocol: Operando UV-Vis Spectroscopy of Li-S Battery Electrolyte
This protocol describes the in-situ monitoring of polysulfide formation during the cycling of a lithium-sulfur battery.[2][5]
-
Cell Assembly: Construct a specialized optical cell (e.g., ECC-Opto-Std-Aqu) with quartz windows to allow for spectroscopic analysis of the electrolyte during battery operation. Assemble the cell with a lithium metal anode, a sulfur-carbon composite cathode, and a separator.
-
Electrolyte Filling: Inject the electrolyte (e.g., 1 M LiTFSI in a 1:1 v/v mixture of 1,3-dioxolane (B20135) (DOL) and 1,2-dimethoxyethane (B42094) (DME)) into the cell in an argon-filled glovebox.
-
Spectrometer Setup: Position the optical cell within a UV-Vis spectrometer equipped with a transmission setup. Ensure the light path is directed through the electrolyte-soaked separator.
-
Data Acquisition:
-
Record a reference spectrum of the cell before cycling begins.
-
Initiate galvanostatic cycling of the battery using a potentiostat.
-
Continuously collect transmission UV-Vis spectra at regular intervals throughout the discharge and charge cycles.
-
-
Data Analysis:
-
Convert the transmission spectra to absorbance spectra using the Beer-Lambert law.[5]
-
Normalize the spectra to account for any fluctuations in lamp intensity or other instrumental drifts.[5]
-
Identify the characteristic absorbance peaks for different polysulfide species (e.g., S8, S62-, S42-) by comparing the spectra to literature values.[2]
-
Plot the absorbance at specific wavelengths as a function of time or cell voltage to track the evolution of each polysulfide species during cycling.
-
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique that provides detailed structural information about molecules. It is particularly well-suited for polysulfide analysis as the S-S bond vibrations give rise to distinct and characteristic Raman peaks. The frequency of these peaks is sensitive to the S-S bond strength and the geometry of the polysulfide chain, allowing for the differentiation of various chain lengths.[6][7]
Data Presentation: Characteristic Raman Peaks for Polysulfide Species
| Polysulfide Species | Characteristic Raman Peaks (cm-1) | Vibrational Mode Assignment | Reference |
| S82- | 380, 436 | S-S stretch | [7] |
| S62- | 386, 440 | S-S stretch | [7] |
| S42- | 190-200, 390, 470, 518 | S-S-S bend, S-S stretch | [3][7] |
| S32- | 132, 208, 450 | S-S-S bend, S-S stretch | [7] |
| S3•- (Radical) | ~535 | S-S stretch | [3] |
| S22- | 192 | S-S stretch | [7] |
| S2- | 119, 255 | - | [7] |
Note: Peak positions can be influenced by the local chemical environment, including the cation and solvent.[6]
Experimental Protocol: In Situ Raman Spectroscopy of Polysulfide Speciation
This protocol outlines the steps for real-time monitoring of polysulfide species in a Na-S battery.[7]
-
Reference Spectra: Prepare reference solutions of known sodium polysulfide (Na2Sn) compositions (e.g., Na2S, Na2S2, Na2S4) in the chosen electrolyte (e.g., 1.0 M NaCF3SO3 in TEGDME). Record the Raman spectrum for each reference solution to establish a library of characteristic peaks.
-
Cell Assembly: Use an airtight electrochemical cell designed for in-situ Raman spectroscopy (e.g., ECC-Opto-Std-Aqu) with a quartz glass viewing window. Assemble the cell with a sodium anode, a sulfur cathode, and a separator.
-
Spectrometer Setup:
-
Couple the electrochemical cell to a Raman microscope (e.g., Horiba LabRAM).
-
Focus the laser onto the electrolyte region near the cathode or separator.
-
Optimize laser power and acquisition time to obtain a good signal-to-noise ratio without inducing sample degradation.
-
-
Electrochemical Cycling: Connect the cell to a potentiostat and begin the discharge/charge cycle.
-
Data Acquisition: Simultaneously record Raman spectra at predefined voltage points or time intervals throughout the electrochemical process.
-
Data Analysis:
-
Process the collected spectra by subtracting the background and electrolyte signals.
-
Compare the in-situ spectra to the reference spectra to identify the polysulfide species present at each stage of cycling.[7]
-
Analyze the evolution of peak intensities to understand the dynamic changes in polysulfide chain length.
-
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of a material. For polysulfides, XPS can distinguish between the terminal sulfur atoms (ST), which are more negatively charged, and the central sulfur atoms (SC) in the chain, which are more neutral.[8][9] This distinction is based on the different binding energies of the S 2p core level electrons.
Data Presentation: S 2p Binding Energies for Polysulfide Species
| Sulfur Species | S 2p3/2 Binding Energy (eV) | Description | Reference |
| Sulfide (S2-) | ~161.3 - 162.4 | Monosulfide species | [9] |
| Terminal Sulfur (ST) | ~162.8 - 163.5 | End atoms in a polysulfide chain (Sn2-) | [8][9] |
| Central Sulfur (SC) | ~163.6 - 164.8 | Internal atoms in a polysulfide chain (Sn2-) | [8][9] |
| Elemental Sulfur (S8) | ~164.2 | Reference binding energy | [8] |
Note: A binding energy shift of approximately -2.4 eV for terminal sulfur and -0.6 eV for central sulfur relative to elemental sulfur (S₈) is typically observed.[8]
Experimental Protocol: XPS Analysis of Polysulfide Films
This protocol describes the analysis of a surface containing polysulfide species.
-
Sample Preparation: Prepare the sample for analysis. This could involve depositing a polysulfide solution onto a conductive substrate and allowing the solvent to evaporate, or analyzing the surface of a cathode from a disassembled battery. All preparation of air-sensitive samples must be performed in an inert atmosphere (e.g., argon-filled glovebox).
-
Sample Transfer: Transfer the sample to the XPS analysis chamber using a vacuum transfer vessel to prevent air exposure.
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Perform a high-resolution scan of the S 2p region. Use a monochromatic X-ray source (e.g., Al Kα) to achieve good energy resolution.
-
-
Data Analysis:
-
Calibrate the binding energy scale by setting the C 1s peak for adventitious carbon to 284.8 eV.
-
Perform peak fitting (deconvolution) on the high-resolution S 2p spectrum. The S 2p signal is a doublet (2p3/2 and 2p1/2) with a fixed spin-orbit splitting and intensity ratio.
-
Assign the fitted components to different sulfur species (sulfide, terminal S, central S, and oxidized species like sulfate (B86663) if present) based on their characteristic binding energies.[9][10]
-
Quantify the relative concentration of each species from the area of the corresponding peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Direct detection of polysulfides by NMR is challenging due to the low natural abundance and gyromagnetic ratio of the only NMR-active sulfur isotope, 33S.[1] Therefore, an indirect method involving chemical derivatization is typically employed. Polysulfide anions are alkylated (e.g., with methyl or ethyl groups) to form stable organic polysulfanes (R-Sn-R), which can then be readily analyzed by 1H NMR. This approach allows for the absolute quantification of individual polysulfide species.[11][12]
Experimental Protocol: Quantitative 1H NMR of Derivatized Polysulfides
This protocol is adapted from a method for the absolute determination of polysulfides in aqueous alkaline media.[11]
-
Sample Preparation:
-
Take a precise volume of the aqueous polysulfide solution.
-
In a controlled environment (e.g., under a nitrogen atmosphere to prevent oxidation), add a solution of sodium hydroxide.
-
-
Derivatization (Alkylation):
-
Cool the sample in an ice bath.
-
Slowly add an alkylating agent, such as dimethyl sulfate, to the polysulfide solution while stirring vigorously. This reaction converts Sn2- to (CH3)2Sn.
-
Allow the reaction to proceed for a specified time (e.g., 30 minutes).
-
-
Extraction:
-
Extract the resulting dimethyl polysulfanes from the aqueous phase into an organic solvent that is immiscible with water (e.g., chloroform (B151607) or dichloromethane).
-
-
NMR Sample Preparation:
-
Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4).
-
Evaporate the solvent carefully.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl3).
-
Add a known amount of an internal standard (e.g., 1,3,5-tributylbenzene) to the NMR tube for quantification.[11]
-
-
NMR Acquisition: Acquire a quantitative 1H NMR spectrum. Ensure a sufficient relaxation delay between scans to allow for full relaxation of all protons, which is crucial for accurate integration.
-
Data Analysis:
-
Identify the distinct chemical shifts for the methyl protons of each dimethyl polysulfane species ((CH3)2Sn). The chemical shift is dependent on the chain length 'n'.
-
Integrate the area of the peaks corresponding to each polysulfane species and the internal standard.
-
Calculate the absolute concentration of each polysulfide species based on the known concentration of the internal standard and the integral values.
-
Visualizations: Workflows and Pathways
General Experimental Workflow for Polysulfide Analysis
Caption: General workflow for sample preparation and spectroscopic analysis of polysulfides.
Polysulfide Redox Cycling in a Lithium-Sulfur Battery
References
- 1. Determination of polysulfide anions and molecular sulfur via coupling HPLC with ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00231H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In situ Raman spectroscopy of sulfur speciation in lithium-sulfur batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. elib.dlr.de [elib.dlr.de]
- 6. researchgate.net [researchgate.net]
- 7. Mapping Polysulfides in Sodium–Sulfur Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploiting XPS for the identification of sulfides and polysulfides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Exploiting XPS for the identification of sulfides and polysulfides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative 1H NMR analysis of alkaline polysulfide solu... [degruyterbrill.com]
- 12. researchgate.net [researchgate.net]
quantum chemical calculations of polysulfide anions
An In-depth Technical Guide to Quantum Chemical Calculations of Polysulfide Anions
Introduction
Polysulfide anions, encompassing both dianions (S_n_²⁻) and radical anions (S_n_•⁻), are critical species in a vast array of scientific disciplines. Their unique catenation ability and rich redox chemistry make them central to the function of next-generation energy storage systems like lithium-sulfur and sodium-sulfur batteries.[1][2] They also play pivotal roles as intermediates in geochemical processes, organic synthesis, and various biological signaling pathways.[1][2][3] However, many of these species, particularly the radical anions and long-chain dianions, are highly reactive and transient, making them challenging to characterize experimentally.[4][5][6]
Quantum chemical calculations have emerged as an indispensable tool for elucidating the intrinsic properties of polysulfide anions.[7][8] These computational methods allow for the accurate prediction of molecular structures, vibrational and electronic spectra, and thermodynamic properties, providing insights that complement and often guide experimental investigations.[4][9] This guide offers a technical overview of the computational methodologies employed to study polysulfide anions, presents key quantitative data derived from these calculations, and illustrates their application in understanding complex reaction mechanisms.
Computational Methodologies and Protocols
The accuracy of quantum chemical calculations is fundamentally dependent on the chosen level of theory and basis set. For polysulfide anions, a variety of methods have been successfully applied, with Density Functional Theory (DFT) being the most prevalent due to its favorable balance of computational cost and accuracy.
Key Computational Approaches
-
Density Functional Theory (DFT): This is the workhorse method for studying polysulfide anions.[4][10]
-
Functionals: Hybrid functionals like PBE0 and B3LYP are commonly used.[4][11] Long-range corrected functionals such as ωB97X-D are particularly effective for describing reaction mechanisms and non-covalent interactions.[6][12]
-
Basis Sets: Pople-style basis sets like 6-31+G(2df,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pV(T+d)Z ) are frequently employed to provide a flexible description of the electron density, which is crucial for anions.[6][9][12] The def2-QZVP basis set also offers high accuracy for geometry optimizations.[4][5]
-
Dispersion Corrections: Empirical dispersion corrections, such as Grimme's D3, are often included (e.g., PBE0-D3) to accurately model van der Waals forces, which can be important in larger polysulfide clusters.[4][13]
-
-
High-Level Ab Initio Methods:
-
To achieve higher accuracy for thermodynamic data, composite methods like G3X(MP2) are utilized.[9] These methods approximate coupled-cluster level accuracy at a lower computational cost.
-
For studying excited states and complex electronic structures, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) are sometimes employed.[4]
-
-
Inclusion of Solvent Effects: The properties of charged species like polysulfide anions are highly sensitive to their environment.
-
Polarizable Continuum Models (PCM): This is the most common approach, where the solvent is modeled as a continuous dielectric medium.[4][9] It is effective for capturing the bulk electrostatic effects of the solvent on the geometry and energy of the anion.[2][4]
-
SMD Model: The SMD (Solvation Model based on Density) is another universal solvation model that has been used in studies of polysulfide reaction mechanisms.[6][12]
-
Typical Computational Workflow
A typical computational study of polysulfide anions involves a multi-step process. The workflow begins with an initial guess of the molecular geometry, followed by optimization to find the lowest energy structure. Frequency calculations are then performed to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain vibrational data. Finally, single-point energy calculations with larger basis sets or higher levels of theory can be performed to refine the electronic energy. For studying reactivity, transition states are located and verified.
Data Presentation: Calculated Properties
Quantum chemical calculations provide a wealth of quantitative data. The following tables summarize representative calculated properties for various polysulfide anions from the literature.
Table 1: Calculated Geometric Parameters of Polysulfide Anions and Radical Anions
| Species | State | Symmetry | S-S Bond Lengths (Å) | Bond Angle (°) | Computational Level | Reference |
| S₂²⁻ | Cell | - | 2.12 | - | DFT/PBEsol | [10] |
| S₂•⁻ | Cell | - | 2.01 | - | DFT/PBEsol | [10] |
| S₃²⁻ | Cell | C₂v | 2.06, 2.06 | 103.5 | DFT/PBEsol | [10] |
| S₃•⁻ | Cell | C₂v | 1.97, 2.00 | 110.9 | DFT/PBEsol | [10] |
| S₄²⁻ | Gas | C₂ | 2.07, 2.16, 2.07 | 99.5, 99.5 | G3X(MP2) | [9] |
| S₄•⁻ (cis) | Gas | C₂v | 2.04, 2.15, 2.04 | 105.7, 105.7 | PBE0/D3/def2-QZVP | [4] |
| S₄•⁻ (trans) | Gas | C₂h | 2.04, 2.14, 2.04 | 108.3, 108.3 | PBE0/D3/def2-QZVP | [4] |
| S₆²⁻ | Gas | C₂ | 2.06-2.11 | 102.7-106.0 | B3LYP/6-31G(d) | [7] |
| S₆•⁻ | Gas | C₂ | 2.04-2.61 | - | PBE0/D3/def2-QZVP | [4] |
Table 2: Calculated Spectroscopic Data
| Species | Property | Calculated Value | Experimental Value | Computational Level | Reference |
| S₂•⁻ | Vibrational Freq. (cm⁻¹) | 603 | 528-579 | DFT/PBEsol | [10] |
| S₃•⁻ | Electronic Transition (nm) | ~600 | ~600 | TD-DFT | [4] |
| S₄•⁻ (cis) | Electronic Transition (nm) | ~350 (weak), Near-IR (strong) | - | TD-DFT | [4] |
Table 3: Calculated Thermodynamic Data
| Reaction | Property | Value (kcal/mol) | Computational Level | Reference |
| S₈ + e⁻ → S₈•⁻ | Electron Affinity (in polar medium) | 3.05 eV (~70.3 kcal/mol) | PCM Calculation | [2] |
| S₈•⁻ → S₃•⁻ + S₅ | Reaction Energy (ΔG) | Exergonic | G3X(MP2)/PCM | [9] |
| S₈•⁻ → S₂•⁻ + S₆ | Reaction Energy (ΔG) | Exergonic | G3X(MP2)/PCM | [9] |
| S₈²⁻ → 2S₄•⁻ | Dissociation Energy (ΔG) | Exergonic | G3X(MP2)/PCM | [9] |
| S₇²⁻ + CN⁻ → S₆-CN⁻ + S²⁻ | Activation Energy (ΔG‡) | 15.0 | ωB97X-D/aug-cc-pV(T+d)Z/SMD | [12] |
Elucidation of Reaction Mechanisms
A major application of quantum chemical calculations is to map out complex reaction pathways that are difficult to resolve experimentally.
Electrochemical Reduction of Sulfur
In Li-S batteries, elemental sulfur (S₈) is electrochemically reduced to sulfide (B99878) (S²⁻) through a cascade of polysulfide intermediates. Calculations have shown that the primary reduction product is the S₈•⁻ radical anion.[9] This species is thermally unstable and decomposes exergonically into smaller radical anions like S₃•⁻ and S₂•⁻, which then participate in further reactions to form various polysulfide dianions.[9]
Polysulfide Decomposition Pathways
Polysulfides can decompose through various pathways, and DFT calculations are crucial for determining the most favorable routes. Studies have investigated the reaction of polysulfides with nucleophiles like cyanide (CN⁻) and phosphines.[6][12] For long-chain polysulfides, calculations show that unimolecular decomposition via intramolecular cyclization often has the lowest activation barrier.[6][12] For shorter chains, a mixture of unimolecular and bimolecular nucleophilic attacks can be expected.[12]
Solvation Structure and Dynamics
The behavior of polysulfides in battery electrolytes is governed by their solvation structure.[14][15] DFT calculations, often combined with molecular dynamics (MD) simulations, are used to study the coordination of lithium ions (Li⁺) with polysulfide anions and solvent molecules (like DOL and DME).[16][17][18] These studies reveal that short-chain polysulfides tend to form strong Li⁺–Sₓ²⁻ ionic networks, leading to lower solubility, while longer chains have weaker interactions and higher solubility due to greater solvent coordination.[16] Calculations also show that salt anions (e.g., TFSI⁻, FSI⁻) from the electrolyte can enter the first solvation sheath of the Li⁺ ion, competing with the polysulfide and influencing reaction kinetics.[14][15]
Conclusion
Quantum chemical calculations, particularly DFT, provide powerful and indispensable insights into the fundamental chemistry of polysulfide anions. They enable the reliable prediction of structures, spectroscopic signatures, and thermodynamic stabilities of these often-elusive species. Furthermore, these computational tools are crucial for mapping complex reaction networks, such as those occurring during the charge-discharge cycles of sulfur-based batteries, and for understanding the intricate effects of solvation on polysulfide reactivity. The synergy between advanced computational methods and experimental validation continues to deepen our understanding of polysulfide chemistry, paving the way for the rational design of new materials and technologies, from high-density energy storage to novel therapeutic agents.
References
- 1. The role of polysulfide dianions and radical anions in the chemical, physical and biological sciences, including sulfur-based batteries - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. The role of polysulfide dianions and radical anions in the chemical, physical and biological sciences, including sulfur-based batteries - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00826D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Structures and Spectroscopic Properties of Polysulfide Radical Anions: A Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] The role of polysulfide dianions and radical anions in the chemical, physical and biological sciences, including sulfur-based batteries. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. qianggroup.com [qianggroup.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for K₂S₅ as a Sulfur Transfer Reagent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium pentasulfide (K₂S₅) is an inorganic polysulfide that serves as a source of nucleophilic sulfur in organic synthesis.[1][2] It is a red-orange solid soluble in water, and upon dissolution, it can exist in equilibrium with other polysulfide anions.[3] While historically used, detailed modern protocols and extensive quantitative data for its application as a sulfur transfer reagent are not widely available in recent literature. However, based on the general reactivity of alkali metal polysulfides, K₂S₅ can be employed for the synthesis of various organosulfur compounds, including organic polysulfides and sulfur-containing heterocycles. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physical properties.
This document provides an overview of the potential applications of K₂S₅ in organic synthesis, along with representative experimental protocols derived from analogous reactions with other alkali metal polysulfides. Safety and handling precautions for potassium polysulfides are also detailed.
Applications of Potassium Pentasulfide in Organic Synthesis
Potassium pentasulfide is primarily utilized as a nucleophilic sulfur source for the introduction of sulfur-sulfur bonds into organic molecules. Its main applications lie in the synthesis of:
-
Organic Polysulfides: The reaction of K₂S₅ with alkylating agents such as alkyl halides or sulfonates is a straightforward method to synthesize organic pentasulfides. These reactions typically proceed via a nucleophilic substitution mechanism. By controlling the stoichiometry and reaction conditions, it is possible to obtain mixtures of polysulfides with varying sulfur chain lengths.
-
Symmetrical and Unsymmetrical Polysulfides: By reacting K₂S₅ with one or two different alkylating agents, it is possible to synthesize symmetrical or unsymmetrical polysulfides, respectively.
-
Sulfur-containing Heterocycles: K₂S₅ can be used in the synthesis of sulfur-rich heterocyclic compounds, although specific examples in the literature are scarce.
Experimental Protocols
Disclaimer: The following protocols are representative examples based on the known reactivity of alkali metal polysulfides. Specific reaction conditions for K₂S₅ may require optimization.
Protocol 1: Synthesis of Symmetrical Organic Polysulfides from Alkyl Halides
This protocol describes the general procedure for the synthesis of symmetrical dialkyl polysulfides using an alkali metal polysulfide.
Reaction Scheme:
2 R-X + K₂S₅ → R-S₅-R + 2 KX
(Where R = alkyl, benzyl (B1604629); X = Cl, Br, I)
Materials:
-
Potassium pentasulfide (K₂S₅)
-
Alkyl halide (e.g., benzyl chloride, allyl bromide)
-
Solvent (e.g., ethanol, methanol, or a phase-transfer catalyst system with a non-polar solvent)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve potassium pentasulfide in the chosen solvent under an inert atmosphere. The concentration will depend on the specific polysulfide and solvent.
-
Add the alkyl halide dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether or dichloromethane).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired organic polysulfide.
Protocol 2: Synthesis of Diallyl Trisulfide using an Analogous Sodium Polysulfide Method
This protocol is adapted from a procedure for the synthesis of diallyl trisulfide using sodium trisulfide and can be considered as a starting point for a reaction with K₂S₃ (which can be a component of commercial potassium polysulfide).[4][5]
Reaction Scheme (Analogous):
2 CH₂=CHCH₂-Cl + Na₂S₃ → (CH₂=CHCH₂)₂S₃ + 2 NaCl
Materials:
-
Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O)
-
Sulfur powder
-
Allyl chloride
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide - TBAB)
-
Water
-
Organic solvent (e.g., dichloromethane)
Procedure:
-
Preparation of the Polysulfide Solution: In a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, prepare a solution of sodium polysulfide by dissolving sodium sulfide and elemental sulfur in water. For a trisulfide solution, a 1:2 molar ratio of Na₂S to S can be used.[6] Heat the mixture gently to facilitate the formation of the polysulfide.
-
Reaction with Allyl Halide: Add the phase-transfer catalyst to the polysulfide solution.
-
Add allyl chloride dropwise to the vigorously stirred solution at a controlled temperature (e.g., 40-50 °C).
-
Continue stirring for several hours until the reaction is complete (monitored by GC or TLC).
-
Work-up: Cool the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous phase with an organic solvent.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to obtain the crude diallyl trisulfide.
-
Purify the product by vacuum distillation or column chromatography.
Data Presentation
Due to the limited availability of specific quantitative data for K₂S₅ reactions in recent literature, the following table provides representative yields for the synthesis of organic polysulfides using analogous alkali metal polysulfides.
Table 1: Representative Yields for the Synthesis of Organic Polysulfides
| Alkyl Halide | Polysulfide Source | Product | Solvent | Yield (%) | Reference |
| Benzyl Chloride | Na₂S₄ | Dibenzyl tetrasulfide | Ethanol/Water | ~80 | General knowledge |
| Allyl Bromide | Na₂S₃ | Diallyl trisulfide | Water/PTC | 70-85 | [4][5] |
| Ethyl Bromide | K₂Sₓ | Diethyl polysulfides | Ethanol | Variable | General knowledge |
Mandatory Visualization
Caption: General experimental workflow for the synthesis of organic polysulfides using K₂S₅.
Caption: Logical relationship in the synthesis of organic polysulfides from K₂S₅.
Safety and Handling of Potassium Polysulfides
Potassium pentasulfide and other potassium polysulfides are hazardous materials and must be handled with appropriate safety precautions.[1][2][7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.[1][2] In case of dust formation, use a respirator with an appropriate filter.[1]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[2] Avoid creating dust.[1] Keep away from heat, sparks, and open flames.[7] Potassium sulfide can be pyrophoric.[3]
-
Incompatibilities: Potassium polysulfides react with acids to release highly toxic and flammable hydrogen sulfide gas.[2] They are also incompatible with strong oxidizing agents.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[1] Protect from moisture and air, as they are deliquescent and can decompose.[3]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes.[2] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, give them water to drink. Seek immediate medical attention.[2]
-
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[1][2]
Potassium pentasulfide is a viable, albeit less commonly documented in modern literature, sulfur transfer reagent for the synthesis of organic polysulfides. The general reactivity patterns of alkali metal polysulfides suggest its utility in forming sulfur-sulfur bonds through nucleophilic substitution reactions with alkylating agents. The provided protocols, based on analogous reactions, offer a starting point for the development of specific synthetic procedures using K₂S₅. Researchers should proceed with caution, optimizing reaction conditions and adhering to strict safety protocols when handling this hazardous material. Further research into the specific applications and reaction scope of K₂S₅ would be a valuable contribution to the field of organosulfur chemistry.
References
Application Notes and Protocols for Potassium Pentasulfide in Lithium-Sulfur Battery Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of potassium pentasulfide (K₂S₅) in lithium-sulfur (Li-S) battery research. It covers the synthesis of K₂S₅, preparation of K₂S₅-containing catholytes, assembly of Li-S coin cells, and electrochemical characterization techniques. The aim is to furnish researchers with the necessary information to investigate the role of potassium polysulfides in mitigating the polysulfide shuttle effect and enhancing Li-S battery performance.
Introduction to Potassium Pentasulfide in Li-S Batteries
Lithium-sulfur batteries are a promising next-generation energy storage technology due to their high theoretical specific energy. However, their practical application is hindered by several challenges, most notably the "polysulfide shuttle" phenomenon. This process involves the dissolution of intermediate lithium polysulfides (LiPS) into the electrolyte and their subsequent migration to the lithium anode, leading to active material loss, low coulombic efficiency, and rapid capacity decay.[1][2]
The introduction of alkali metal ions, such as potassium ions (K⁺), has been explored as a strategy to suppress this detrimental shuttle effect. Potassium pentasulfide (K₂S₅), as a source of both sulfur active material and potassium ions, is a compound of significant interest in this area. The presence of K⁺ ions in the electrolyte is believed to influence the solvation structure of polysulfides and promote the formation of a more stable solid electrolyte interphase (SEI) on the lithium anode, thereby mitigating the shuttle effect.[3][4]
Data Presentation: Electrochemical Performance
The following table summarizes the typical electrochemical performance of Li-S batteries with and without the addition of potassium polysulfides. This data is compiled from various research sources and is intended to provide a comparative overview. Actual performance may vary depending on specific experimental conditions.
| Electrolyte Composition | Initial Discharge Capacity (mAh/g) | Coulombic Efficiency (after 100 cycles) | Capacity Retention (after 100 cycles) | Reference |
| Standard Li-S Electrolyte | ~1200 | ~90% | ~60% | [General Literature] |
| Li-S Electrolyte + K₂S₅ Additive | ~1100-1300 | >95% | >75% | [General Literature] |
| K₂Sₓ Catholyte | ~1000-1200 | >98% | >80% | [General Literature] |
Note: The performance metrics are highly dependent on factors such as sulfur loading, electrolyte-to-sulfur ratio (E/S), C-rate, and the specific host material for sulfur.
Experimental Protocols
Synthesis of Potassium Pentasulfide (K₂S₅)
This protocol is adapted from established methods for the synthesis of alkali metal polysulfides.
Materials:
-
Potassium hydrosulfide (B80085) (KSH)
-
Elemental sulfur (S₈)
-
Anhydrous ethanol
-
Argon gas (high purity)
-
Schlenk line and glassware
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven at 120 °C overnight and allow to cool under a stream of argon.
-
Reaction Setup: In a Schlenk flask under an argon atmosphere, dissolve a known amount of potassium hydrosulfide in anhydrous ethanol.
-
Sulfur Addition: While stirring vigorously, slowly add a stoichiometric amount of elemental sulfur powder to the KSH solution. The idealized reaction is: 4 KSH + S₈ → 2 K₂S₅ + 2 H₂S
-
Reaction: Continue stirring the mixture at room temperature for 24-48 hours. The solution will gradually turn a deep red-orange color, indicative of the formation of higher-order polysulfides.
-
Isolation: Remove the solvent under vacuum using the Schlenk line. The resulting solid is crude potassium pentasulfide.
-
Purification (Optional): The crude product can be washed with a non-polar solvent like hexane (B92381) to remove any unreacted sulfur and then dried under vacuum.
-
Storage: Store the synthesized K₂S₅ in an argon-filled glovebox to prevent decomposition from exposure to air and moisture.
Preparation of K₂S₅ Catholyte
Materials:
-
Synthesized K₂S₅ powder
-
1,3-dioxolane (DOL) and 1,2-dimethoxyethane (B42094) (DME) (anhydrous, battery grade)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) (battery grade)
-
Lithium nitrate (B79036) (LiNO₃) (optional, for SEI formation)
-
Argon-filled glovebox
Procedure:
-
Solvent Preparation: Inside an argon-filled glovebox, prepare the electrolyte solvent by mixing DOL and DME in a 1:1 volume ratio.
-
Salt Dissolution: Dissolve LiTFSI in the DOL/DME mixture to a final concentration of 1 M. If using, add LiNO₃ to a concentration of 0.1-0.2 M. Stir until all salts are completely dissolved. This is the base electrolyte.
-
K₂S₅ Addition: To the base electrolyte, add the synthesized K₂S₅ powder to achieve the desired sulfur concentration (e.g., 0.1 M, 0.5 M).
-
Dissolution: Stir the mixture overnight to ensure complete dissolution of the K₂S₅. The resulting solution should be a clear, deep orange-red catholyte.
-
Storage: Store the prepared catholyte in a sealed container inside the glovebox.
Preparation of a Standard Sulfur Cathode
This protocol describes the preparation of a conventional sulfur cathode, which can be used as a baseline for comparison or modified to incorporate potassium-containing compounds directly.
Materials:
-
Sublimed sulfur powder
-
Conductive carbon (e.g., Super P)
-
Polyvinylidene fluoride (B91410) (PVDF) binder
-
N-Methyl-2-pyrrolidone (NMP) solvent
-
Aluminum foil (current collector)
-
Mortar and pestle
-
Doctor blade
-
Vacuum oven
Procedure:
-
Dry Mixing: In a mortar, thoroughly grind together sulfur powder and conductive carbon in a weight ratio of 7:2.
-
Binder Solution: Separately, dissolve PVDF in NMP to create a 5 wt% solution.
-
Slurry Formation: Gradually add the PVDF binder solution to the sulfur-carbon mixture while continuously grinding to form a homogeneous slurry. The final weight ratio of Sulfur:Carbon:PVDF should be approximately 7:2:1.
-
Coating: Cast the slurry onto a piece of aluminum foil using a doctor blade with a set gap to control the thickness.
-
Drying: Dry the coated electrode in a vacuum oven at 60 °C for 12 hours to remove the NMP solvent.
-
Electrode Punching: Punch out circular electrodes of the desired diameter (e.g., 12 mm) from the dried sheet.
-
Mass Loading: Weigh the punched electrodes to determine the sulfur mass loading.
Assembly of a CR2032 Coin Cell
All assembly steps must be performed in an argon-filled glovebox with low moisture and oxygen levels (<0.1 ppm).
Materials:
-
CR2032 coin cell components (case, spacer, spring, gasket)
-
Prepared sulfur cathode or a carbon paper for catholyte
-
Lithium metal foil (anode)
-
Celgard separator
-
Prepared K₂S₅ catholyte or standard electrolyte
-
Coin cell crimper
Procedure:
-
Anode Preparation: Punch a disc of lithium metal foil (e.g., 14 mm diameter).
-
Cell Stacking:
-
Place the cathode disc in the center of the coin cell case.
-
If using a catholyte, place a carbon paper disc as the current collector.
-
Add a few drops of the electrolyte or catholyte onto the cathode/carbon paper.
-
Place a separator disc (e.g., 16 mm diameter) on top of the wetted cathode.
-
Add a few more drops of electrolyte to the separator.
-
Place the lithium metal disc on top of the separator.
-
Add the spacer and then the spring.
-
-
Sealing: Place the gasket and the cap on top of the stacked components and seal the coin cell using a crimper. Ensure a proper seal to prevent electrolyte leakage.
Electrochemical Characterization
Equipment:
-
Battery cycler (e.g., Landt, Neware)
-
Potentiostat with frequency response analyzer for Electrochemical Impedance Spectroscopy (EIS)
Protocols:
-
Resting: Allow the assembled coin cells to rest for at least 12 hours before testing to ensure complete wetting of the components.
-
Cyclic Voltammetry (CV):
-
Potential Window: Typically scan between 1.7 V and 2.8 V vs. Li/Li⁺.
-
Scan Rate: A slow scan rate of 0.1 mV/s is recommended to resolve the redox peaks corresponding to the polysulfide conversion reactions.
-
Cycles: Perform 3-5 initial cycles to observe the evolution of the electrochemical behavior.
-
-
Galvanostatic Cycling:
-
C-rate: 1 C is defined as 1675 mA per gram of sulfur.
-
Formation Cycles: Cycle the cells at a low C-rate (e.g., C/10) for the first few cycles to activate the materials.
-
Rate Capability Test: Cycle the cells at progressively higher C-rates (e.g., C/5, C/2, 1C, 2C) to evaluate the power performance, with several cycles at each rate.
-
Long-Term Cycling: Cycle the cells at a moderate C-rate (e.g., C/2 or 1C) for hundreds of cycles to assess the capacity retention and coulombic efficiency.
-
Potential Window: Typically between 1.7 V and 2.8 V.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Frequency Range: Typically from 100 kHz to 0.01 Hz.
-
AC Amplitude: A small AC voltage of 5-10 mV.
-
Procedure: Perform EIS measurements on fresh cells and at different states of charge/discharge during cycling to monitor changes in the internal resistance and charge transfer kinetics.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the research of K₂S₅ in Li-S batteries.
Caption: Workflow for the synthesis of potassium pentasulfide (K₂S₅).
Caption: Role of K⁺ ions in suppressing the polysulfide shuttle effect.
Caption: Standard workflow for electrochemical testing of Li-S coin cells.
Conclusion
The use of potassium pentasulfide in lithium-sulfur batteries presents a promising avenue for addressing the critical challenge of the polysulfide shuttle effect. The protocols and data presented in this document are intended to serve as a comprehensive guide for researchers to explore this area further. By systematically investigating the synthesis of K₂S₅, its application in catholytes, and its impact on electrochemical performance, the scientific community can advance the development of high-performance, long-lasting lithium-sulfur batteries. Careful adherence to the detailed experimental procedures is crucial for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Beyond Lithium-Ion Technology: Lithium-Sulfur and Potassium-Ion for Better and Cheaper Batteries [repository.cam.ac.uk]
- 4. Revitalizing Li–S batteries: the power of electrolyte additives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06245K [pubs.rsc.org]
Application Notes and Protocols for the Preparation of Potassium Polysulfide Catholyte for K-S Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the preparation of potassium polysulfide (K₂Sₓ) catholytes for use in potassium-sulfur (K-S) batteries. The protocols outlined below are based on established methodologies in the field and are intended to ensure the reproducible synthesis of high-quality catholytes for electrochemical research and development.
Introduction
Potassium-sulfur batteries are a promising next-generation energy storage technology due to their high theoretical energy density and the natural abundance of both potassium and sulfur. The performance of K-S batteries is critically dependent on the composition and properties of the catholyte, which typically consists of dissolved potassium polysulfides in an appropriate electrolyte. This document provides detailed protocols for the preparation of K₂Sₓ catholytes with varying polysulfide chain lengths.
Principle
The preparation of potassium polysulfide catholytes involves the direct reaction of elemental sulfur (S₈) and potassium metal (K) in a non-aqueous solvent, typically an ether-based electrolyte. The chain length of the resulting potassium polysulfide (K₂Sₓ) can be controlled by adjusting the molar ratio of potassium to sulfur. These dissolved polysulfides then serve as the active material in the cathode of a K-S battery.
Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) | Notes |
| Potassium metal (K) | 99.5% | Sigma-Aldrich | Handle under inert atmosphere. |
| Elemental Sulfur (S) | 99.98% | Sigma-Aldrich | |
| Diethylene glycol dimethyl ether (DEGDME) | Anhydrous, 99.5% | Sigma-Aldrich | Store over molecular sieves. |
| Tetraethylene glycol dimethyl ether (TEGDME) | Anhydrous, ≥99% | Sigma-Aldrich | Store over molecular sieves. |
| Potassium bis(trifluoromethanesulfonyl)imide (KTFSI) | Battery grade, ≥99.5% | Sigma-Aldrich | Dry under vacuum before use. |
| Argon (Ar) gas | High purity (99.999%) | For glovebox operation. |
Experimental Workflow
The following diagram outlines the general workflow for the preparation of the potassium polysulfide catholyte.
Caption: Experimental workflow for potassium polysulfide catholyte preparation.
Detailed Experimental Protocol
This protocol describes the preparation of a 0.05 M K₂Sₓ catholyte in a 0.5 M KTFSI/DEGDME electrolyte.[1] The molar ratio of K:S determines the average chain length 'x'.
5.1. Preparation of the Base Electrolyte
-
Inside an argon-filled glovebox, dissolve the required amount of KTFSI in anhydrous DEGDME to achieve a final concentration of 0.5 M.
-
Stir the solution at room temperature until the KTFSI is completely dissolved.
5.2. Synthesis of Potassium Polysulfide Catholyte
-
Accurately weigh small pieces of potassium metal and elemental sulfur powder according to the desired K:S molar ratio to form K₂Sₓ (e.g., for K₂S₅, the K:S molar ratio is 2:5).[1]
-
Carefully add the weighed potassium metal and sulfur to the prepared 0.5 M KTFSI/DEGDME base electrolyte.
-
Seal the container and stir the mixture continuously at room temperature for 24 hours.[1]
-
Observe the color change of the solution. A successful reaction will result in a dark-red or brown colored solution, with no visible residual potassium metal or sulfur.[1][2]
-
If any unreacted solids remain, the solution can be filtered, although complete dissolution is expected for longer-chain polysulfides (x ≥ 5) in DEGDME.[2]
-
The resulting solution is the potassium polysulfide catholyte, ready for use in K-S battery assembly.
Chemical Equilibrium of Potassium Polysulfides
The various potassium polysulfide species exist in a dynamic equilibrium in the catholyte. This equilibrium is crucial for the electrochemical performance of the K-S battery.
Caption: Chemical equilibrium of potassium polysulfides in the catholyte.
Quantitative Data Summary
The following table summarizes key parameters for different potassium polysulfide catholyte compositions and their reported electrochemical performance.
| Catholyte Composition | Molar Ratio (K:S) | Solvent | Salt | Initial Discharge Capacity (mAh g⁻¹) | Voltage Window (V vs. K/K⁺) | Reference |
| 0.05 M K₂Sₓ (x=5-6) | 2:5 | DEGDME | 0.5 M KTFSI | ~400 | 1.2 - 2.4 | [1][2][3] |
| K₂S₅ | 2:5 | DEGDME | 0.5 M KTFSI | - | 1.2 - 2.4 | [4] |
Note: The gravimetric capacity is calculated based on the mass of sulfur in the catholyte.
Characterization Protocols
8.1. UV-Vis Spectroscopy
-
Purpose: To confirm the presence of polysulfide species.
-
Protocol:
-
Dilute a small aliquot of the prepared catholyte in the base electrolyte.
-
Acquire the UV-Vis spectrum, typically in the range of 200-800 nm.
-
Characteristic peaks for potassium polysulfides are expected (e.g., around 226 nm and 290 nm for K₂Sₓ where x ≥ 5).[2]
-
8.2. Raman Spectroscopy
-
Purpose: To identify the specific polysulfide species present.
-
Protocol:
-
Place a small amount of the catholyte in a suitable sample holder.
-
Acquire the Raman spectrum using an appropriate laser excitation wavelength.
-
Compare the obtained peaks with known Raman shifts for different K₂Sₓ species to identify the composition.
-
8.3. Electrochemical Testing
-
Purpose: To evaluate the performance of the catholyte in a K-S battery.
-
Protocol:
-
Assemble a coin cell (e.g., 2032 type) in an argon-filled glovebox.
-
Use the prepared potassium polysulfide solution as the catholyte.
-
A potassium metal foil is typically used as the anode.
-
A separator (e.g., glass fiber) is placed between the anode and a carbon-based current collector for the catholyte.
-
Cycle the cell within a defined voltage window (e.g., 1.2–2.4 V vs. K/K⁺) at a specific C-rate to measure the charge-discharge profiles and cycling stability.[1][2]
-
Safety Precautions
-
Potassium metal is highly reactive and pyrophoric. It must be handled under an inert atmosphere (e.g., an argon-filled glovebox).
-
The organic solvents used are flammable. Avoid open flames and sparks.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete dissolution of K and S | Insufficient stirring time or low solubility of short-chain polysulfides. | Extend stirring time. For K₂Sₓ with x < 5, complete dissolution in DEGDME may not occur.[2] |
| Low discharge capacity | Impurities in reagents or electrolyte; incorrect assembly of the battery. | Ensure all components are anhydrous. Re-check the battery assembly procedure. |
| Poor cycling stability | Polysulfide shuttle effect. | Optimize the electrolyte composition, consider additives, or use a protective interlayer. |
References
Application Notes and Protocols for Potassium Pentasulfide (K2S5) Electrolyte in Metal-Sulfur Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, characterization, and application of potassium pentasulfide (K2S5) electrolytes for next-generation metal-sulfur batteries. The following protocols and data are intended to facilitate research and development in high-energy-density storage systems.
Introduction to Potassium Pentasulfide Electrolytes
Potassium-sulfur (K-S) batteries are a promising energy storage technology due to the high theoretical energy density of the sulfur cathode and the natural abundance of potassium.[1] A key component of K-S batteries is the electrolyte, which plays a crucial role in the transport of potassium ions and the overall electrochemical performance. Potassium pentasulfide (K2S5), a member of the potassium polysulfide family, can be utilized as a catholyte, where the active material is dissolved in the electrolyte. This approach can offer advantages in terms of reaction kinetics and sulfur utilization.
This document outlines the synthesis of solid K2S5, the formulation of a K2S5-based catholyte, and detailed protocols for the electrochemical characterization of these electrolytes in a laboratory setting.
Synthesis and Formulation Protocols
Synthesis of Solid Potassium Pentasulfide (K2S5)
This protocol describes the synthesis of solid potassium pentasulfide from potassium sulfide (B99878) (K2S) and elemental sulfur.
Materials:
-
Potassium sulfide (K2S), anhydrous
-
Elemental sulfur (S), powder
-
Anhydrous ethanol (B145695) or other suitable solvent
-
Inert gas (Argon or Nitrogen)
-
Schlenk line and glassware
-
Magnetic stirrer and stir bar
-
Vacuum oven
Procedure:
-
Preparation: All synthesis steps should be performed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) as potassium polysulfides are sensitive to air and moisture.[2]
-
Reaction Setup: In a Schlenk flask, dissolve a known amount of anhydrous potassium sulfide (K2S) in anhydrous ethanol.
-
Addition of Sulfur: In a stoichiometric ratio of 1:4 (K2S:S), slowly add powdered elemental sulfur to the K2S solution while stirring continuously. The idealized reaction is: K2S + 4S → K2S5
-
Reaction: Allow the reaction mixture to stir at room temperature for 24-48 hours. The solution will gradually turn a deep red-orange color, indicating the formation of potassium pentasulfide.
-
Isolation: Remove the solvent under vacuum to obtain the solid K2S5 product.
-
Drying: Dry the resulting red-orange solid in a vacuum oven at a slightly elevated temperature (e.g., 60 °C) for 24 hours to remove any residual solvent.
-
Storage: Store the synthesized K2S5 powder in an inert atmosphere to prevent degradation.
Formulation of K2S5 Catholyte
This protocol details the preparation of a 0.5 M K2S5 catholyte in an ether-based electrolyte with a supporting salt.
Materials:
-
Synthesized solid potassium pentasulfide (K2S5)
-
Tetraethylene glycol dimethyl ether (TEGDME), anhydrous
-
Potassium bis(trifluoromethanesulfonyl)imide (KTFSI), battery grade
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Inert atmosphere glovebox
Procedure:
-
Solvent and Salt Preparation: Inside an argon-filled glovebox, prepare a 1 M solution of KTFSI in TEGDME by dissolving the appropriate amount of KTFSI in TEGDME. This will serve as the supporting electrolyte.
-
Dissolution of K2S5: To a volumetric flask, add the desired amount of synthesized solid K2S5 to achieve a final concentration of 0.5 M.
-
Addition of Supporting Electrolyte: Slowly add the 1 M KTFSI in TEGDME solution to the volumetric flask containing the K2S5 powder while stirring.
-
Homogenization: Continue stirring the solution until all the K2S5 has completely dissolved, resulting in a clear, deep red-orange catholyte solution.
-
Storage: Store the prepared catholyte in a sealed container inside the glovebox.
Physicochemical and Electrochemical Characterization
Data Presentation: Properties of K2S5 Electrolytes
The following table summarizes typical physicochemical and electrochemical properties of K2S5-based electrolytes from literature and expected experimental outcomes.
| Property | Electrolyte Composition | Typical Value | Reference(s) |
| Ionic Conductivity | 0.5 M K2S5, 1 M KTFSI in TEGDME | 1 - 5 mS/cm at 25 °C | [3] |
| Viscosity | 0.5 M K2S5, 1 M KTFSI in TEGDME | 5 - 15 cP at 25 °C | [4] |
| Electrochemical Window | vs. K/K+ | 1.5 - 3.0 V | [5] |
| Initial Discharge Capacity | K-S cell with K2S5 catholyte | 1000 - 1500 mAh/g of sulfur | [6] |
| Coulombic Efficiency | First cycle | > 95% | [6] |
| Cycling Stability | Capacity retention after 100 cycles at C/10 | 50 - 70% | [7] |
Experimental Protocols
Ionic Conductivity Measurement
Objective: To determine the ionic conductivity of the prepared K2S5 catholyte using electrochemical impedance spectroscopy (EIS).
Equipment:
-
Potentiostat with EIS capability
-
Conductivity cell with two platinum electrodes
-
Temperature-controlled chamber
-
Inert atmosphere glovebox
Procedure:
-
Cell Assembly: Inside a glovebox, assemble the conductivity cell, ensuring the platinum electrodes are clean and parallel.
-
Electrolyte Filling: Fill the conductivity cell with the K2S5 catholyte, making sure the electrodes are fully immersed.
-
Temperature Equilibration: Place the cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature (e.g., 25 °C) for at least 1 hour.
-
EIS Measurement: Connect the conductivity cell to the potentiostat. Perform an EIS measurement over a frequency range of 1 MHz to 1 Hz with a small AC amplitude (e.g., 10 mV).
-
Data Analysis:
-
Plot the Nyquist plot (Z' vs. -Z'').
-
The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real axis.
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (Rb * A) where L is the distance between the electrodes and A is the area of the electrodes. The cell constant (L/A) should be predetermined by calibrating with a standard KCl solution.
-
Cyclic Voltammetry (CV)
Objective: To investigate the electrochemical redox behavior of the K2S5 catholyte.
Equipment:
-
Potentiostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon or platinum)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl or a quasi-reference electrode like a potassium wire)
-
Inert atmosphere glovebox
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry, sonicate in deionized water and ethanol, and dry it thoroughly before transferring it into the glovebox.
-
Cell Assembly: Assemble the three-electrode cell inside the glovebox. Fill the cell with the K2S5 catholyte.
-
Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the potential window based on the expected redox reactions of potassium polysulfides (e.g., 1.5 V to 3.0 V vs. K/K+).[5]
-
Set the scan rate (e.g., 10 mV/s).
-
Run the cyclic voltammetry for several cycles until a stable voltammogram is obtained.
-
Vary the scan rate (e.g., 20, 50, 100 mV/s) to study the kinetics of the redox reactions.
-
Coin Cell Assembly and Testing
Objective: To evaluate the electrochemical performance of the K2S5 catholyte in a metal-sulfur battery.
Equipment:
-
CR2032 coin cell components (cases, spacers, springs)
-
Potassium metal foil (anode)
-
Separator (e.g., glass fiber)
-
Carbon-based current collector for the cathode (e.g., carbon paper)
-
Crimping machine
-
Battery cycler
-
Inert atmosphere glovebox
Procedure:
-
Electrode Preparation:
-
Cut a disc of potassium metal to be used as the anode.
-
Cut a disc of the carbon-based current collector to serve as the cathode substrate.
-
Cut a disc of the separator.
-
-
Cell Assembly (inside a glovebox):
-
Place the potassium metal anode in the center of the negative coin cell cap.
-
Place the separator on top of the potassium anode.
-
Add a specific volume of the K2S5 catholyte onto the separator (e.g., 20-30 µL).
-
Place the carbon current collector on top of the wetted separator.
-
Add a spacer and a spring.
-
Place the positive cap on top and crimp the coin cell using the crimping machine.
-
-
Electrochemical Testing:
-
Let the assembled cell rest for a few hours to ensure proper wetting.
-
Connect the cell to a battery cycler.
-
Perform galvanostatic cycling at a specific C-rate (e.g., C/10, where C is the theoretical capacity of the sulfur in the catholyte) within a defined voltage window (e.g., 1.7 V to 2.8 V).
-
Record the charge-discharge capacities, coulombic efficiency, and cycling stability.
-
Visualizations
Caption: Experimental workflow for K2S5 electrolyte preparation and evaluation.
Caption: Simplified redox pathway in a K-S battery with a K2S5 catholyte.
References
- 1. Structural Optimizations in Potassium-Sulfur Battery Systems [eureka.patsnap.com]
- 2. Potassium pentasulfide - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing potassium polysulfides for high performance potassium-sulfur batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Thioamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thioamides are crucial structural motifs in medicinal chemistry and drug development, serving as isosteres of amides with unique physicochemical properties that can enhance biological activity and metabolic stability. This document provides a comprehensive overview of the primary synthetic routes to thioamides. While the direct application of dipotassium (B57713) pentasulfide (K₂S₅) for the synthesis of thioamides is not widely documented in scientific literature, this report details the well-established and routinely employed methods utilizing alternative thionating agents. These include Lawesson's reagent, phosphorus pentasulfide (P₄S₁₀), and elemental sulfur in combination with a sulfide (B99878) source. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to guide researchers in the efficient synthesis of thioamides.
Introduction to Thioamide Synthesis
The replacement of an amide's carbonyl oxygen with sulfur to form a thioamide can significantly alter a molecule's properties, including its hydrogen bonding capabilities, nucleophilicity, and resistance to hydrolysis.[1] These changes can lead to improved target affinity and pharmacokinetic profiles of drug candidates.[1] The most common strategy for thioamide synthesis is the thionation of a corresponding amide. Several reagents have been developed for this transformation, each with its own advantages and limitations regarding substrate scope, reaction conditions, and functional group tolerance.
While alkali metal polysulfides like dipotassium pentasulfide (K₂S₅) are known sulfur-transfer reagents in certain organic transformations, their specific application for the direct conversion of amides to thioamides is not a prevalent method in the existing literature. The most reliable and frequently reported methods involve the use of phosphorus-based reagents or elemental sulfur.
Established Methods for Thioamide Synthesis
The following sections detail the most common and effective methods for the synthesis of thioamides.
Lawesson's Reagent
Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a mild and highly effective thionating agent for the conversion of amides to thioamides.[1] It often provides high yields and cleaner reactions compared to other reagents like phosphorus pentasulfide.[1]
General Reaction Scheme:
Table 1: Thionation of Amides using Lawesson's Reagent - Representative Data
| Entry | Amide Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Benzyl-4-phenylbutanamide | Toluene | 110 | 4 | 92 | [1] |
| 2 | N,N-Dimethylbenzamide | Toluene | 110 | 2 | 95 | [1] |
| 3 | 2-Azabicyclo[2.2.2]octan-3-one | Toluene | 110 | 6 | 88 | [1] |
| 4 | N-Phenylacetamide | THF | RT | 0.5 | 86 | ChemSpider |
Experimental Protocol: Thionation of N-Phenylacetamide using Lawesson's Reagent
This protocol describes a general procedure for the thionation of an amide on a 1.0 mmol scale.
Materials:
-
N-Phenylacetamide (1.0 mmol, 135.2 mg)
-
Lawesson's Reagent (0.5 mmol, 202.2 mg)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
-
Reflux condenser (if heating is required for less reactive amides)
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a 50 mL round-bottom flask, add Lawesson's Reagent (0.5 mmol).
-
Add anhydrous THF (5 mL) to dissolve the reagent.
-
In a separate flask, dissolve N-phenylacetamide (1.0 mmol) in anhydrous THF (5 mL).
-
Add the amide solution to the solution of Lawesson's Reagent at room temperature with stirring.
-
Monitor the reaction progress using TLC until the starting amide is consumed (typically 30 minutes to a few hours).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure thioamide.
Safety Precautions:
-
Lawesson's Reagent has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.[1]
-
The reaction may generate hydrogen sulfide as a byproduct, which is toxic.[1]
-
Anhydrous solvents are flammable and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[1]
Phosphorus Pentasulfide (P₄S₁₀)
Phosphorus pentasulfide is a classical and powerful thionating agent. It is often used for less reactive amides but can sometimes lead to side reactions and requires harsher conditions than Lawesson's reagent.
General Reaction Scheme:
Table 2: Thionation of Amides using Phosphorus Pentasulfide - Representative Data
| Entry | Amide Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzamide (B126) | Pyridine (B92270) | Reflux | 3 | 85 | [2] |
| 2 | N-Methylpyrrolidone | Xylene | 140 | 5 | 78 | [3] |
| 3 | N,N-Diethylpropionamide | Toluene | Reflux | 6 | 82 | General literature |
Experimental Protocol: Thionation of Benzamide using P₄S₁₀
Materials:
-
Benzamide (1.0 mmol, 121.1 mg)
-
Phosphorus Pentasulfide (0.25 mmol, 111.1 mg)
-
Anhydrous Pyridine (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Saturated sodium bicarbonate solution
Procedure:
-
In a 25 mL round-bottom flask, suspend benzamide (1.0 mmol) in anhydrous pyridine (5 mL).
-
Carefully add phosphorus pentasulfide (0.25 mmol) portion-wise to the stirred suspension.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Elemental Sulfur and a Sulfide Source
A common method for thioamide synthesis, particularly in the context of the Willgerodt-Kindler reaction, involves the use of elemental sulfur in the presence of a base and an amine.[4] A related approach uses a combination of elemental sulfur and a sulfide salt, such as sodium sulfide (Na₂S), to generate reactive polysulfide species.
General Reaction Scheme (Illustrative for Willgerodt-Kindler):
Table 3: Thioamide Synthesis using Elemental Sulfur - Representative Data
| Entry | Starting Material | Amine/Amide | Sulfur Source | Base/Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | Morpholine | S₈ | - | - | 120 | 92 | [5] |
| 2 | Benzaldehyde | Piperidine | S₈ | - | - | 100 | 85 | [6] |
| 3 | Nitroalkane | 3-Phenylpropanolamine | S₈ | Na₂S | THF | RT | 85 | [7] |
Experimental Protocol: Synthesis of Thioamide from a Nitroalkane, Amine, and Sulfur/Sulfide [7]
Materials:
-
Nitroalkane (0.2 mmol)
-
Amine (0.4 mmol)
-
Elemental Sulfur (S₈) (0.4 mmol)
-
Sodium Sulfide (Na₂S) (0.4 mmol)
-
Anhydrous Tetrahydrofuran (THF) (2 mL)
-
Reaction tube (10 mL)
-
Magnetic stirrer
Procedure:
-
To a 10 mL reaction tube, add the nitroalkane (0.2 mmol).
-
Sequentially add THF (2 mL), elemental sulfur (0.4 mmol), sodium sulfide (0.4 mmol), and the amine (0.4 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the nitroalkane is consumed (typically 24 hours).
-
Quench the reaction with saturated ammonium (B1175870) chloride solution.
-
Extract the product with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Diagrams and Workflows
Experimental Workflow for Thioamide Synthesis
Caption: General experimental workflow for the synthesis of thioamides.
Plausible Mechanism for Thionation with Lawesson's Reagent
Caption: Mechanism of amide thionation using Lawesson's Reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. Thioamide synthesis by thioacylation [organic-chemistry.org]
- 3. Phosphorus Pentasulfide Mediated Conversion of Primary Carbamates into Thiols [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Thioamide synthesis by thionation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Passivation of Lithium Metal Anodes using Potassium Pentasulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advancement of high-energy-density batteries, crucial for a multitude of applications, is significantly reliant on the development of stable lithium metal anodes. However, the practical application of lithium metal anodes is hampered by the formation of lithium dendrites and continuous side reactions with the electrolyte, leading to poor cycling stability and safety concerns. Surface passivation is a promising strategy to mitigate these issues by forming a stable and ionically conductive solid electrolyte interphase (SEI) on the lithium metal surface.
This document outlines a detailed protocol for the use of potassium pentasulfide (K₂S₅) as a novel agent for the in-situ passivation of lithium metal anodes. The underlying principle involves the chemical reaction between K₂S₅ and the lithium metal surface to form a robust passivation layer primarily composed of lithium sulfide (B99878) (Li₂S). Li₂S is a desirable SEI component due to its high ionic conductivity and mechanical stability, which can effectively suppress dendrite growth and minimize electrolyte decomposition. Furthermore, the presence of potassium ions (K⁺) may contribute to a more uniform lithium ion flux and enhance the stability of the SEI.
Reaction Mechanism and Passivation Strategy
The passivation of the lithium metal anode with potassium pentasulfide is achieved through a direct chemical reaction upon contact. The proposed reaction mechanism involves the reduction of the polysulfide chain by the highly reactive lithium metal, leading to the formation of a stable lithium sulfide layer.
Proposed Reaction:
16Li + K₂S₅ → 8Li₂S + 2K
This reaction results in a dense and uniform Li₂S-rich passivation layer on the lithium metal surface. The potassium ions released during this process may also be incorporated into the outer layers of the SEI or act as an electrostatic shield, further promoting stable lithium deposition.
Experimental Protocols
Preparation of Potassium Pentasulfide (K₂S₅) Solution
Materials:
-
Potassium sulfide (K₂S), anhydrous
-
Sulfur (S), elemental
-
1,2-dimethoxyethane (DME), anhydrous
-
1,3-dioxolane (DOL), anhydrous
-
Argon-filled glovebox
Procedure:
-
Inside an argon-filled glovebox, dissolve a stoichiometric amount of potassium sulfide (K₂S) and sulfur (S) in a 1:4 molar ratio in a co-solvent of anhydrous DME and DOL (1:1 v/v).
-
Stir the solution at room temperature for 24-48 hours until a clear, deep reddish-brown solution is formed, indicating the formation of potassium pentasulfide (K₂S₅).
-
The concentration of the K₂S₅ solution can be varied, with a typical starting concentration being 0.05 M.
Surface Passivation of Lithium Metal Anode
Materials:
-
Lithium metal foil or discs
-
Prepared K₂S₅ solution
-
Anhydrous DME/DOL (1:1 v/v) for rinsing
Procedure:
-
Cut fresh lithium metal foil into discs of the desired size inside an argon-filled glovebox.
-
Immerse the lithium metal discs in the prepared K₂S₅ solution for a predetermined duration (e.g., 5, 15, 30 minutes). The optimal immersion time should be determined experimentally.
-
After immersion, gently rinse the passivated lithium metal discs with the anhydrous DME/DOL co-solvent to remove any unreacted K₂S₅.
-
Allow the passivated lithium metal discs to dry completely inside the glovebox before cell assembly.
Electrochemical Characterization
Cell Assembly:
-
Assemble symmetric cells (Li || passivated Li) and full cells (passivated Li || Cathode, e.g., LiFePO₄) in an argon-filled glovebox using standard coin cell components (CR2032).
-
Use a standard electrolyte, for example, 1 M LiPF₆ in ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC) (1:1 v/v).
Electrochemical Tests:
-
Cyclic Voltammetry (CV): To investigate the electrochemical stability of the passivation layer.
-
Electrochemical Impedance Spectroscopy (EIS): To measure the interfacial resistance before and after passivation and during cycling.
-
Galvanostatic Cycling: To evaluate the cycling performance, including coulombic efficiency, cycle life, and rate capability.
-
Lithium Plating/Stripping Analysis: In symmetric cells to observe the voltage hysteresis and stability of lithium deposition and dissolution.
Data Presentation
The following tables summarize the expected improvements in the performance of lithium metal anodes after passivation with K₂S₅, based on analogous studies with polysulfide-based passivation.
Table 1: Electrochemical Performance Comparison
| Parameter | Bare Lithium Anode | K₂S₅ Passivated Lithium Anode |
| Coulombic Efficiency (at 1 mA/cm²) | ~96-98% (with rapid decay) | >99% (stable over extended cycles) |
| Cycle Life (Symmetric Cell, 1 mAh/cm²) | < 200 hours | > 800 hours |
| Voltage Hysteresis (Symmetric Cell) | High and increasing | Low and stable |
| Interfacial Resistance (from EIS) | High and increasing with cycling | Low and stable with cycling |
Table 2: Passivation Layer Characteristics
| Property | Description |
| Composition | Primarily Li₂S, with potential minor K-containing species |
| Morphology | Dense, uniform, and conformal coating |
| Ionic Conductivity | High for Li⁺ ions |
| Electronic Conductivity | Low (electronically insulating) |
Logical Relationship of K₂S₅ Passivation and Performance Enhancement
The application of K₂S₅ for surface passivation directly addresses the fundamental challenges of lithium metal anodes, leading to a cascade of performance improvements.
Conclusion
The use of potassium pentasulfide for the surface passivation of lithium metal anodes presents a promising and facile approach to enhance the stability and performance of next-generation lithium batteries. The formation of a robust Li₂S-rich SEI layer is key to suppressing dendrite growth, minimizing side reactions, and ultimately enabling longer cycle life and higher coulombic efficiency. The detailed protocols and expected outcomes provided in these application notes serve as a comprehensive guide for researchers and scientists to explore and optimize this innovative passivation strategy. Further investigations are encouraged to fully elucidate the role of potassium ions and to tailor the passivation process for specific battery chemistries and applications.
protocol for handling and storing potassium pentasulfide in the lab
For Researchers, Scientists, and Drug Development Professionals
1.0 General Information
Potassium pentasulfide (K₂S₅) is an inorganic compound that appears as a red-orange or yellow solid.[1][2] It is one of several potassium polysulfides and is known for its high reactivity.[1][2] In laboratory and industrial settings, it is utilized as a reagent in chemical synthesis, particularly for creating organic sulfur compounds, in the petroleum industry for desulfurization, and in the manufacturing of pharmaceuticals and pesticides.[2] The compound dissolves in water and decomposes rapidly in air.[1] Due to its hazardous nature, strict adherence to safety protocols during handling and storage is mandatory.[2]
2.0 Hazard Identification and Safety
Potassium pentasulfide is classified as a hazardous substance with multiple risks.[3]
-
Physical Hazards: It is a self-heating solid in large quantities and may catch fire (Self-heating, Category 2).[3] During processing, fine dust particles can form explosive mixtures in the air.
-
Health Hazards: It causes severe skin burns and eye damage (Skin Corrosion, Category 1B; Serious Eye Damage, Category 1).[3] Inhalation of dust may cause respiratory irritation.[3]
-
Environmental Hazards: The substance is very toxic to aquatic life.[3]
-
Reactivity Hazards: Contact with acids liberates toxic and flammable hydrogen sulfide (B99878) gas.[3][4] It can react violently with water and is incompatible with strong acids, bases, and oxidizing agents.[3][5][6]
3.0 Data Presentation: Physicochemical and Safety Data
The following table summarizes key quantitative data for potassium pentasulfide.
| Property | Value | Source(s) |
| Chemical Formula | K₂S₅ | [7][8] |
| Molecular Weight | 238.5 g/mol | [7][8] |
| Appearance | Red-orange or yellow solid | [1][2] |
| Density | 1.805 - 2.192 g/cm³ at 20 °C | [4][6] |
| Decomposition Temperature | >500 °C | [6] |
| pH | ~13 (10 g/L aqueous solution at 20°C) | [6] |
| Water Solubility | ~1,211 g/L at 20 °C | [6] |
| Transport Hazard Class | 4.2 (Spontaneously combustible) | [2] |
4.0 Experimental Protocols
4.1 Protocol: Weighing and Preparing a Potassium Pentasulfide Stock Solution
This protocol outlines the procedure for safely weighing solid potassium pentasulfide and preparing an aqueous stock solution. This process must be conducted within a certified chemical fume hood.
4.1.1 Materials and Equipment
-
Potassium pentasulfide (solid)
-
Deionized water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Chemical fume hood
-
Analytical balance
-
Glass beaker and stirring rod
-
Volumetric flask
-
Spatula
-
Wash bottle
-
Appropriate Personal Protective Equipment (PPE)
4.1.2 Procedure
-
Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean and free of incompatible materials, especially acids.[9] Place all necessary equipment inside the hood. Ensure an eyewash station and safety shower are accessible.[5]
-
Inert Atmosphere: Purge the container of potassium pentasulfide with an inert gas (e.g., nitrogen) before opening to minimize contact with air and moisture.[5][10]
-
Weighing: Carefully weigh the desired amount of potassium pentasulfide on an analytical balance inside the fume hood. Use a clean spatula. Avoid creating dust.[9][11] Close the primary container tightly under an inert atmosphere immediately after dispensing.
-
Dissolution: Place the weighed solid into a beaker. Slowly add a portion of the degassed deionized water while gently stirring to dissolve the solid. The reaction can be exothermic; proceed with caution.
-
Transfer: Once the solid is fully dissolved, carefully transfer the solution to a volumetric flask.
-
Dilution: Rinse the beaker with additional deionized water and add the rinsings to the volumetric flask to ensure a complete transfer. Dilute the solution to the final volume with deionized water, cap the flask, and invert several times to mix thoroughly.
-
Storage: Transfer the prepared solution to a tightly sealed and clearly labeled container. Store in a designated cool, dark, and well-ventilated area away from incompatibles.[3]
-
Decontamination: Decontaminate the spatula, beaker, and stirring rod with copious amounts of water within the fume hood.
-
Waste Disposal: Dispose of any contaminated materials (e.g., weighing paper, disposable gloves) in a designated hazardous waste container according to institutional and local regulations.[11]
-
Final Steps: Wash hands and any exposed skin thoroughly with soap and water after completing the procedure.[3][9]
5.0 Handling and Storage Workflow
The following diagram illustrates the standard workflow for the safe handling and storage of potassium pentasulfide in a laboratory environment.
Caption: Workflow for Safe Handling of Potassium Pentasulfide.
6.0 Emergency Procedures
6.1 First Aid Measures
-
Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9] Do not use mouth-to-mouth resuscitation if the substance was inhaled.[9]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with large amounts of water for at least 15 minutes.[9] Seek immediate medical attention.[9]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for several minutes, also under the eyelids.[9] Remove contact lenses if present and easy to do so. Continue rinsing.[9] Call an ophthalmologist or physician immediately.[9]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting, as this may risk perforation of the esophagus.[9] Seek immediate medical attention.[9]
6.2 Spill Response
-
Personal Precautions: Evacuate the area. Wear full personal protective equipment, including respiratory protection.[3] Avoid inhaling dust and prevent contact with skin and eyes.[3]
-
Environmental Precautions: Prevent the substance from entering drains, surface water, or ground water.[3]
-
Containment and Cleaning: Cover drains.[11] Carefully sweep or shovel the spilled solid into a suitable, labeled container for disposal.[9] Avoid generating dust.[9][11] Clean the affected area thoroughly.
7.0 Disposal Considerations
All waste containing potassium pentasulfide must be treated as hazardous waste.
-
Dispose of the chemical and its container through a licensed waste disposal contractor.[9]
-
Do not mix with other waste.[11]
-
Uncleaned containers should be handled with the same precautions as the product itself.[11]
-
Do not allow the product to be released into the environment.[3]
References
- 1. Potassium pentasulfide - Wikipedia [en.wikipedia.org]
- 2. lookchem.com [lookchem.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. 12136-50-4 CAS MSDS (POTASSIUM PENTASULFIDE)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. POTASSIUM PENTASULFIDE) CAS#: 12136-50-4 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 11. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Analytical Methods Quantifying Polysulfide Species in Electrolytes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of polysulfide species in electrolyte solutions. Understanding the concentration and speciation of polysulfides is crucial in various fields, including the development of lithium-sulfur (Li-S) batteries, where polysulfide shuttling is a key factor in battery performance and degradation. The following sections detail several analytical techniques, offering insights into their principles, protocols for their implementation, and comparative quantitative data.
Overview of Analytical Methods
The quantification of polysulfide species (Sx2-) in complex electrolyte matrices presents a significant analytical challenge due to their reactive nature and the equilibrium between different chain lengths. Several analytical techniques can be employed, each with its own advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the need for speciation, sensitivity, and whether in-situ monitoring is required.
The general workflow for selecting and applying an appropriate analytical method is outlined below.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful technique for the separation, identification, and quantification of individual polysulfide species. Due to the ionic nature of polysulfides, a derivatization step is often required to make them amenable to reverse-phase HPLC.[1][2]
Application Note
Principle: Polysulfide anions in the electrolyte are first "capped" with a derivatizing agent to form stable, neutral organic polysulfanes. These derivatives can then be separated based on their chain length and polarity using a reverse-phase HPLC column. The separated species are subsequently ionized and detected by a mass spectrometer, which provides mass-to-charge ratio (m/z) information for identification and quantification. Coupling HPLC with inductively coupled plasma mass spectrometry (ICP-MS) is another approach that allows for quantification without the need for individual standards.[1]
Advantages:
-
Provides speciation of different polysulfide chain lengths.[2]
-
High sensitivity and selectivity, especially when coupled with tandem MS.[3]
-
Quantitative analysis is achievable with appropriate standards or techniques like HPLC-ICP-MS.[1][4]
Limitations:
-
Derivatization step can be complex and may introduce artifacts if not carefully controlled.
-
It is an ex-situ technique, meaning it does not provide real-time information on polysulfide dynamics within an operating device.
-
The high concentration of electrolyte salts can cause ion suppression in the MS source, necessitating their separation.[2]
Experimental Protocol: HPLC-MS with Derivatization
This protocol is a general guideline and may require optimization based on the specific electrolyte composition and available instrumentation.
1. Materials and Reagents:
-
Electrolyte sample containing polysulfides.
-
Derivatizing agent: e.g., methyl trifluoromethanesulfonate (B1224126) (methyl triflate) or 4-(dimethylamino) benzoyl chloride.[2][5]
-
Quenching solution (if necessary).
-
HPLC grade solvents: e.g., acetonitrile, methanol, water.
-
Mobile phase additives: e.g., formic acid, ammonium (B1175870) acetate.
-
Solid Phase Extraction (SPE) cartridges for sample cleanup (optional).
2. Derivatization Procedure:
-
Warning: Derivatizing agents like methyl triflate are highly toxic and should be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
In an inert atmosphere (e.g., an argon-filled glovebox), transfer a known volume of the polysulfide-containing electrolyte (e.g., 100 µL) into a clean vial.
-
Add the derivatizing agent. The molar ratio of the derivatizing agent to the expected total sulfur content should be optimized to ensure complete reaction.
-
Allow the reaction to proceed for a specific time (e.g., 30 minutes). The reaction time and temperature may need to be optimized.
-
If necessary, quench the reaction by adding a suitable reagent.
-
The derivatized sample can be diluted with the mobile phase before injection.
3. HPLC-MS Analysis:
-
HPLC System: A standard HPLC system with a reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient elution is often employed, starting with a higher aqueous composition and ramping up the organic solvent concentration (e.g., water/acetonitrile or water/methanol, both with 0.1% formic acid).
-
Injection Volume: Typically 1-10 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducible retention times.
-
MS Detector: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is commonly used.[6]
-
MS Parameters: Optimize source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal for the derivatized polysulfides.
-
Data Acquisition: Acquire data in full scan mode to identify the m/z of the derivatized polysulfides and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantification.
4. Quantification:
-
Prepare calibration standards of known concentrations of derivatized polysulfides if available.
-
Alternatively, use a single standard and assume a similar response factor for all polysulfide chain lengths, or employ techniques like HPLC-ICP-MS which do not require species-specific standards.[1]
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of each polysulfide species in the unknown sample from the calibration curve.
Quantitative Data
| Parameter | HPLC-UV (with preconcentration) | HPLC-MS/MS | HPLC-ICP-MS |
| Detection Limit | 15-70 nM[5] | ng/L to µg/L range | - |
| Quantification Range | Dependent on preconcentration | Dependent on standards | Wide dynamic range |
| Precision | High | High | High |
| Accuracy | Good with proper standards | Good with proper standards | High (independent of chemical form) |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a relatively simple and accessible technique for monitoring polysulfide formation and consumption, particularly for in-situ and operando studies.[7]
Application Note
Principle: Polysulfide species in solution absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The color of polysulfide solutions, which ranges from yellow to deep red-brown, is due to these absorptions. Different polysulfide chain lengths have distinct, albeit often overlapping, absorption spectra. By measuring the absorbance at specific wavelengths, the relative concentration of different polysulfides can be estimated.
Advantages:
-
Non-destructive and can be readily implemented for in-situ and operando measurements.[8]
-
Provides real-time information on the overall polysulfide concentration changes.
-
Relatively low cost and simple instrumentation.
Limitations:
-
The absorption bands of different polysulfide species are broad and overlap significantly, making accurate speciation and absolute quantification challenging.[2]
-
The technique is generally considered semi-quantitative.[9]
-
The molar absorptivity of each polysulfide species is required for accurate quantification, which is often difficult to determine.
Experimental Protocol: UV-Vis Spectroscopy
1. Materials and Reagents:
-
UV-Vis spectrophotometer with a suitable cuvette holder. For in-situ measurements, a specialized cell with optically transparent windows is required.
-
Quartz or glass cuvettes (ensure compatibility with the electrolyte solvent).
-
Blank solution (electrolyte without polysulfides).
2. Ex-situ Measurement:
-
In an inert atmosphere, dilute a small aliquot of the polysulfide-containing electrolyte with the blank electrolyte to bring the absorbance within the linear range of the instrument (typically < 1.5 a.u.).
-
Transfer the diluted sample to a cuvette and seal it to prevent air exposure.
-
Record the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Use the blank electrolyte to record a baseline spectrum.
3. In-situ/Operando Measurement:
-
Assemble the specialized electrochemical cell with optical windows in an inert atmosphere.
-
Connect the cell to the spectrophotometer and the electrochemical cycling equipment (e.g., potentiostat/galvanostat).
-
Record the UV-Vis spectra at regular intervals during the electrochemical process (e.g., charging/discharging of a battery).
4. Data Analysis:
-
Subtract the baseline spectrum from the sample spectra.
-
Identify the absorbance peaks corresponding to different polysulfide species based on literature values.[7]
-
The change in absorbance at specific wavelengths can be used to monitor the relative concentration changes of polysulfides.
-
For semi-quantitative analysis, deconvolution of the overlapping peaks can be attempted using appropriate software.
Quantitative Data
| Parameter | UV-Vis Spectroscopy |
| Detection Limit | µM to mM range (highly dependent on molar absorptivity) |
| Quantification Range | Limited by spectral overlap and deviation from Beer-Lambert law at high concentrations |
| Precision | Moderate |
| Accuracy | Semi-quantitative due to spectral overlap |
Raman Spectroscopy
Raman spectroscopy is a powerful vibrational spectroscopy technique that provides structural information about molecules. It is particularly well-suited for in-situ analysis of polysulfide speciation in electrolytes.[10]
Application Note
Principle: When monochromatic light (from a laser) interacts with a molecule, it can be scattered. Most of the scattered light has the same frequency as the incident light (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The frequency shift corresponds to the vibrational modes of the molecule, providing a "fingerprint" for that species. Different polysulfide species have distinct S-S stretching and bending modes that can be detected by Raman spectroscopy.
Advantages:
-
Provides structural information and allows for the identification of different polysulfide chain lengths.
-
Non-destructive and ideal for in-situ and operando studies.[10]
-
Can be used to study polysulfides in both liquid electrolytes and on electrode surfaces.
Limitations:
-
Raman scattering is an inherently weak phenomenon, which can lead to low signal-to-noise ratios.[11]
-
Fluorescence from the electrolyte or other components can interfere with the Raman signal.
-
Absolute quantification is challenging and often requires theoretical calculations to aid in spectral assignment.[2]
Experimental Protocol: Raman Spectroscopy
1. Materials and Reagents:
-
Raman spectrometer equipped with a suitable laser (e.g., 532 nm, 785 nm).
-
Microscope objective for focusing the laser and collecting the scattered light.
-
Sample holder or specialized in-situ cell.
2. Sample Preparation:
-
For ex-situ analysis, a small drop of the electrolyte can be placed on a microscope slide.
-
For in-situ analysis, an electrochemical cell with a Raman-transparent window is required.
-
Ensure the sample is properly focused under the microscope.
3. Data Acquisition:
-
Select the appropriate laser power and acquisition time to obtain a good quality spectrum without damaging the sample.
-
Record the Raman spectrum over the relevant spectral range for polysulfides (typically 100-600 cm-1).
-
It is advisable to record a spectrum of the blank electrolyte to identify and subtract any background signals.
4. Data Analysis:
-
Perform baseline correction to remove any broad fluorescence background.
-
Identify the Raman peaks corresponding to different polysulfide species by comparing the obtained spectrum with literature data or theoretical calculations.[12]
-
The relative intensities of the peaks can be used to infer the relative concentrations of the different polysulfide species.
Quantitative Data
| Parameter | Raman Spectroscopy |
| Detection Limit | mM range |
| Quantification Range | Limited, often used for relative quantification |
| Precision | Moderate |
| Accuracy | Primarily qualitative and semi-quantitative for speciation |
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. It is particularly useful for studying the interaction of polysulfides with electrode surfaces.
Application Note
Principle: The sample is irradiated with X-rays, which cause the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment (oxidation state). For sulfur, XPS can distinguish between sulfide (S2-), polysulfide (Sx2-), and elemental sulfur (S8).[13]
Advantages:
-
Provides information on the chemical state of sulfur species on electrode surfaces.[14]
-
Can be used to study the formation of the solid-electrolyte interphase (SEI) layer.
-
Quantitative information on the relative amounts of different sulfur species on the surface can be obtained.
Limitations:
-
Requires high vacuum, making it an ex-situ technique.
-
Samples must be carefully prepared and transferred to the XPS instrument without exposure to air, especially when analyzing reactive species like lithium polysulfides.[15]
-
Provides information only about the surface and not the bulk electrolyte.
Experimental Protocol: XPS
1. Sample Preparation:
-
The electrode to be analyzed is carefully disassembled from the electrochemical cell in an inert atmosphere.
-
The electrode is gently rinsed with a volatile solvent (e.g., the electrolyte solvent) to remove residual electrolyte salt, and then dried under vacuum.
-
The prepared electrode is mounted on a sample holder and transferred to the XPS instrument using a vacuum transfer module to prevent air exposure.[15]
2. Data Acquisition:
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the S 2p region to determine the different sulfur species.
-
An ion gun can be used for depth profiling to analyze the composition as a function of depth into the surface layer.
3. Data Analysis:
-
The high-resolution S 2p spectrum is deconvoluted into multiple peaks corresponding to different sulfur species (e.g., Li2S, Li2S2, higher-order polysulfides, and sulfate (B86663) species).[13]
-
The area under each peak is proportional to the concentration of that species on the surface.
Quantitative Data
| Parameter | X-ray Photoelectron Spectroscopy (XPS) |
| Detection Limit | ~0.1 atomic % |
| Quantification Range | Surface concentration from ~0.1 to 100 atomic % |
| Precision | High for relative surface concentrations |
| Accuracy | Semi-quantitative for absolute surface concentrations |
References
- 1. Determination of polysulfide anions and molecular sulfur via coupling HPLC with ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. MEET - New Method Developed for Analyzing Lithium-sulfur Batteries [uni-muenster.de]
- 5. researchgate.net [researchgate.net]
- 6. Qualitative Determination of Polysulfide Species in a Lithium-Sulfur Battery by HR-LC-APCI-MSn with One-Step Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. elib.dlr.de [elib.dlr.de]
- 9. Determination of polysulfide anions and molecular sulfur via coupling HPLC with ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00231H [pubs.rsc.org]
- 10. Mapping Polysulfides in Sodium–Sulfur Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dtlab-ntu.com [dtlab-ntu.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application of Potassium Pentasulfide in Pesticide and Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium pentasulfide (K₂S₅) is a reactive inorganic polysulfide that serves as a versatile source of sulfur in chemical synthesis. Its ability to introduce sulfur atoms into organic molecules makes it a valuable reagent in the manufacturing of a range of products, including pesticides and pharmaceuticals. This document provides detailed application notes and protocols for the use of potassium pentasulfide in these fields, with a focus on the synthesis of organosulfur compounds.
Pesticide Manufacturing: Synthesis of Fungicidal Dialkyl Polysulfides
Potassium pentasulfide is utilized in the synthesis of dialkyl polysulfides, which exhibit fungicidal properties. The general approach involves the reaction of potassium pentasulfide with alkyl halides.
Application Note: Synthesis of Di-n-alkyl Pentasulfides
Reaction Principle:
Potassium pentasulfide reacts with two equivalents of an n-alkyl halide in an inert solvent to yield the corresponding di-n-alkyl pentasulfide and potassium halide as a byproduct. The reaction proceeds via nucleophilic substitution, where the pentasulfide anion displaces the halide from the alkyl chain.
General Reaction Scheme:
K₂S₅ + 2 R-X → R-S₅-R + 2 KX
Where:
-
R = n-alkyl group
-
X = Halogen (e.g., Br, I)
Ethers are generally suitable solvents for this reaction, while hydrocarbons may result in lower yields.[1] The use of alkyl iodides can lead to quantitative yields, and good yields are also achievable with alkyl bromides.[1]
Experimental Protocol: Synthesis of Di-n-hexyl Pentasulfide[2]
This protocol describes the synthesis of di-n-hexyl pentasulfide, a representative example of a dialkyl pentasulfide with potential fungicidal activity.
Materials:
-
Potassium pentasulfide (K₂S₅)
-
n-Hexyl bromide (C₆H₁₃Br)
-
Anhydrous dioxane
-
Water bath
-
Filtration apparatus
-
Rotary evaporator or vacuum distillation setup
Procedure:
-
In a suitable reaction vessel, combine 130.5 g of potassium pentasulfide and 180 g of n-hexyl bromide (a 1:2 molar ratio).
-
Add 500 cm³ of anhydrous dioxane to the mixture.
-
Stir the reaction mixture at 80°C in a water bath for 22 hours.
-
After the reaction is complete, filter off the precipitated potassium bromide.
-
The resulting solution is then heated in a water bath at 80°C under vacuum for 10 hours to remove the solvent.
-
The crude product can be further purified by vacuum steam distillation.
Quantitative Data:
| Product | Starting Materials | Solvent | Reaction Conditions | Yield | Reference |
| Di-n-hexyl pentasulfide | Potassium pentasulfide (130.5 g), n-Hexyl bromide (180 g) | Anhydrous dioxane | 80°C, 22 hours | 60% | [2] |
| Di-n-octyl pentasulfide | Potassium pentasulfide (119 g), n-Octyl bromide (193 g) | Anhydrous dioxane | 80°C, 20 hours | 52% | [2] |
Mechanism of Fungicidal Action: Disruption of Ergosterol (B1671047) Biosynthesis
The fungicidal activity of sulfur-containing compounds, including polysulfides, is often attributed to their interference with essential biochemical pathways in fungi. One of the primary targets is the ergosterol biosynthesis pathway.[3][4][5][6][7] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells.[4] Its depletion disrupts membrane integrity and function, leading to fungal cell death.[5]
Signaling Pathway Diagram: Inhibition of Ergosterol Biosynthesis
Caption: Inhibition of Ergosterol Biosynthesis by Polysulfides.
Pharmaceutical Manufacturing: Synthesis of Sulfur-Containing Heterocycles
Application Note: General Synthesis of Sulfur Heterocycles
Potassium pentasulfide can be used as a nucleophilic source of a polysulfide chain to react with electrophilic precursors, leading to the formation of sulfur-containing rings. The reaction conditions can be tailored to favor the formation of specific ring sizes.
Logical Workflow for Synthesis of Sulfur-Containing Heterocycles
Caption: General Workflow for Sulfur Heterocycle Synthesis.
Experimental Protocol: Synthesis of Optically Active Antifungal Triazoles with a Polysulfide Structure[1][2]
This protocol outlines a synthetic route to optically active triazole derivatives containing a polysulfide linkage, which have demonstrated potent antifungal activity. While this specific example doesn't directly use potassium pentasulfide, it illustrates the synthesis of a polysulfide-containing pharmaceutical, a class of compounds where K₂S₅ could potentially be employed as a sulfur source.
Materials:
-
(2R,3R)-2-(2,4-difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol
-
Potassium tert-butoxide
-
Appropriate thiocarbonate derivative
Procedure (for symmetrical polysulfides):
-
An oxidative coupling reaction of (2R,3R)-2-(2,4-difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol can be performed to yield symmetrical polysulfides.
-
Alternatively, treatment of a thiocarbonate derivative of the starting thiol with potassium tert-butoxide can also yield the desired symmetrical polysulfides.
Procedure (for unsymmetrical disulfides):
-
Reaction of the starting thiol with Bunte salts or a thiosulfinate derivative.
-
Alternatively, reaction of the thiocarbonate derivative of the starting thiol with various other thiols.
Note: The specific reaction conditions (solvents, temperatures, and reaction times) would need to be optimized for each specific derivative.
Antifungal Activity:
Several of the synthesized polysulfide derivatives of the triazole compound showed potent in vitro and in vivo antifungal activity against Candida albicans.[1]
Conclusion
Potassium pentasulfide is a valuable reagent for introducing sulfur into organic molecules, with demonstrated applications in the synthesis of fungicidal dialkyl polysulfides. Its potential in pharmaceutical manufacturing lies in its ability to act as a sulfur source for the synthesis of complex sulfur-containing heterocycles, which are prevalent in many drug molecules. The provided protocols and data serve as a starting point for researchers and scientists in developing novel pesticides and pharmaceuticals based on organosulfur chemistry. Further research into specific applications and optimization of reaction conditions will continue to expand the utility of this versatile reagent.
References
- 1. Optically active antifungal azoles. II. Synthesis and antifungal activity of polysulfide derivatives of (2R,3R)-2-(2,4-difluorophenyl)-3-mercapto-1-(1H- 1,2,4-triazol-1-yl)-2-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DE1198352B - Process for the preparation of di-n-alkyl pentasulfides - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 5. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 6. mdpi.com [mdpi.com]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Potassium Pentasulfide (K₂S₅) in Ether Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with solutions of potassium pentasulfide (K₂S₅) in ether solvents such as tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is potassium pentasulfide and what are its key properties?
Potassium pentasulfide (K₂S₅) is an inorganic salt with a molecular weight of 238.5 g/mol .[1] It typically appears as a red-orange solid.[2] K₂S₅ is one of several potassium polysulfides, which are compounds with the general formula K₂Sₓ (where x can be 2, 3, 4, 5, 6).[2] It is known to be reactive and decomposes rapidly in the presence of air.[2]
Q2: Why are ether solvents like THF and DME commonly used for K₂S₅?
Ether solvents are often used for reactions involving potassium pentasulfide due to their aprotic nature and ability to dissolve polysulfides, which is particularly relevant in applications like lithium-sulfur and potassium-sulfur batteries.[3][4] These solvents are relatively inert towards the highly reactive polysulfide anions under anhydrous conditions.
Q3: What are the primary stability concerns when working with K₂S₅ solutions in ethers?
The main stability issues are:
-
Disproportionation: K₂S₅ can exist in equilibrium with other polysulfides (both shorter and longer chains) in solution. This dynamic equilibrium can affect the reactivity and composition of your solution over time.
-
Reaction with Air and Moisture: K₂S₅ is highly sensitive to both oxygen and water. Exposure can lead to decomposition and the formation of unwanted byproducts.[2][5]
-
Precipitation: Changes in temperature, concentration, or solvent quality, as well as the introduction of impurities, can cause K₂S₅ or other polysulfide species to precipitate out of solution.
Section 2: Troubleshooting Guide
Issue 1: Unexpected Color Change in the K₂S₅ Solution
Q: My freshly prepared orange-red K₂S₅ solution in THF has turned a different color (e.g., yellow, brown, or has developed a bluish tint). What does this indicate?
A: An unexpected color change is a primary indicator of a change in the polysulfide speciation in your solution. Here’s a breakdown of possible causes and what to do:
-
Cause A: Disproportionation. In ether solvents, polysulfide dianions (Sₓ²⁻) can be in equilibrium with radical anions (Sₓ⁻•). The trisulfide radical anion (S₃⁻•) is known to have a blue color, and other radical species can also be colored. The presence of these radicals can be detected by UV-Vis spectroscopy, with a characteristic absorbance around 617 nm in ether-based solvents.[6]
-
Cause B: Reaction with Adventitious Water or Air. Introduction of moisture or oxygen can lead to decomposition of the pentasulfide. Oxidation by air can lead to the formation of species like thiosulfates and elemental sulfur, which can alter the color of the solution.
-
Cause C: Contamination. Contaminants in the solvent or from the reaction vessel can react with the highly nucleophilic polysulfides, leading to colored byproducts.
Troubleshooting Steps:
-
Verify Inert Atmosphere: Ensure that your solution was prepared and is being stored under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Check Solvent Quality: Use anhydrous, peroxide-free ether solvents. Consider passing the solvent through an activated alumina (B75360) column immediately before use to remove trace impurities.
-
Spectroscopic Analysis (Optional): If available, obtain a UV-Vis spectrum of your solution. The appearance of a peak around 617 nm can suggest the presence of radical anions, indicating a shift in the polysulfide equilibrium.[6]
-
Prepare a Fresh Solution: If the color change is significant and your application requires a well-defined K₂S₅ solution, it is best to discard the old solution and prepare a fresh one, paying close attention to anhydrous and anaerobic techniques.
Issue 2: Precipitation or Cloudiness in the K₂S₅ Solution
Q: A precipitate has formed in my K₂S₅/DME solution upon standing. What is it and how can I prevent this?
A: Precipitation in a K₂S₅ solution can be due to several factors:
-
Cause A: Poor Solubility. While K₂S₅ is soluble in ethers, its solubility can be limited, especially at higher concentrations or lower temperatures.
-
Cause B: Disproportionation Products. The disproportionation of K₂S₅ can lead to the formation of shorter-chain polysulfides (e.g., K₂S₂, K₂S₃) or elemental sulfur (S₈), which may have different solubilities in the ether solvent and could precipitate.
-
Cause C: Reaction with Impurities. Reaction with water or other impurities can form insoluble byproducts. For instance, reaction with water can ultimately lead to the formation of potassium thiosulfate (B1220275) and elemental sulfur, both of which have limited solubility in ethers.
Troubleshooting Steps & Preventative Measures:
-
Control Concentration and Temperature: Prepare solutions at the intended concentration for your experiment and be mindful of temperature changes, as solubility often decreases at lower temperatures. If you need to store the solution, do so at a stable room temperature unless specified otherwise.
-
Ensure High-Purity Starting Materials: Use high-purity, anhydrous K₂S₅. If the purity is questionable, it may contain less soluble lower-order potassium sulfides or elemental sulfur.
-
Maintain Anhydrous Conditions: The rigorous exclusion of water is critical to prevent the formation of insoluble decomposition products.
-
Consider Co-solvents (Application Dependent): In some applications, like batteries, co-solvents are used to improve the solubility of all polysulfide species. However, for most synthetic applications, sticking to a single, high-purity anhydrous ether is recommended.
-
Gentle Warming and Sonication: If a precipitate forms upon cooling, gentle warming and sonication may help redissolve the material, assuming it is unreacted K₂S₅ and not a decomposition product. However, if the precipitate does not redissolve, it is likely a sign of degradation.
Section 3: Experimental Protocols and Data
Protocol 1: Preparation of a Standard K₂S₅ Solution in THF
This protocol describes the preparation of a K₂S₅ solution under inert atmosphere conditions.
Materials:
-
Potassium pentasulfide (K₂S₅), solid
-
Anhydrous tetrahydrofuran (THF), inhibitor-free
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas (argon or nitrogen) supply with a manifold
-
Syringes and needles
Procedure:
-
Drying the Glassware: Thoroughly dry the Schlenk flask and magnetic stir bar in an oven at >120°C overnight and allow to cool under a stream of inert gas.
-
Inert Atmosphere: Place the desired amount of solid K₂S₅ into the Schlenk flask under a positive pressure of inert gas.
-
Solvent Addition: Add the required volume of anhydrous THF to the flask via a cannula or a dry syringe.
-
Dissolution: Stir the mixture at room temperature until the K₂S₅ is fully dissolved. The solution should be a clear, orange-red color.
-
Storage: Store the solution under a positive pressure of inert gas in the dark. It is recommended to use the solution as soon as possible after preparation.
Table 1: Visual Indicators of K₂S₅ Solution Instability
| Observation | Potential Cause(s) | Recommended Action |
| Color Change | ||
| Yellowing | Disproportionation to shorter-chain polysulfides. | Verify inert and anhydrous conditions. Consider preparing a fresh solution. |
| Browning | Significant decomposition, possibly due to oxidation. | Discard the solution and prepare a fresh one under stricter inert conditions. |
| Bluish Tint | Formation of the trisulfide radical anion (S₃⁻•).[6] | Indicates a shift in the polysulfide equilibrium. Assess if this is acceptable for your application. If not, prepare a fresh solution. |
| Physical Change | ||
| Cloudiness/Turbidity | Onset of precipitation. | Check for temperature drops. Ensure anhydrous conditions. |
| Formation of a Solid Precipitate | Poor solubility, disproportionation, or decomposition. | Attempt to redissolve with gentle warming. If unsuccessful, the solution has likely degraded and should be discarded. |
Section 4: Diagrams
Diagram 1: Logical Flow for Troubleshooting K₂S₅ Solution Instability
Caption: Troubleshooting workflow for K₂S₅ solution instability.
Diagram 2: Degradation Pathways of K₂S₅ in Ether Solvents
Caption: Key degradation pathways for K₂S₅ in ether solvents.
References
- 1. Potassium pentasulfide | K2S5 | CID 165359145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Potassium pentasulfide - Wikipedia [en.wikipedia.org]
- 3. Strategies to Suppress Polysulfide Dissolution and Its Effects on Lithium–Sulfur Batteries [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
Technical Support Center: Synthesis of Potassium Pentasulfide (K₂S₅)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of potassium pentasulfide (K₂S₅). Our aim is to help you optimize your reaction conditions for higher yields and troubleshoot common issues encountered during synthesis.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of potassium pentasulfide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of K₂S₅ | - Incorrect Stoichiometry: An improper ratio of potassium sulfide (B99878) (or its precursor) to sulfur will result in incomplete reaction or the formation of other polysulfides. - Decomposition of Product: Potassium pentasulfide is sensitive to air and moisture and can decompose.[1] - Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition or side reactions. | - Precise Stoichiometry: Ensure an accurate molar ratio of reactants. The idealized equation for synthesis from potassium hydrosulfide (B80085) is 4 KSH + S₈ → 2 K₂S₅ + 2 H₂S.[1] - Inert Atmosphere: Conduct the reaction and handle the product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis. - Temperature Control: Maintain the recommended reaction temperature. For the related synthesis of potassium polysulfides from KOH and sulfur, a temperature range of 80-110°C is suggested. |
| Product is a Mixture of Polysulfides (K₂Sₓ) | - Incorrect Sulfur Ratio: The amount of sulfur used directly influences the length of the polysulfide chain. - Reaction Equilibria: A mixture of different polysulfides can exist in equilibrium. | - Adjust Sulfur Molar Ratio: Carefully control the molar ratio of potassium sulfide to sulfur to favor the formation of the pentasulfide. - Controlled Reaction Conditions: Follow a validated experimental protocol with precise control over temperature and reaction time to favor the desired product. |
| Formation of Potassium Thiosulfate (B1220275) (K₂S₂O₃) as a Byproduct | - Presence of Oxidizing Agents: Exposure to air (oxygen) can lead to the oxidation of polysulfides to thiosulfates. - Aqueous Reaction Conditions: In aqueous solutions, polysulfides can be unstable and decompose to thiosulfate. | - Strictly Anaerobic Conditions: Use degassed solvents and maintain a positive pressure of an inert gas throughout the synthesis and workup. - Anhydrous Solvents: Whenever possible, use anhydrous solvents to minimize the decomposition pathway to thiosulfate. |
| Difficulty in Isolating and Purifying the Product | - Hygroscopic Nature of Reactants and Products: Potassium compounds, including K₂S₅, are often hygroscopic, making them difficult to handle and purify. - High Reactivity: K₂S₅ is a reactive compound, which can complicate purification steps. | - Use of Dry Solvents: Employ anhydrous solvents for the reaction and for washing the product. - Inert Atmosphere Filtration: Filter and dry the product under an inert atmosphere. - Recrystallization: Consider recrystallization from a suitable non-reactive, anhydrous solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing potassium pentasulfide?
A1: The most common laboratory method is the reaction of a potassium sulfide source, such as potassium sulfide (K₂S) or potassium hydrosulfide (KSH), with elemental sulfur.[1] An idealized equation using potassium hydrosulfide is: 4 KSH + S₈ → 2 K₂S₅ + 2 H₂S.[1]
Q2: What are the critical reaction parameters to control for a high yield of K₂S₅?
A2: The most critical parameters are:
-
Stoichiometry: The molar ratio of the potassium sulfide source to sulfur is crucial for obtaining the desired pentasulfide.
-
Temperature: Maintaining the optimal reaction temperature is necessary to ensure the reaction proceeds to completion without significant decomposition or side reactions.
-
Atmosphere: A strict inert atmosphere is essential to prevent the oxidation and hydrolysis of the product.
Q3: What are the main side products in K₂S₅ synthesis and how can I minimize them?
A3: The main side products are other potassium polysulfides (K₂Sₓ where x ≠ 5) and potassium thiosulfate (K₂S₂O₃). To minimize their formation:
-
For other polysulfides: Use the correct stoichiometry of reactants.
-
For potassium thiosulfate: Maintain strictly anaerobic and anhydrous conditions throughout the experiment.
Q4: How should I store potassium pentasulfide?
A4: Potassium pentasulfide is a red-orange solid that decomposes rapidly in air.[1] It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., in a desiccator or a glovebox) to prevent degradation.
Q5: Can I use potassium hydroxide (B78521) (KOH) as a starting material?
A5: Yes, potassium polysulfides can be prepared by reacting potassium hydroxide with sulfur. However, this reaction will produce water, which can promote the formation of byproducts like potassium thiosulfate. If using KOH, it is important to control the reaction conditions carefully, and subsequent purification steps may be required to isolate the desired K₂S₅.
Experimental Protocol: Synthesis of Potassium Pentasulfide
This protocol is adapted from established methods for the preparation of alkali metal polysulfides.
Materials:
-
Potassium Hydrosulfide (KSH)
-
Elemental Sulfur (S₈)
-
Anhydrous Ethanol (B145695)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or glovebox for inert atmosphere operations
-
Buchner funnel and filter flask for filtration under inert atmosphere
Procedure:
-
Setup: Assemble the three-neck flask with a reflux condenser, a gas inlet/outlet connected to a bubbler, and a stopper. Purge the entire system with an inert gas for at least 30 minutes.
-
Reactant Addition: Under a positive flow of inert gas, add finely powdered potassium hydrosulfide to the flask. Then, add the stoichiometric amount of elemental sulfur.
-
Solvent Addition: Add anhydrous ethanol to the flask via a cannula or dropping funnel. The solvent should be sufficient to form a stirrable slurry.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the color change of the solution to a deep red-orange. The reaction is typically complete within a few hours.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Isolate the solid product by filtration under an inert atmosphere.
-
Washing: Wash the collected solid with small portions of cold, anhydrous ethanol to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the final product under a high vacuum to remove any residual solvent.
-
Storage: Store the purified potassium pentasulfide in a tightly sealed container under an inert atmosphere.
Diagrams
Caption: Experimental workflow for the synthesis of potassium pentasulfide.
Caption: Logical relationship of inputs and outputs in K₂S₅ synthesis.
References
Technical Support Center: Mitigating the Polysulfide Shuttle Effect in K-S Batteries
This technical support center is designed for researchers and scientists working on the development of potassium-sulfur (K-S) batteries. It provides practical troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and comparative data to address the challenges associated with the polysulfide shuttle effect.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your K-S battery experiments, offering potential causes related to the polysulfide shuttle effect and actionable solutions.
| Observed Problem | Potential Cause(s) Related to Polysulfide Shuttle | Suggested Troubleshooting Steps |
| Rapid Capacity Fading | - Dissolution of long-chain potassium polysulfides (K₂Sₙ, 4 ≤ n ≤ 8) into the electrolyte and their migration to the anode. - Irreversible loss of active sulfur material. - Formation of an insulating K₂S layer on the anode surface. | - Cathode Modification: Incorporate porous carbon hosts with high surface area or materials with polar surfaces to physically confine and chemically adsorb polysulfides. - Separator/Interlayer Modification: Utilize functionalized separators or introduce an interlayer with coatings (e.g., conductive polymers, metal oxides) that block polysulfide diffusion. - Electrolyte Optimization: Employ electrolyte additives that can form a stable solid electrolyte interphase (SEI) on the potassium anode or interact with polysulfides to limit their solubility. |
| Low Coulombic Efficiency | The "shuttle" mechanism creates a parasitic current, leading to a discrepancy between charge and discharge capacities. Shuttling polysulfides are reduced at the anode and re-oxidized at the cathode in a continuous parasitic cycle. | - Implement strategies to trap polysulfides at the cathode (e.g., using polar host materials) or block their transport through the separator. - Analyze the voltage profile for an extended charging plateau, which is indicative of a severe shuttle effect. - Perform a shuttle current test by holding the cell at a constant voltage during charging and measuring the steady-state current. |
| Voltage Profile Abnormalities (e.g., extended charging plateau, sloping discharge) | - Continuous reduction of shuttling polysulfides at the anode surface during charging. - Increased polarization due to the deposition of insulating K₂S/K₂S₂ on the electrodes. | - Electrochemical Impedance Spectroscopy (EIS): Analyze changes in cell resistance. A significant increase in charge transfer resistance can indicate the build-up of insulating layers. - Post-mortem Analysis: Disassemble the cell in an inert atmosphere to visually inspect the anode for the deposition of black/brown polysulfide species. |
| High Self-Discharge Rate | Dissolved polysulfides can chemically react with the potassium anode even when the cell is at rest, leading to a loss of stored capacity. | - Employ effective polysulfide blocking layers on the separator or within the cathode structure. - Utilize electrolyte additives that can passivate the potassium anode surface against polysulfide attack. |
Frequently Asked Questions (FAQs)
Q1: What is the polysulfide shuttle effect in K-S batteries?
A1: The polysulfide shuttle effect is a parasitic process where soluble potassium polysulfide intermediates (K₂Sₙ, where 4 ≤ n ≤ 8), formed during the discharge of a K-S battery, dissolve into the electrolyte and migrate to the potassium anode. At the anode, they are reduced to lower-order polysulfides, which then diffuse back to the cathode to be re-oxidized. This continuous migration and reaction cycle leads to several detrimental effects on battery performance.[1]
Q2: What are the primary negative consequences of the polysulfide shuttle effect?
A2: The primary negative consequences include:
-
Rapid capacity fading: Continuous loss of active sulfur material from the cathode.[2]
-
Low Coulombic efficiency: A parasitic current is generated by the shuttling polysulfides, reducing the efficiency of charge and discharge cycles.[3]
-
Corrosion of the potassium anode: The direct reaction between polysulfides and the potassium anode leads to the formation of an unstable solid electrolyte interphase (SEI) and consumption of the anode.
-
High self-discharge: Chemical reactions between dissolved polysulfides and the anode occur even during rest.
Q3: How can I quantify the severity of the polysulfide shuttle effect in my cells?
A3: A common method is to measure the "shuttle current." This is done by charging the cell to a specific voltage where the shuttle effect is prominent and holding it at that potential. The current will initially be high and then decay. In a cell with a significant shuttle effect, the current will stabilize at a non-zero value. This steady-state current is the shuttle current, and a lower value indicates more effective suppression of the shuttle effect.
Q4: What are the main strategies to mitigate the polysulfide shuttle effect?
A4: The main strategies can be categorized into three areas:
-
Cathode Engineering: Designing host materials for sulfur that can physically confine and/or chemically adsorb polysulfides. Porous carbons, metal oxides, and conductive polymers are common examples.
-
Separator/Interlayer Modification: Introducing a functional layer between the cathode and the anode to block the diffusion of polysulfides. This can be a coating on the separator or a separate interlayer.
-
Electrolyte Engineering: Using additives or modifying the electrolyte composition to reduce the solubility of polysulfides or to form a protective layer on the potassium anode.
Q5: Are the strategies for mitigating the polysulfide shuttle in Li-S batteries applicable to K-S batteries?
A5: Yes, the fundamental principles and many of the strategies are transferable. The underlying issue of polysulfide dissolution and migration is common to both systems. However, the specific materials and electrolyte formulations may need to be optimized for the potassium chemistry due to differences in ionic radius, reactivity, and solvation properties of potassium ions and polysulfides compared to their lithium counterparts.
Data Presentation
Table 1: Comparison of Electrochemical Performance of K-S Batteries with Different Mitigation Strategies
| Mitigation Strategy | Cathode Material/Modification | Electrolyte | Initial Discharge Capacity (mAh g⁻¹) | Capacity Retention after 100 Cycles (%) | Coulombic Efficiency (%) | Reference |
| Baseline (No Mitigation) | Sulfur/Carbon Black | 1M KTFSI in DOL/DME | ~1000 | < 40% | ~90-95% | (Typical values, adapted from Li-S literature) |
| Porous Carbon Host | Sulfur infused in microporous carbon | 1M KTFSI in DOL/DME | ~1200 | ~60-70% | >98% | [4] |
| Functional Interlayer | Conductive Polymer (e.g., PPy) Interlayer | 1M KTFSI in DOL/DME | ~1100 | ~75-85% | >99% | [5] |
| Electrolyte Additive | Sulfur/Carbon Black | 1M KTFSI in DOL/DME with additive | ~1050 | ~65-75% | >98% | (Performance inferred from similar systems) |
Note: The data presented is a representative summary based on published research in the field of alkali-sulfur batteries. Specific performance can vary based on detailed experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Sulfur/Porous Carbon Composite Cathode
This protocol describes a common melt-diffusion method for encapsulating sulfur into a porous carbon host.
Materials:
-
Porous carbon material (e.g., activated carbon, mesoporous carbon)
-
Sublimed sulfur powder
-
Carbon black (e.g., Super P)
-
Polyvinylidene fluoride (B91410) (PVDF) binder
-
N-methyl-2-pyrrolidone (NMP) solvent
-
Aluminum foil (current collector)
Procedure:
-
Drying: Dry the porous carbon and sulfur powder in a vacuum oven at 60°C for at least 12 hours to remove any moisture.
-
Mixing: Mix the dried porous carbon and sulfur powder in a desired weight ratio (e.g., 70:30 sulfur to carbon) using a mortar and pestle.
-
Melt-Diffusion: Transfer the mixture to a sealed container and heat it in a furnace at 155°C for 12 hours. This allows the molten sulfur to infiltrate the pores of the carbon host. Let it cool down to room temperature naturally.
-
Slurry Preparation: In a separate vial, mix the prepared sulfur/carbon composite, carbon black, and PVDF binder in a weight ratio of 80:10:10. Add NMP solvent dropwise while stirring until a homogeneous slurry with appropriate viscosity is formed.
-
Electrode Casting: Cast the slurry onto aluminum foil using a doctor blade with a set thickness.
-
Drying: Dry the cast electrode in a vacuum oven at 60°C for 12 hours to completely evaporate the NMP solvent.
-
Electrode Punching: Punch out circular electrodes of the desired diameter (e.g., 12 mm) for coin cell assembly.
Protocol 2: Fabrication of a Functionalized Separator with a Conductive Polymer Coating
This protocol details the coating of a commercial separator with a conductive polymer to block polysulfides.
Materials:
-
Commercial polyolefin separator (e.g., Celgard)
-
Pyrrole (B145914) monomer
-
Oxidizing agent (e.g., ammonium (B1175870) persulfate)
-
Deionized water
Procedure:
-
Separator Preparation: Cut the separator to the desired size.
-
Polymerization Solution: Prepare an aqueous solution of the pyrrole monomer and the oxidizing agent.
-
In-situ Polymerization: Immerse the separator in the polymerization solution for a specific duration (e.g., 1-2 hours) to allow for the in-situ polymerization of polypyrrole (PPy) on the separator surface.
-
Washing and Drying: Remove the separator from the solution and wash it thoroughly with deionized water to remove any residual reactants. Dry the functionalized separator in a vacuum oven at a low temperature (e.g., 40°C) for several hours.
-
Characterization (Optional): Characterize the coated separator using techniques like Scanning Electron Microscopy (SEM) to confirm the presence and uniformity of the coating.
Protocol 3: K-S Coin Cell Assembly (CR2032)
This protocol provides a step-by-step guide for assembling a K-S coin cell in an argon-filled glovebox.
Materials and Components:
-
Prepared sulfur/carbon composite cathode
-
Potassium metal foil anode
-
Functionalized or standard separator
-
K-S battery electrolyte (e.g., 1 M KTFSI in DOL/DME)
-
CR2032 coin cell components (case, spacer, spring, gasket)
-
Coin cell crimper
Procedure:
-
Preparation: Bring all components and tools into an argon-filled glovebox.
-
Anode Preparation: Punch a disc of potassium metal foil of a suitable diameter (e.g., 14 mm).
-
Cell Stacking:
-
Place the cathode disc in the center of the coin cell case.
-
Add a few drops of electrolyte onto the cathode surface to ensure it is well-wetted.
-
Place the separator on top of the cathode.
-
Add a few more drops of electrolyte onto the separator.
-
Carefully place the potassium metal anode on top of the separator.
-
Place a spacer disc on top of the anode, followed by the spring.
-
-
Sealing: Place the gasket and the cap on top of the stacked components. Transfer the assembled cell to the coin cell crimper and apply pressure to seal the cell.
-
Resting: Let the assembled cell rest for a few hours before electrochemical testing to ensure proper electrolyte wetting of the electrodes.
Visualizations
References
Technical Support Center: Purification of Crude Potassium Pentasulfide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude potassium pentasulfide (K₂S₅). The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of crude potassium pentasulfide using the proposed ethanol (B145695) washing method.
| Issue ID | Problem | Possible Causes | Suggested Solutions |
| K2S5-P01 | The final product is a sticky, oily substance instead of a crystalline solid. | 1. Incomplete removal of solvent. 2. Presence of a mixture of different potassium polysulfides (K₂Sₓ) which can form a eutectic mixture with a low melting point. 3. The melting point of pure potassium pentasulfide is relatively low (~211 °C), and residual solvent can depress it further. | 1. Ensure the product is thoroughly dried under vacuum. Gentle heating (e.g., 40-50 °C) under vacuum can aid in solvent removal, but be cautious as K₂S₅ can decompose at higher temperatures. 2. The ethanol wash is primarily for removing K₂S and elemental sulfur. If other polysulfides are present, further purification by fractional crystallization from a different solvent system might be necessary, though this is a complex procedure. 3. After the final wash, triturate the product with a small amount of anhydrous diethyl ether. This can sometimes help to induce crystallization. |
| K2S5-P02 | The yield of purified potassium pentasulfide is very low. | 1. Potassium pentasulfide has some solubility in ethanol, leading to product loss during washing. 2. The crude material had a low percentage of K₂S₅. 3. Excessive washing with ethanol. 4. Mechanical losses during transfers and filtration. | 1. Minimize the volume of ethanol used for washing. Ensure the ethanol is anhydrous, as water can increase the solubility of polysulfides. 2. Analyze the crude material before purification to set realistic yield expectations. 3. Use just enough ethanol to form a slurry and wash the solids effectively. 4. Handle the material carefully, especially during filtration and transfer steps, as it is a fine powder. |
| K2S5-P03 | The purified product is still yellow or pale orange, not the expected deep red-orange. | 1. Incomplete removal of elemental sulfur. 2. Incomplete removal of potassium sulfide (B99878). 3. Decomposition of the product during purification. | 1. Increase the number of ethanol washes to ensure all elemental sulfur is removed. 2. Ensure the ethanol used is of high purity and the washing is thorough. 3. Avoid prolonged exposure to air and moisture during the purification process. Work under an inert atmosphere (e.g., nitrogen or argon) as much as possible. |
| K2S5-P04 | The material ignites or smokes upon exposure to air. | 1. Potassium pentasulfide can be pyrophoric, especially if finely divided. 2. Presence of highly reactive impurities. | 1. Handle the material exclusively under an inert atmosphere (glove box or Schlenk line).[1][2][3] 2. If a glove box is not available, work quickly and handle small quantities at a time. Have a container of sand or a Class D fire extinguisher readily available. |
| K2S5-P05 | The material quickly becomes wet and sticky when handled outside of a glove box. | Potassium pentasulfide is highly hygroscopic. | 1. Handle the material in a dry, inert atmosphere. 2. Store the purified product in a tightly sealed container inside a desiccator or glove box. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude potassium pentasulfide?
A1: Crude potassium pentasulfide is typically prepared by reacting potassium sulfide (K₂S) with elemental sulfur (S).[4] Therefore, the most common impurities are unreacted starting materials: potassium sulfide and elemental sulfur. Other potassium polysulfides (K₂Sₓ where x ≠ 5) and byproducts from exposure to air, such as potassium thiosulfate, may also be present.
Q2: Why is ethanol a suitable solvent for the purification of crude potassium pentasulfide?
A2: Ethanol is a good choice for this purification based on the differential solubility of the components:
-
Potassium Sulfide (K₂S): Soluble in ethanol.[5][6][7][8] This allows for its removal from the crude mixture.
-
Elemental Sulfur (S): Very slightly soluble in ethanol.[9][10][11] This allows it to be washed away from the desired product.
-
Potassium Pentasulfide (K₂S₅): It is assumed to be sparingly soluble or insoluble in ethanol, allowing it to be isolated as a solid.
Q3: What safety precautions should be taken when working with potassium pentasulfide?
A3: Potassium pentasulfide is a hazardous material and requires careful handling:
-
Pyrophoric and Air/Moisture Sensitive: It can ignite spontaneously in air and is highly reactive with moisture.[1][2][3][12] It should be handled under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).
-
Hygroscopic: It readily absorbs moisture from the air.[7]
-
Corrosive: It can cause severe skin burns and eye damage.
-
Toxicity: It is toxic if ingested or inhaled. Always wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.[3]
Q4: How can I be sure that my final product is pure potassium pentasulfide?
A4: Several analytical techniques can be used to assess the purity of the final product:
-
Appearance: Pure potassium pentasulfide should be a red-orange crystalline solid.[4]
-
Elemental Analysis: This will determine the potassium-to-sulfur ratio.
-
Spectroscopic Methods: Techniques like Raman spectroscopy can be used to identify the characteristic vibrational modes of the pentasulfide anion (S₅²⁻).
Q5: My recrystallization is not working. What are some general tips?
A5: If you are attempting recrystallization from a solvent and facing issues, consider the following:[13][14][15]
-
Supersaturation: If no crystals form upon cooling, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Too Much Solvent: Using too much solvent will result in a low or no yield. If you suspect this, you can try to evaporate some of the solvent and cool the solution again.
-
"Oiling Out": If the compound separates as an oil, it may be because the melting point of the solid is lower than the solution's temperature.[15] Try re-heating the solution to dissolve the oil, add a small amount of additional solvent, and cool it more slowly.
Data Presentation
Table 1: Solubility of Key Components in Ethanol
| Compound | Formula | Solubility in Ethanol | Reference |
| Potassium Sulfide | K₂S | Soluble (23 g/L at 25°C) | [5] |
| Elemental Sulfur | S₈ | Very slightly soluble (0.066 mass-% at 25°C) | [9] |
| Potassium Pentasulfide | K₂S₅ | Assumed to be sparingly soluble/insoluble | N/A |
Experimental Protocols
Protocol 1: Purification of Crude Potassium Pentasulfide by Ethanol Washing
Objective: To remove unreacted potassium sulfide and elemental sulfur from crude potassium pentasulfide.
Materials:
-
Crude potassium pentasulfide
-
Anhydrous ethanol
-
Anhydrous diethyl ether (optional, for inducing crystallization)
-
Schlenk flask or other suitable glassware for inert atmosphere work
-
Cannula or filter stick
-
Inert gas supply (nitrogen or argon)
-
Vacuum pump
Procedure:
Note: All operations should be carried out under an inert atmosphere (e.g., in a glove box or using a Schlenk line) due to the pyrophoric and hygroscopic nature of potassium pentasulfide. [1][2][3]
-
Preparation: Place the crude potassium pentasulfide in a Schlenk flask equipped with a magnetic stir bar.
-
Ethanol Wash: a. Add a minimal amount of anhydrous ethanol to the crude material to form a slurry. b. Stir the slurry for 10-15 minutes at room temperature. The ethanol will dissolve the potassium sulfide and some of the elemental sulfur. c. Stop stirring and allow the solid to settle. d. Carefully remove the ethanol supernatant using a cannula or a filter stick.
-
Repeat Washing: Repeat the ethanol wash (steps 2a-2d) two to three more times, or until the ethanol supernatant is nearly colorless.
-
Drying: a. After the final wash, remove as much of the ethanol as possible via cannula. b. Connect the flask to a vacuum line and dry the solid under high vacuum for several hours to remove all traces of ethanol. Gentle heating (40-50 °C) can be applied to facilitate drying.
-
Isolation and Storage: Once completely dry, the purified, red-orange potassium pentasulfide should be stored in a tightly sealed container under an inert atmosphere.
Mandatory Visualization
Caption: Workflow for the purification of crude potassium pentasulfide.
Caption: Troubleshooting logic for an oily final product.
References
- 1. ors.od.nih.gov [ors.od.nih.gov]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 4. Potassium pentasulfide - Wikipedia [en.wikipedia.org]
- 5. webqc.org [webqc.org]
- 6. potassium sulfide [chemister.ru]
- 7. 1312-73-8 | CAS DataBase [m.chemicalbook.com]
- 8. POTASSIUM SULFIDE CAS#: 1312-73-8 [m.chemicalbook.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. Separating Ethanol From Water Via Differential Solubility - Tech Briefs [techbriefs.com]
- 12. pnnl.gov [pnnl.gov]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
identifying and minimizing side reactions of potassium pentasulfide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium pentasulfide (K₂S₅). The information is designed to help identify and minimize common side reactions encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is potassium pentasulfide and what are its primary applications?
Potassium pentasulfide (K₂S₅) is an inorganic salt that exists as a red-orange solid.[1][2] It is a member of the potassium polysulfide family (K₂Sₓ). It is primarily used as a reagent in chemical synthesis for the production of organic sulfur compounds, such as organic polysulfanes.[3] Additionally, it finds applications in the petroleum industry for desulfurization and in the manufacturing of certain pesticides and pharmaceuticals.[3]
Q2: What are the main stability concerns with potassium pentasulfide?
Potassium pentasulfide is sensitive to air and moisture, decomposing on exposure.[1][2] It is also incompatible with strong acids, with which it can liberate toxic hydrogen sulfide (B99878) (H₂S) gas. Contact with strong oxidizing agents should also be avoided. The material is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.
Q3: What are the most common side reactions when using potassium pentasulfide in organic synthesis?
The most common issue when using K₂S₅ to synthesize a specific organic polysulfane (e.g., a pentasulfide) is the formation of a mixture of polysulfanes with varying sulfur chain lengths (e.g., di-, tri-, tetra-, and hexasulfides). This occurs due to the complex equilibria between different polysulfide anions in solution. Another potential side reaction, particularly with alkyl halides, is elimination, which competes with the desired substitution reaction.
Q4: How can I minimize the formation of a mixture of organic polysulfanes?
Controlling the reaction conditions is crucial for minimizing the formation of a mixture of polysulfanes. Key parameters to optimize include:
-
Temperature: Lower temperatures generally favor the formation of the desired higher-order polysulfide.
-
Solvent: The choice of solvent can influence the solubility and reactivity of the polysulfide species. Aprotic solvents are commonly used.
-
Stoichiometry: Precise control over the molar ratio of the reactants (K₂S₅ and the organic substrate) is essential.
-
Reaction Time: Shorter reaction times can sometimes limit the equilibration to other polysulfanes.
Q5: What are the characteristic side reactions of polysulfides in lithium-sulfur or potassium-sulfur batteries?
In the context of sulfur batteries, the primary side reaction is the "polysulfide shuttle effect."[4][5][6][7][8] This involves the dissolution of higher-order polysulfides (like K₂S₅) into the electrolyte and their subsequent migration to the anode.[4][6] At the anode, they are reduced to lower-order polysulfides, which can then diffuse back to the cathode and be re-oxidized.[4] This process leads to a loss of active material, reduced coulombic efficiency, and capacity fading.[4]
Troubleshooting Guides
Issue 1: Formation of a Mixture of Organic Polysulfanes in Synthesis
Symptoms:
-
Chromatographic analysis (e.g., HPLC, GC-MS) of the crude reaction mixture shows multiple peaks corresponding to organic polysulfanes with different numbers of sulfur atoms.
-
The isolated product has an average sulfur content that is lower or higher than the expected pentasulfide.
Possible Causes:
-
Equilibration of Polysulfide Anions: In solution, pentasulfide anions (S₅²⁻) can be in equilibrium with other polysulfide anions (Sₓ²⁻). This leads to the formation of a mixture of organic polysulfanes upon reaction with an organic substrate.
-
Reaction Temperature: Higher temperatures can promote the disproportionation of pentasulfide into other polysulfides.
-
Impure K₂S₅: The starting potassium pentasulfide may already contain other potassium polysulfides.
Solutions:
-
Optimize Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. This can help to kinetically trap the desired pentasulfide product.
-
Control Stoichiometry: Use a precise molar ratio of K₂S₅ to the organic substrate. An excess of either reactant can lead to side reactions.
-
Purification: Employ chromatographic techniques such as column chromatography or preparative HPLC to separate the desired organic pentasulfide from the other polysulfanes in the mixture.
Issue 2: Low Yield of the Desired Organic Polysulfane
Symptoms:
-
The isolated yield of the target organic pentasulfide is significantly lower than expected.
-
Analysis of the crude product reveals a significant amount of unreacted starting material or other byproducts.
Possible Causes:
-
Competing Elimination Reactions: When using alkyl halides as substrates, base-mediated elimination can compete with the desired nucleophilic substitution, especially with secondary and tertiary halides.
-
Decomposition of K₂S₅: The potassium pentasulfide may have decomposed due to exposure to air or moisture before or during the reaction.
-
Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or unwanted side reactions.
Solutions:
-
Substrate Choice: Whenever possible, use primary alkyl halides to minimize competing elimination reactions.
-
Anhydrous Conditions: Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents to prevent the decomposition of K₂S₅.
-
Solvent Screening: Perform small-scale experiments with a range of aprotic solvents (e.g., DMF, DMSO, acetonitrile) to identify the optimal solvent for the reaction.
Data Presentation
Table 1: Influence of Reaction Conditions on the Product Distribution in the Synthesis of Dialkyl Polysulfides.
| Substrate | Polysulfide Source | Solvent | Temperature (°C) | Product Distribution (Dialkyl Sulfide:Disulfide:Trisulfide:Tetrasulfide:Pentasulfide) | Reference |
| Alkyl Halide | Na₂S + S | Ethanol | 25 | 5:20:50:20:5 | Fictional Data for Illustration |
| Alkyl Halide | K₂S₅ | DMF | 0 | 2:10:20:30:38 | Fictional Data for Illustration |
| Alkyl Halide | K₂S₅ | DMF | 50 | 10:25:35:20:10 | Fictional Data for Illustration |
| Allyl Bromide | Na₂S + S | Water/DCM | 40 | Not specified, mixture obtained | [9] |
Note: The data in this table is illustrative to demonstrate the type of information that should be sought in the literature for specific reactions. Actual product distributions will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of Diallyl Trisulfide using in situ Generated Sodium Polysulfide
This protocol is adapted from methods described for the synthesis of garlic-derived organosulfur compounds.[1][9] While it uses sodium sulfide and sulfur to generate the polysulfide mixture in situ, the principles are relevant for understanding reactions with potassium pentasulfide.
Materials:
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Elemental sulfur (S₈)
-
Allyl bromide
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of the Polysulfide Solution: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve sodium sulfide nonahydrate in deionized water.
-
Add elemental sulfur to the sodium sulfide solution. The molar ratio of sulfur to sodium sulfide will influence the average chain length of the polysulfides formed. For trisulfides, a 2:1 molar ratio of S to Na₂S is a reasonable starting point.
-
Heat the mixture with stirring to facilitate the formation of the sodium polysulfide solution.
-
Reaction with Allyl Bromide: Cool the polysulfide solution to room temperature.
-
Add dichloromethane to the flask, followed by the slow addition of allyl bromide with vigorous stirring. The reaction is exothermic and should be controlled with an ice bath if necessary.
-
Continue stirring at room temperature for a specified time to ensure complete reaction.
-
Workup and Purification: Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer (DCM).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diallyl polysulfide mixture.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the diallyl trisulfide.
Mandatory Visualizations
Caption: Polysulfide shuttle effect in a potassium-sulfur battery.
Caption: Simplified signaling pathways affected by Diallyl Trisulfide (DATS) in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Potassium pentasulfide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Polysulfide Shuttle Effect → Term [energy.sustainability-directory.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. orbi.uliege.be [orbi.uliege.be]
Technical Support Center: Enhancing Ionic Conductivity of Potassium Polysulfide Electrolytes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with potassium polysulfide electrolytes. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist you in overcoming common challenges and improving the ionic conductivity of your electrolytes.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the ionic conductivity of potassium polysulfide electrolytes?
A1: The ionic conductivity of potassium polysulfide (K₂Sₓ) electrolytes is primarily influenced by a combination of factors:
-
Concentration of Potassium Salt: The concentration of the supporting potassium salt, such as potassium bis(trifluoromethanesulfonyl)imide (KTFSI), is a critical determinant of the number of charge carriers in the electrolyte.
-
Polysulfide Chain Length (x): The average length of the polysulfide chains (the 'x' in K₂Sₓ) affects the viscosity and ion mobility of the electrolyte. Longer chains can increase viscosity, potentially hindering ion transport.
-
Solvent Properties: The choice of solvent, typically an ether-based solvent like tetraethylene glycol dimethyl ether (TEGDME) or diethylene glycol dimethyl ether (DEGDME), is crucial. The solvent's viscosity, dielectric constant, and its ability to solvate potassium ions and polysulfides directly impact ionic conductivity.
-
Temperature: Ionic conductivity is strongly dependent on temperature. Higher temperatures generally lead to lower viscosity and increased ion mobility, resulting in higher conductivity.
-
Additives: The presence of additives can significantly alter the electrolyte's properties. For instance, salts with large anions can improve solubility and conductivity.[1]
Q2: Why is my synthesized potassium polysulfide electrolyte showing precipitation?
A2: Precipitation in potassium polysulfide electrolytes is a common issue and can arise from several factors:
-
Incomplete Dissolution of Sulfur: Sulfur can be slow to dissolve, especially at higher concentrations. Insufficient stirring time or inadequate temperature can lead to undissolved sulfur precipitating out.
-
Formation of Insoluble Short-Chain Polysulfides: Shorter-chain potassium polysulfides (e.g., K₂S, K₂S₂, K₂S₃, K₂S₄) have lower solubility in common ether-based solvents like DEGDME compared to longer-chain polysulfides (x ≥ 5).[2] If the reaction conditions favor the formation of these shorter chains, they may precipitate.
-
Solvent Evaporation: Loss of solvent due to improper sealing or handling will increase the concentration of all species, potentially exceeding the solubility limit of the potassium polysulfides or the supporting salt.
-
Reaction with Impurities: The presence of water or other reactive impurities can lead to side reactions and the formation of insoluble byproducts. Potassium polysulfides are sensitive to moisture and should be handled in an inert atmosphere (e.g., an argon-filled glovebox).[3]
Q3: My measured ionic conductivity is significantly lower than expected. What are the possible causes?
A3: Low ionic conductivity measurements can stem from both issues with the electrolyte itself and errors in the measurement process. Refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions. Common culprits include incorrect electrolyte composition, high viscosity, and experimental errors during Electrochemical Impedance Spectroscopy (EIS) measurements, such as improper cell assembly or temperature fluctuations.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with potassium polysulfide electrolytes.
| Problem | Potential Causes | Recommended Solutions |
| Low Ionic Conductivity | 1. Incorrect Salt Concentration: Too low a concentration of the supporting salt (e.g., KTFSI) results in fewer charge carriers. Conversely, excessively high concentrations can increase viscosity and ion pairing, which also reduces conductivity.[4][5] 2. High Polysulfide Concentration: Higher concentrations of long-chain polysulfides increase the viscosity of the electrolyte, impeding ion mobility.[6][7] 3. Inappropriate Solvent: The chosen solvent may have high viscosity or poor solvating power for potassium ions. 4. Low Temperature: Ionic conductivity decreases significantly at lower temperatures.[4] 5. Measurement Error: Issues with the Electrochemical Impedance Spectroscopy (EIS) setup, such as poor electrode contact or incorrect cell constant. | 1. Optimize Salt Concentration: Systematically vary the concentration of the supporting salt to find the optimal balance between charge carrier density and viscosity. 2. Adjust Polysulfide Concentration: If possible, work with lower concentrations of polysulfides to reduce viscosity. 3. Solvent Selection: Consider using solvents with lower viscosity and good potassium ion solvating properties, such as a mixture of 1,3-dioxolane (B20135) (DOL) and 1,2-dimethoxyethane (B42094) (DME). 4. Control Temperature: Ensure your measurements are performed at a consistent and, if appropriate, elevated temperature. Use a temperature-controlled chamber for your EIS measurements. 5. Calibrate EIS Setup: Calibrate your conductivity cell with a standard solution of known conductivity. Ensure good contact between the electrodes and the electrolyte, and that the electrodes are fully submerged. |
| Precipitation in Electrolyte | 1. Incomplete Sulfur Dissolution: Insufficient reaction time or temperature. 2. Formation of Insoluble Short-Chain Polysulfides: Molar ratio of K:S is too low, favoring the formation of K₂Sₓ with x < 5.[2] 3. Moisture Contamination: Exposure to air or use of wet solvents/glassware.[3] | 1. Ensure Complete Reaction: Increase stirring time to 24 hours or more at room temperature or slightly elevated temperatures (e.g., 60 °C) to ensure all sulfur has reacted.[8] 2. Adjust K:S Ratio: Use a K:S molar ratio that favors the formation of longer-chain, more soluble polysulfides (e.g., a K:S ratio of 2:5 for K₂S₅).[2] 3. Maintain Inert Atmosphere: Prepare and handle the electrolyte in an argon-filled glovebox with low moisture and oxygen levels. Use anhydrous solvents and dry all glassware thoroughly. |
| Inconsistent or Drifting Conductivity Readings | 1. Temperature Fluctuations: Even small changes in temperature can affect conductivity readings.[4] 2. Electrolyte Degradation: The electrolyte may be unstable and decomposing over time, especially if exposed to air or light. 3. Electrode Fouling: The electrode surfaces can become coated with a non-conductive film, leading to erroneous readings.[9] | 1. Use a Thermostat: Maintain a constant temperature for your sample and measurement cell using a water bath or temperature-controlled chamber. 2. Store Electrolyte Properly: Store the electrolyte in a sealed, dark container in an inert atmosphere. Prepare fresh electrolyte if degradation is suspected. 3. Clean Electrodes Regularly: Clean the platinum or copper electrodes of your conductivity probe frequently to remove any residue. |
Quantitative Data on Ionic Conductivity
The following tables summarize ionic conductivity data for various potassium-based electrolytes from the literature. Note that data for potassium polysulfide electrolytes is limited, and trends are often inferred from analogous lithium polysulfide systems.
Table 1: Ionic Conductivity of K-ion Electrolytes with Different Salts
| Potassium Salt (0.5 M in PC) | Ionic Conductivity (mS/cm) at 25°C | Reference |
| KPF₆ | ~6.5 | [1] |
| KFSI | ~7.0 | [1] |
| KTFSI | ~5.5 | [1] |
| KClO₄ | < 1.0 (low solubility) | [1] |
| KBF₄ | < 1.0 (low solubility) | [1] |
Table 2: Effect of KTFSI Concentration in Glyme on Ionic Conductivity
| Molar Fraction of KTFSI (x) in KTFSIₓ:glyme | Ionic Conductivity (mS/cm) at 20°C | Viscosity (mPa·s) at 20°C | Reference |
| 0.08 | 1.9 | 4.9 | [4] |
| 0.15 | 2.1 | 7.9 | [4] |
| 0.30 | 1.5 | 21.1 | [4] |
| 0.45 | 1.0 | 69.5 | [4] |
Table 3: Ionic Conductivity of Lithium Polysulfide Electrolytes (Analogous System)
Note: This data is for Li₂S₆ in different ether-based solvents with 0.5 M LiTFSI as a supporting electrolyte. Trends are expected to be similar for potassium polysulfides.
| Molar Concentration of Sulfur (M) | Solvent | Ionic Conductivity (mS/cm) | Reference |
| 1 | DOL:DME (1:1) | ~8 | [6][7] |
| 4 | DOL:DME (1:1) | ~4 | [6][7] |
| 8 | DOL:DME (1:1) | ~1.5 | [6][7] |
| 1 | Diglyme | ~3.5 | [6][7] |
| 4 | Diglyme | ~1.5 | [6][7] |
| 8 | Diglyme | ~0.5 | [6][7] |
| 1 | Tetraglyme | ~1.5 | [6][7] |
| 4 | Tetraglyme | ~0.5 | [6][7] |
| 8 | Tetraglyme | ~0.2 | [6][7] |
Detailed Experimental Protocols
Protocol 1: Preparation of Potassium Polysulfide (K₂Sₓ) Catholyte
This protocol describes the synthesis of a 0.05 M K₂Sₓ (where x ≥ 5) catholyte in diethylene glycol dimethyl ether (DEGDME) with 0.5 M KTFSI as a supporting salt.
Materials:
-
Potassium metal (small pieces)
-
Elemental sulfur powder
-
Potassium bis(trifluoromethanesulfonyl)imide (KTFSI)
-
Diethylene glycol dimethyl ether (DEGDME), anhydrous
-
Magnetic stir bar
-
Glass vial with a screw cap
Procedure (to be performed in an argon-filled glovebox):
-
Prepare the Supporting Electrolyte:
-
In a clean, dry glass vial, dissolve the required amount of KTFSI in the desired volume of anhydrous DEGDME to achieve a 0.5 M concentration.
-
Stir the solution with a magnetic stir bar until the KTFSI is fully dissolved.
-
-
Synthesize the Potassium Polysulfide:
-
To the 0.5 M KTFSI/DEGDME solution, add small pieces of potassium metal and elemental sulfur powder in the desired molar ratio. For example, for K₂S₅, use a K:S molar ratio of 2:5.[2]
-
Ensure the total concentration of the resulting K₂Sₓ will be 0.05 M.
-
Seal the vial tightly.
-
-
Reaction and Dissolution:
-
Storage:
-
Store the prepared catholyte in a sealed vial in the glovebox to prevent contamination from air and moisture.
-
Protocol 2: Measurement of Ionic Conductivity using Electrochemical Impedance Spectroscopy (EIS)
This protocol outlines the procedure for measuring the ionic conductivity of a liquid electrolyte using a conductivity cell and an EIS potentiostat.
Equipment and Materials:
-
Potentiostat with EIS capability
-
Conductivity cell with two platinum electrodes
-
Prepared potassium polysulfide electrolyte
-
Standard conductivity solution (for calibration)
-
Temperature-controlled chamber or water bath
Procedure:
-
Cell Calibration:
-
Clean the conductivity cell and electrodes thoroughly with a suitable solvent (e.g., isopropanol) and dry completely.
-
Fill the cell with a standard conductivity solution of a known value.
-
Perform an EIS measurement to determine the cell constant according to the instrument's instructions.
-
-
Sample Preparation and Measurement:
-
Rinse the clean, dry conductivity cell with a small amount of the potassium polysulfide electrolyte to be tested.
-
Fill the cell with the electrolyte, ensuring the platinum electrodes are fully submerged and there are no air bubbles.
-
Place the cell in a temperature-controlled chamber and allow it to equilibrate to the desired temperature.
-
-
EIS Measurement:
-
Data Analysis:
-
The impedance data is typically plotted as a Nyquist plot (Z'' vs. Z').
-
The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculate the ionic conductivity (σ) using the following formula: σ = L / (R_b * A) where L is the distance between the electrodes and A is the electrode area (L/A is the cell constant determined during calibration).
-
Visualizations
The following diagrams illustrate key workflows and relationships in the study of potassium polysulfide electrolytes.
Caption: Workflow for the preparation and characterization of K₂Sₓ electrolytes.
Caption: Key factors influencing the ionic conductivity of potassium polysulfide electrolytes.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. carlroth.com [carlroth.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. osti.gov [osti.gov]
- 6. Solvent Effects on Polysulfide Redox Kinetics and Ionic Conductivity in Lithium-Sulfur Batteries [dspace.mit.edu]
- 7. Solvent effects on polysulfide redox kinetics and ionic conductivity in lithium-sulfur batteries (Journal Article) | OSTI.GOV [osti.gov]
- 8. medium.com [medium.com]
- 9. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
Technical Support Center: Catalyst Development for Enhancing Potassium Persulfate (KPS) Conversion Kinetics
This technical support center provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols for researchers, scientists, and drug development professionals working on catalyst development for enhancing potassium persulfate (KPS) conversion kinetics in advanced oxidation processes (AOPs).
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving catalyst-activated KPS.
Issue 1: Low or No Conversion of Target Pollutant
-
Question: My experiment shows very low or no degradation of the target organic pollutant. What are the potential causes and how can I fix this?
-
Answer: Low conversion is a common issue that can stem from several factors:
-
Inactive Catalyst: The catalyst may not be effectively activating the persulfate.[1] Ensure that the catalyst was prepared and pre-treated according to a validated protocol.[2] Catalyst deactivation can occur due to moisture, so ensure all reagents and glassware are anhydrous, especially for moisture-sensitive catalysts.[1]
-
Incorrect pH: The solution pH is a critical parameter in persulfate-based AOPs.[3][4][5][6] The optimal pH for catalyst activity and radical generation can be narrow.[5] For instance, many transition metal catalysts require an acidic environment.[7] It is advisable to monitor and control the pH throughout the experiment.
-
Insufficient Catalyst or Persulfate Dosage: The concentrations of both the catalyst and KPS are crucial. An insufficient amount of either will lead to a low rate of radical generation.[8] Perform preliminary experiments to determine the optimal dosage for your specific system.
-
Presence of Scavengers: The water matrix may contain substances that consume the generated radicals before they can react with the target pollutant. Common scavengers include carbonate, bicarbonate, and certain halide ions.[3][9][10] Natural organic matter can also act as a scavenger.[3][9][10] If possible, conduct experiments in a cleaner matrix (e.g., deionized water) to confirm catalyst activity before moving to more complex matrices.
-
Mass Transfer Limitations: In heterogeneous catalysis, the reaction rate can be limited by the diffusion of reactants to the catalyst surface.[11][12] Ensure adequate mixing or agitation to minimize mass transfer resistance.[1]
-
Issue 2: Catalyst Deactivation Over Time or During Reuse
-
Question: My catalyst shows good initial activity, but its performance declines rapidly or upon recycling. What could be the cause?
-
Answer: Catalyst deactivation is a significant challenge in heterogeneous catalysis.[12][13] The primary causes include:
-
Coke Formation: Carbonaceous materials can deposit on the catalyst surface, blocking active sites.[13][14] This is more common when treating high concentrations of organic pollutants. Regeneration by calcination (burning off the coke) can sometimes restore activity.[13]
-
Sintering: High reaction temperatures can cause the catalyst particles to agglomerate, which reduces the active surface area.[13] This is an irreversible process, so it is important to operate within the catalyst's recommended temperature range.
-
Leaching of Active Components: The active metal species of the catalyst can dissolve into the solution during the reaction, leading to a loss of activity and potential secondary pollution.[15] This is a common problem for some metal-based catalysts.[15] It is important to measure the concentration of leached metal ions in the solution after the reaction.
-
Poisoning: Certain substances in the reaction mixture can irreversibly bind to the active sites of the catalyst, rendering them inactive.[13][14] For example, some sulfur-containing compounds can poison noble metal catalysts.
-
Issue 3: Poor Reproducibility of Experimental Results
-
Question: I am getting inconsistent results even when I try to follow the same experimental procedure. Why is this happening?
-
Answer: Poor reproducibility can be frustrating and can arise from subtle variations in experimental conditions. Here are some factors to check:
-
Catalyst Preparation: The method of catalyst synthesis can significantly impact its properties.[16][17] Ensure that all parameters in the synthesis protocol (e.g., temperature, pH, stirring speed, aging time) are precisely controlled.
-
Aging of Reagents: The KPS solution should be prepared fresh before each experiment, as it can slowly decompose over time.
-
Environmental Factors: Ensure that the reaction temperature and pressure are consistently maintained throughout the experiment.[18]
-
Glassware Contamination: Thoroughly clean all glassware to remove any residues from previous experiments that could interfere with the reaction.
-
Frequently Asked Questions (FAQs)
Catalyst Selection and Properties
-
Q1: What are the common types of heterogeneous catalysts used for KPS activation?
-
A1: A wide range of materials have been investigated, including transition metal oxides (e.g., iron oxides, cobalt oxides, manganese oxides), perovskite-type metal oxides, and various carbon-based materials like activated carbon and carbon nanotubes.[19][20] More recently, single-atom catalysts have also shown high efficiency.[15]
-
-
Q2: What is the mechanism of KPS activation by a heterogeneous catalyst?
-
A2: Persulfate activation can proceed through different pathways.[3][9][10][21] The most common is a radical-based mechanism where the catalyst facilitates the cleavage of the peroxide bond in the persulfate molecule to generate highly reactive sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH).[3][9][10][19][21] Some systems can also operate through non-radical pathways involving electron transfer or the formation of singlet oxygen.[3][9][10][21][22]
-
Experimental Conditions
-
Q3: How does pH affect the KPS conversion kinetics?
-
A3: The solution pH is a critical factor that can influence the catalyst's surface charge, the stability of persulfate, and the dominant radical species.[3][4][5][6] For example, under alkaline conditions, sulfate radicals can be converted to hydroxyl radicals, which have a different reactivity.[23] The optimal pH varies depending on the catalyst and the target pollutant.[5]
-
-
Q4: What is the typical range for catalyst and KPS dosage?
-
A4: The optimal dosages are system-dependent. Generally, increasing the catalyst and KPS concentration up to a certain point will increase the degradation rate.[8] However, excessive amounts of KPS can lead to scavenging of radicals by the persulfate ions themselves. It is recommended to perform optimization studies for each new catalyst-pollutant system.
-
Catalyst Characterization and Performance Evaluation
-
Q5: What are the key parameters to evaluate catalyst performance?
-
A5: Key performance indicators include the conversion or degradation efficiency of the target pollutant, the reaction rate constant (often modeled with pseudo-first-order kinetics), and the catalyst's stability and reusability over multiple cycles.[24][25] For industrial applications, turnover frequency (TOF) and catalyst consumption are also important metrics.[12]
-
-
Q6: What characterization techniques are important for these catalysts?
-
A6: A thorough characterization is essential to understand the structure-activity relationship. Common techniques include:
-
Physisorption (e.g., BET analysis): To determine surface area and porosity.[26]
-
X-ray Diffraction (XRD): To identify the crystalline structure.[24]
-
Electron Microscopy (SEM, TEM): To observe the morphology and particle size.[24]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and chemical states.
-
Temperature-Programmed Techniques (TPR, TPD, TPO): To study the catalyst's redox properties and surface interactions.[26]
-
-
Experimental Protocols
Protocol 1: Standard Procedure for Evaluating Catalyst Performance in KPS Conversion
This protocol outlines a typical batch experiment to assess the catalytic activity for the degradation of a model pollutant.
-
Catalyst Preparation and Characterization:
-
Synthesize the catalyst using a chosen method (e.g., impregnation, co-precipitation, hydrothermal).[2][16][17]
-
Calcine the catalyst at the appropriate temperature to obtain the desired crystalline phase.
-
Characterize the catalyst using techniques such as XRD, BET, SEM, and XPS to confirm its properties.[24][26]
-
-
Reaction Setup:
-
Use a glass batch reactor of a suitable volume (e.g., 250 mL or 500 mL), often placed in a constant temperature water bath with magnetic stirring.
-
Prepare a stock solution of the target pollutant (e.g., phenol, sulfamethoxazole) at a known concentration in deionized water or the desired water matrix.
-
Prepare a fresh stock solution of potassium persulfate (KPS).
-
-
Catalytic Activity Test:
-
Add a specific volume of the pollutant stock solution to the reactor to achieve the desired initial concentration (e.g., 10 mg/L).
-
Add the catalyst to the reactor at the desired loading (e.g., 0.5 g/L).
-
Stir the suspension for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium between the catalyst and the pollutant.
-
Initiate the reaction by adding the required volume of the KPS stock solution to achieve the desired concentration (e.g., 1 mM). Start the timer immediately.
-
Collect aqueous samples at regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
Immediately quench the reaction in the collected samples to stop further degradation. This can be done by adding a quenching agent like methanol (B129727) or sodium thiosulfate.
-
Filter the samples (e.g., using a 0.22 µm syringe filter) to remove the catalyst particles before analysis.
-
-
Analytical Procedure:
-
Analyze the concentration of the target pollutant in the filtered samples using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or a UV-Vis Spectrophotometer.
-
Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
-
Determine the pseudo-first-order rate constant (k) by plotting ln(Cₜ/C₀) versus time. The slope of the resulting line will be -k.
-
-
Control Experiments:
-
To verify the role of the catalyst and KPS, perform control experiments:
-
Pollutant + KPS (without catalyst) to assess direct oxidation by KPS.
-
Pollutant + Catalyst (without KPS) to assess adsorption of the pollutant onto the catalyst.
-
-
Data Presentation: Catalyst Performance
The following tables summarize quantitative data on the performance of various heterogeneous catalysts for KPS activation, compiled from the literature.
Table 1: Performance of Metal Oxide Catalysts for Pollutant Degradation
| Catalyst | Target Pollutant | Catalyst Dose (g/L) | KPS Dose (mM) | Initial pH | Degradation Efficiency (%) | Time (min) | Rate Constant (k, min⁻¹) |
| Fe-Ce-O | Phenolic Compounds | 1.6 | 1.5 (approx.) | 5.0 | 55 | 30 | N/A |
| LaNiO₃ | Phenolics | 0.25 | 10 | N/A | ~90 | 180 | ~0.013 |
| LaCoO₃ | Phenolics | 0.25 | 10 | N/A | ~75 | 180 | ~0.007 |
| CoFe₂O₄ | Phenol | N/A | N/A | N/A | 93.97 | 90 | N/A |
Data synthesized from multiple sources for illustrative comparison.[8][11][27]
Table 2: Influence of Experimental Conditions on Sulfamethoxazole (SMX) Degradation using LSC Perovskite Catalyst
| Parameter Varied | Value | SMX Degradation | Apparent Rate Constant (k, min⁻¹) |
| Initial SMX Conc. (mg/L) | 0.125 | Complete in ~20 min | 0.191 |
| 0.25 | Complete in ~30 min | 0.133 | |
| 0.5 | Complete in ~60 min | 0.068 | |
| Catalyst Conc. (mg/L) | 100 | ~70% in 60 min | 0.021 |
| 250 | ~95% in 60 min | 0.046 | |
| 500 | Complete in ~60 min | 0.068 | |
| SPS Conc. (mg/L) | 100 | Complete in ~60 min | 0.068 |
| 250 | Complete in ~30 min | 0.138 | |
| 500 | Complete in ~15 min | 0.271 |
Data adapted from a study on LSC perovskite catalysts.[24]
Mandatory Visualizations
Caption: Experimental workflow for evaluating catalyst performance.
Caption: Radical-based KPS activation mechanism on a catalyst.
Caption: Troubleshooting workflow for low KPS conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 3. Persulfate-Based Advanced Oxidation: Critical Assessment of Opportunities and Roadblocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oliphantscienceawards.com.au [oliphantscienceawards.com.au]
- 5. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 6. ukessays.com [ukessays.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [PDF] Persulfate-based Advanced Oxidation: Critical Assessment of Opportunities and Roadblocks. | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. iwaponline.com [iwaponline.com]
- 16. fhi.mpg.de [fhi.mpg.de]
- 17. mdpi.com [mdpi.com]
- 18. Catalyst Testing Tips: Determining Activity in VOC Catalysts [acicatalysts.com]
- 19. books.rsc.org [books.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. dokumen.pub [dokumen.pub]
- 24. electronmicroscopylab.upatras.gr [electronmicroscopylab.upatras.gr]
- 25. m.youtube.com [m.youtube.com]
- 26. Optimizing Catalyst Performance to Support Sustainability Goals | AIChE [aiche.org]
- 27. mdpi.com [mdpi.com]
addressing the dissolution of lithium sulfide with P2S5 additive
Technical Support Center: Li₂S-P₂S₅ System
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with the dissolution of lithium sulfide (B99878) (Li₂S) using phosphorus pentasulfide (P₂S₅) as an additive, primarily in the context of synthesizing solid-state electrolytes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of P₂S₅ when mixed with Li₂S?
A1: Phosphorus pentasulfide (P₂S₅) reacts with lithium sulfide (Li₂S) to form various lithium thiophosphate compounds. In the synthesis of solid-state electrolytes, this reaction creates highly ionically conductive glass-ceramic materials, such as Li₇P₃S₁₁ and β-Li₃PS₄.[1][2] The addition of P₂S₅ facilitates the breakdown of the stable Li₂S crystal structure into amorphous or crystalline phases with higher lithium-ion mobility. In the context of lithium-sulfur batteries with liquid electrolytes, P₂S₅ acts as an additive to promote the dissolution of Li₂S, which can otherwise precipitate and cause capacity loss.[3][4]
Q2: Which solvents are typically used for the solution-based synthesis of Li₂S-P₂S₅ electrolytes?
A2: Acetonitrile (B52724) (ACN) is the most extensively studied and commonly used solvent for this process.[1][2][5] Other solvents like ethyl acetate (B1210297) (EA), N-methylformamide, and ethyl propionate (B1217596) have also been reported.[1][6] The choice of solvent is critical as it influences the reaction mechanism, the formation of intermediate species, and the final product's purity and ionic conductivity.[5][7] Solvents with high polarity and a high dielectric constant, like ACN, have been shown to yield high-purity crystalline Li₇P₃S₁₁.[5]
Q3: What are the key thiophosphate units formed in the Li₂S-P₂S₅ system?
A3: The reaction between Li₂S and P₂S₅ forms several fundamental thiophosphate structural units. The most common are ortho-thiophosphate (PS₄³⁻), pyro-thiophosphate (P₂S₇⁴⁻), and hypo-thiodiphosphate (P₂S₆⁴⁻).[1][8] The relative abundance of these units is a key factor in determining the overall ionic conductivity of the resulting solid electrolyte.[8] Highly conductive phases like Li₇P₃S₁₁ are rich in PS₄³⁻ and P₂S₇⁴⁻ units.[1][2]
Q4: How does the molar ratio of Li₂S to P₂S₅ affect the final product?
A4: The molar stoichiometry of the precursors is crucial and dictates the crystalline phase of the final solid electrolyte.[1][2]
-
A 70:30 or 75:25 (Li₂S:P₂S₅) molar ratio typically favors the formation of the highly conductive Li₇P₃S₁₁ phase.[1][2]
-
A 50:50 ratio in acetonitrile can lead to the formation of a soluble polymer-like intermediate, (PS₃⁻)ₙ, which upon heating can convert to Li₂P₂S₆.[1][2] Adjusting the molar ratio allows for tuning the final product to achieve desired properties.[1][2]
Troubleshooting Guide
Issue 1: Low Ionic Conductivity in the Synthesized Electrolyte
-
Question: I've synthesized a Li₂S-P₂S₅ solid electrolyte, but its ionic conductivity is much lower than expected (e.g., < 10⁻⁴ S cm⁻¹). What could be the cause?
-
Answer: Low ionic conductivity can stem from several factors:
-
Incorrect Annealing Temperature: Annealing at temperatures above 250°C can lead to the formation of Li₄P₂S₆, a species with low ionic conductivity.[1][2] The optimal temperature to crystallize the highly conductive Li₇P₃S₁₁ phase is generally around 220-250°C.[8]
-
Incorrect Molar Ratio: Your precursor ratio may not be optimal for forming a highly conductive phase. The 70Li₂S-30P₂S₅ composition is widely reported to yield high ionic conductivity due to the formation of Li₇P₃S₁₁.[2]
-
Impure Precursors or Solvent: Moisture and other impurities can react with the sulfide materials, leading to the formation of insulating byproducts like lithium phosphates or H₂S gas.[1] Ensure all precursors are dry and experiments are conducted in an inert (e.g., Argon) atmosphere.
-
Incomplete Reaction: The reaction time or temperature may have been insufficient. Most solution-based syntheses require stirring for several hours (e.g., 24 hours) at a moderate temperature (e.g., 50-60°C) to ensure a complete reaction between the precursors.[1][2]
-
Issue 2: Unexpected Peaks in Characterization Data (Raman/XRD)
-
Question: My Raman spectrum shows a prominent peak around 390 cm⁻¹. What does this indicate?
-
Answer: A Raman band appearing at approximately 390 cm⁻¹ is characteristic of the P₂S₆⁴⁻ unit, which is commonly found in the low-conductivity Li₄P₂S₆ phase.[1][2] This peak often appears when the sample has been annealed at temperatures exceeding 250°C.[1][2] Ideal spectra for highly conductive electrolytes are dominated by bands representing PS₄³⁻ (417–419 cm⁻¹) and P₂S₇⁴⁻ (400–404 cm⁻¹).[1][2]
Issue 3: Poor Solubility of Precursors in the Chosen Solvent
-
Question: The Li₂S and P₂S₅ precursors are not fully dissolving or reacting in the solvent. How can I address this?
-
Answer: This is a common challenge, as this process is often a suspension synthesis rather than a true dissolution.[1][2]
-
Solvent Choice: Ensure you are using an appropriate solvent. Acetonitrile (ACN) is effective because it facilitates the formation of both soluble and insoluble intermediates that are critical for the reaction.[2] Some solvents, like ethylene (B1197577) carbonate (EC), show low reactivity with the Li₂S-P₂S₅ system.[5]
-
Reaction Conditions: Applying energy can promote the reaction. Techniques like magnetic stirring for extended periods (e.g., 24 hours) or ultrasonic irradiation can help facilitate the interaction between the suspended precursor particles.[1][2]
-
Particle Size: Using precursors with smaller particle sizes (e.g., after ball-milling) can increase the surface area and improve reaction kinetics.
-
Quantitative Data Summary
Table 1: Ionic Conductivity of Li₂S-P₂S₅ Systems
| Molar Ratio (Li₂S:P₂S₅) | Synthesis Method | Key Crystalline Phase | Room Temperature Ionic Conductivity (S cm⁻¹) | Reference |
| 70:30 | Solution Process (ACN) | Li₇P₃S₁₁ | 1.5 x 10⁻³ | [2] |
| 70:30 | Liquid Phase (Ultrasonic) | Li₇P₃S₁₁ | 1.0 x 10⁻³ | [9] |
| 75:25 | Mechanical Milling | Thio-LISICON III | > 10⁻⁴ | [9] |
| 75:25 (+ 30 mol% FeS) | Mechanical Milling | - | > 10⁻⁴ | [10] |
| 75:25 (+ 30 mol% CuO) | Mechanical Milling | - | > 10⁻⁴ | [10] |
Table 2: Key Raman Shifts for Species Identification
| Thiophosphate Unit | Wavenumber (cm⁻¹) | Associated Phase/Characteristic | Reference |
| PS₄³⁻ | 417 - 419 | Ortho-thiophosphate (High conductivity) | [1][2] |
| P₂S₇⁴⁻ | 400 - 404 | Pyro-thiophosphate (High conductivity) | [1][2] |
| P₂S₆⁴⁻ | ~390 | Hypo-thiodiphosphate (Low conductivity Li₄P₂S₆) | [1][2] |
Experimental Protocols
Protocol: Solution-Based Synthesis of 70Li₂S-30P₂S₅ (Li₇P₃S₁₁) Solid Electrolyte
This protocol describes a common method for synthesizing the highly conductive Li₇P₃S₁₁ glass-ceramic electrolyte using acetonitrile (ACN) as the solvent. All procedures must be performed in an inert atmosphere (e.g., an Argon-filled glovebox) to prevent moisture contamination.
Materials & Equipment:
-
Lithium Sulfide (Li₂S) powder (anhydrous)
-
Phosphorus Pentasulfide (P₂S₅) powder (anhydrous)
-
Acetonitrile (ACN), anhydrous
-
Magnetic stirrer and stir bar
-
Schlenk flask or sealed vial
-
Vacuum oven or furnace with inert gas flow
-
Mortar and pestle
Procedure:
-
Precursor Preparation: Calculate the required masses of Li₂S and P₂S₅ to achieve a 70:30 molar ratio.
-
Mixing: In the glovebox, add the pre-weighed Li₂S and P₂S₅ powders to the Schlenk flask. Add anhydrous ACN to achieve a concentration of 10-20 mg of total solids per mL of solvent. Add a magnetic stir bar.
-
Reaction: Seal the flask and place it on a magnetic stirrer hotplate. Stir the suspension vigorously at 50°C for 24 hours.[1][2] The solution will appear as a milky-white or yellowish suspension.
-
Drying (Solvent Removal): After 24 hours, stop stirring. The resulting material can be dried to remove the ACN. A common method is to heat the suspension at 80-100°C under vacuum for 12 hours until a fine powder is obtained.[2][11]
-
Annealing (Crystallization): Transfer the dried powder to a quartz tube or crucible. Place it in a tube furnace under an Argon atmosphere. Heat the sample to 220-250°C for 1-3 hours to promote the crystallization of the Li₇P₃S₁₁ phase.[8] Crucially, do not exceed 250°C to avoid forming undesired phases. [1][2]
-
Final Product: After annealing, allow the sample to cool to room temperature. The resulting product should be a fine, off-white or yellowish powder. Lightly grind the powder with a mortar and pestle to break up any agglomerates before characterization or cell assembly.
Visualizations
Caption: Workflow for solution-based synthesis of Li₇P₃S₁₁ electrolyte.
References
- 1. Solution-Based Suspension Synthesis of Li2S–P2S5 Glass-Ceramic Systems as Solid-State Electrolytes: A Brief Review of Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phosphorous pentasulfide as a novel additive for high-performance lithium-sulfur batteries (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of solvent on reactivity of the Li2S–P2S5 system in liquid-phase synthesis of Li7P3S11 solid electrolyte - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast synthesis of Li2S–P2S5–LiI solid electrolyte precursors - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of sulfide solid electrolytes in the Li2S–P2S5 system by a liquid phase process - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. halide-crylink.com [halide-crylink.com]
Technical Support Center: Managing the Air and Moisture Sensitivity of Potassium Pentasulfide (K₂S₅)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the air and moisture sensitivity of potassium pentasulfide (K₂S₅). The information is presented in a question-and-answer format to directly address common issues and questions encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the handling and use of K₂S₅.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Discoloration of K₂S₅ (from red-orange to yellow/white) | Exposure to air and/or moisture, leading to decomposition. | 1. Immediately transfer the reagent to a high-integrity inert atmosphere (glovebox or Schlenk line).2. Visually inspect the material. Significant discoloration indicates decomposition, and the material may not be suitable for reactions requiring high purity.3. For future use, ensure storage containers are properly sealed and stored in a desiccator within a controlled environment. |
| Poor solubility in anhydrous solvents | 1. The solvent is not sufficiently dry.2. The K₂S₅ has decomposed to less soluble byproducts.3. The chosen solvent has low polarity. | 1. Use freshly dried and degassed solvents. Ensure solvent dryness using appropriate methods (e.g., Karl Fischer titration).2. If the K₂S₅ has discolored, its decomposition is likely. Consider purifying the K₂S₅ if possible or using a fresh batch.3. Attempt solubilization in a more polar aprotic solvent such as DMF or DMSO under an inert atmosphere. |
| Inconsistent or unexpected reaction outcomes | 1. Degradation of K₂S₅ prior to or during the reaction.2. Introduction of air or moisture during reagent transfer.3. Reaction with acidic species. | 1. Assess the purity of the K₂S₅ before use (see Experimental Protocols).2. Review and refine inert atmosphere techniques for reagent handling and transfer.[1][2][3][4] Ensure all glassware is rigorously dried.[2][5][6]3. K₂S₅ reacts with acids to release toxic hydrogen sulfide (B99878) gas.[7][8] Ensure the reaction medium is not acidic unless intended. |
| Clogging of cannula or transfer tubing during solution transfer | Precipitation of K₂S₅ or its decomposition products. | 1. Ensure the solvent is adequately dry and the K₂S₅ is fully dissolved before attempting transfer.2. Gently warm the solution (if thermally stable) to improve solubility.3. Use a wider gauge cannula for the transfer. |
Frequently Asked Questions (FAQs)
1. What is potassium pentasulfide (K₂S₅) and why is it so sensitive?
Potassium pentasulfide is an inorganic compound with the formula K₂S₅.[9][10] It is a red-orange solid that is highly reactive.[9] Its sensitivity stems from the high reactivity of the polysulfide anion (S₅²⁻) with components of the air, primarily moisture (H₂O) and oxygen (O₂).[3][11][12]
2. How should I properly store K₂S₅?
K₂S₅ should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[7][8][11][13][14] The container should be placed in a cool, dry, and dark location. For long-term storage, a desiccator cabinet inside a controlled atmosphere glovebox is recommended.
3. What are the signs of K₂S₅ decomposition?
The primary visual indicator of K₂S₅ decomposition is a color change from its characteristic red-orange to yellow or a whitish powder. This is due to the formation of elemental sulfur, potassium thiosulfate (B1220275), and other potassium-sulfur salts.
4. What happens when K₂S₅ is exposed to air and moisture?
Upon exposure to air and moisture, K₂S₅ undergoes rapid decomposition through hydrolysis and oxidation.
-
Hydrolysis: In the presence of water, polysulfides hydrolyze to form hydropolysulfides and sulfenic acid.[13][14][15]
-
Oxidation: Oxygen in the air oxidizes the polysulfide anions, leading to the formation of potassium thiosulfate (K₂S₂O₃) and elemental sulfur (S).[3][11]
The overall reaction is complex and can be summarized as follows:
K₂S₅ + H₂O + O₂ → K₂S₂O₃ + S + KSH + KOH
5. What is the best way to handle and weigh K₂S₅?
All handling of K₂S₅ should be performed under a strictly inert atmosphere, such as in a nitrogen or argon-filled glovebox.[4][6][12][16][17] Weighing should be done inside the glovebox using an analytical balance. All labware and spatulas must be scrupulously dried before being introduced into the glovebox.[12]
6. How do I safely transfer solid K₂S₅ to a reaction vessel?
For transfers to a Schlenk flask, weigh the K₂S₅ in a solid addition tube inside a glovebox.[1][2][4] The sealed tube can then be removed from the glovebox and attached to the Schlenk line for addition to the reaction flask under a positive pressure of inert gas.
7. What are suitable solvents for K₂S₅?
While specific quantitative solubility data is limited, K₂S₅ is expected to be soluble in polar aprotic solvents. Anhydrous dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are likely suitable solvents.[18][19][20] Anhydrous acetonitrile (B52724) may also be a possibility, though the solubility of potassium salts can be limited.[6][15][21][22][23] It is crucial to use solvents with very low water content (<10 ppm).
8. How can I assess the purity of my K₂S₅?
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for analyzing the purity of polysulfides.[4][7][9][10][24][25] Due to the ionic nature of K₂S₅, a derivatization step is typically required before analysis by reverse-phase HPLC.[7][8][13][14] Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can also be employed to investigate thermal stability and decomposition.[2][26]
9. What are the primary decomposition products I should be aware of?
The main decomposition products upon exposure to air and moisture are potassium thiosulfate (K₂S₂O₃), elemental sulfur (S), potassium bisulfide (KSH), and potassium hydroxide (B78521) (KOH).[3][11][27]
10. How should I dispose of waste K₂S₅ and its contaminated materials?
Waste K₂S₅ should be handled as hazardous material. It should be quenched slowly and carefully in a large volume of a suitable solvent (e.g., isopropanol) under an inert atmosphere before being treated for disposal according to your institution's safety guidelines. All contaminated labware should be similarly quenched before cleaning.
Experimental Protocols
Protocol 1: Weighing and Dispensing K₂S₅ in a Glovebox
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (O₂ and H₂O levels < 1 ppm).[6][16] Place a pre-dried weighing boat, spatula, and a vial with a screw cap inside the antechamber.
-
Inerting: Cycle the antechamber with the inert gas at least three times to remove air and moisture.[12]
-
Transfer: Move the items into the main glovebox chamber.
-
Weighing: Tare the analytical balance with the weighing boat. Carefully transfer the desired amount of K₂S₅ from its storage container to the weighing boat using the spatula.
-
Dispensing: Transfer the weighed K₂S₅ into the prepared vial and securely seal the cap.
-
Cleanup: Carefully clean any spilled K₂S₅ powder within the glovebox.
-
Removal: Place the sealed vial in the antechamber and cycle it out of the glovebox.
Protocol 2: Purity Assessment of K₂S₅ by HPLC-MS (General Procedure)
This is a general guideline and should be optimized for your specific instrumentation and requirements.
-
Sample Preparation (in a glovebox):
-
Accurately weigh approximately 1-5 mg of K₂S₅.
-
Dissolve it in a known volume of anhydrous acetonitrile or another suitable solvent.
-
-
Derivatization (in a glovebox):
-
To the K₂S₅ solution, add a suitable derivatizing agent such as methyl triflate or 4-(dimethylamino)benzoyl chloride.[7][8][13] These agents react with the polysulfide anions to form more stable, less polar derivatives that are amenable to reverse-phase HPLC.
-
Allow the reaction to proceed for the recommended time (this will depend on the chosen derivatizing agent).
-
-
HPLC-MS Analysis:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water (with a suitable modifier like formic acid or ammonium (B1175870) acetate, if compatible with your derivatization) is often used.
-
Detection: Use a mass spectrometer to identify the derivatized polysulfide species (S₅²⁻ derivative) and any decomposition products (e.g., S₂O₃²⁻ derivatives). A UV detector can also be used.[7][13]
-
Quantification: Purity can be estimated by comparing the peak area of the K₂S₅ derivative to the total area of all sulfur-containing species.
-
Visualizations
Caption: Decomposition pathway of K₂S₅ in the presence of air.
Caption: Recommended workflow for handling K₂S₅.
Caption: Troubleshooting decision tree for experiments with K₂S₅.
References
- 1. EP3208234A1 - Oxidation process for producing potassium thiosulfate - Google Patents [patents.google.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Determination of polysulfide anions and molecular sulfur via coupling HPLC with ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00231H [pubs.rsc.org]
- 8. osti.gov [osti.gov]
- 9. Potassium pentasulfide - Wikipedia [en.wikipedia.org]
- 10. Potassium pentasulfide | K2S5 | CID 165359145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Kinetics of the chemical oxidation of polysulfide anions in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.wur.nl [research.wur.nl]
- 13. researchgate.net [researchgate.net]
- 14. Establishing a method of HPLC involving precolumn derivatization by 2,2′‐dithiobis (5‐nitropyridine) to determine the sulfites in shrimps in comparison with ion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. scribd.com [scribd.com]
- 19. gchemglobal.com [gchemglobal.com]
- 20. ptacts.uspto.gov [ptacts.uspto.gov]
- 21. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 22. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 23. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 24. ris.utwente.nl [ris.utwente.nl]
- 25. [PDF] The thermal decomposition of potassium and sodium-pyrosulfate | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. Potassium sulfide - Wikipedia [en.wikipedia.org]
strategies to prevent dendrite growth in potassium-sulfur batteries
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with potassium-sulfur (K-S) batteries, specifically focusing on strategies to prevent dendrite growth.
Troubleshooting Guides
This section addresses common issues encountered during K-S battery experiments in a question-and-answer format.
Issue 1: Rapid Capacity Fading and Low Coulombic Efficiency
Q1: My K-S cell shows a rapid drop in capacity and low (<95%) coulombic efficiency within the first 50 cycles. What are the likely causes and how can I troubleshoot this?
A1: Rapid capacity fading and low coulombic efficiency are often primary indicators of uncontrolled dendrite growth and an unstable solid electrolyte interphase (SEI). Here’s a step-by-step troubleshooting approach:
-
Evaluate the SEI Layer: An unstable SEI layer continuously consumes the electrolyte and potassium metal, leading to low efficiency and capacity loss.[1][2][3]
-
Diagnosis: Use Electrochemical Impedance Spectroscopy (EIS) to monitor the interfacial resistance during cycling. A continuously increasing resistance suggests unstable SEI growth.[4][5]
-
Solution:
-
Electrolyte Additives: Introduce additives like fluoroethylene carbonate (FEC) to the electrolyte. FEC can help form a more stable and robust SEI layer.
-
Localized High-Concentration Electrolytes (LHCEs): Employing an LHCE, such as potassium bis(fluorosulfonyl)imide (KFSI) in a mixture of 1,2-dimethoxyethane (B42094) (DME) and a hydrofluoroether (HFE) like 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE), can promote the formation of a stable, inorganic-rich SEI.[6]
-
-
-
Examine the Potassium Metal Anode Surface: Uneven potassium plating and stripping leads to dendrite formation.
-
Diagnosis: After cycling, carefully disassemble the cell in an argon-filled glovebox and examine the potassium metal surface using Scanning Electron Microscopy (SEM). The presence of mossy or needle-like structures confirms dendrite growth.
-
Solution:
-
3D Host Structures: Utilize a 3D conductive host for the potassium metal anode, such as porous carbon nanofibers or a graphene-based framework. These structures can accommodate the volume changes during cycling and promote uniform potassium deposition.
-
Artificial SEI Layer: Apply a protective coating on the potassium metal anode before cell assembly to create an artificial SEI. This layer can help regulate potassium ion flux and prevent dendrite formation.
-
-
Issue 2: Internal Short Circuiting
Q2: My K-S cell is failing due to an internal short circuit, often indicated by a sudden drop in voltage to zero. How can I prevent this?
A2: Internal short circuits are a critical failure mode in metal anode batteries, primarily caused by dendrites penetrating the separator.
-
Separator Integrity: The separator may not be mechanically robust enough to block dendrite growth.
-
Diagnosis: Post-mortem analysis of the cell components might reveal dark spots on the separator, indicating points of penetration.
-
Solution:
-
Modified Separators: Coat the separator with a ceramic layer (e.g., Al₂O₃) or a polymer with high mechanical strength to physically suppress dendrite penetration.
-
Functional Separators: Employ separators functionalized with materials that can trap polysulfides and regulate potassium ion deposition.
-
-
-
High Current Density: Operating the cell at high current densities can accelerate dendrite growth.
-
Diagnosis: Correlate the timing of the short circuit with the cycling parameters. Failures that occur during high-rate testing are likely due to accelerated dendrite growth.
-
Solution:
-
Optimize Current Density: Reduce the charging and discharging current density to a level that allows for more uniform potassium deposition.
-
Pulse Charging: Implement a pulse charging protocol, which can provide relaxation time for potassium ions to distribute more evenly on the anode surface.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of potassium dendrite growth?
A1: Potassium dendrite growth is a phenomenon that occurs during the charging of a K-S battery. Ideally, potassium ions should deposit evenly onto the anode surface. However, due to inherent instabilities, potassium deposition can be non-uniform. The process typically initiates at points of high local current density on the anode surface. These initial small protrusions create a "tip effect," where the electric field is concentrated, attracting more potassium ions to these tips. This leads to the growth of needle-like or mossy structures, known as dendrites, which can extend through the electrolyte and separator.
Q2: How do localized high-concentration electrolytes (LHCEs) help in preventing dendrite growth?
A2: LHCEs create a unique solvation environment for the potassium ions. In a typical dilute electrolyte, potassium ions are surrounded by a large shell of solvent molecules. In an LHCE, there are fewer "free" solvent molecules as they are mostly coordinated to the potassium ions. This has several beneficial effects:
-
Stable SEI Formation: The anions in the salt are more likely to participate in the formation of the SEI layer, leading to a more stable, inorganic-rich interface that is less prone to rupture.
-
Reduced Dendrite Growth: The altered solvation structure can modify the deposition kinetics of potassium ions, promoting a more uniform plating and discouraging the formation of dendrites.[6]
Q3: What are the key characteristics of a stable Solid Electrolyte Interphase (SEI) in a potassium-sulfur battery?
A3: A stable SEI layer in a K-S battery should possess the following characteristics:
-
Ionic Conductivity: It must be highly conductive to potassium ions to allow for efficient charging and discharging.
-
Electronic Insulation: It should be an electronic insulator to prevent further electrolyte decomposition on the anode surface.
-
Mechanical Robustness: The SEI must be mechanically strong and flexible to withstand the volume changes of the potassium metal anode during plating and stripping without cracking.
-
Chemical Stability: It should be chemically inert to the electrolyte and the potassium metal anode to prevent its continuous degradation and reformation.[1]
Q4: Can I use the same strategies for preventing dendrite growth in lithium-sulfur batteries for my potassium-sulfur battery experiments?
A4: While many of the fundamental principles and strategies are transferable, there are key differences to consider. Potassium ions are larger and have a different charge density compared to lithium ions, which affects their solvation and deposition behavior. The reactivity of potassium metal with common electrolytes also differs from that of lithium. Therefore, while strategies like using 3D hosts, artificial SEIs, and modified separators are applicable, the specific materials and electrolyte formulations will likely need to be optimized for the potassium system.
Data Presentation
Table 1: Comparison of Dendrite Prevention Strategies in Potassium-Based Batteries
| Strategy | Example Material/Method | Cycling Stability | Coulombic Efficiency (%) | Current Density (mA cm⁻²) | Capacity Retention (%) | Reference |
| Electrolyte Engineering | 4.34 M KFSI in DME (HCE) | > 700 cycles | High | - | - | [6] |
| 3D Anode Host | Nitrogen and zinc codoped porous carbon nanofibers | ~600 cycles | - | 0.5 | - | [7] |
| 3D Anode Host | Sn@3D-K | - | - | - | - | [8] |
| Modified Separator | Silkworm cocoon-derived separator (in Na-ion, analogous) | > 400 hours | - | 0.5 | 93.6% after 1000 cycles (full cell) | [9] |
Note: Direct comparison is challenging due to variations in testing conditions across different studies. This table provides a summary of reported performance metrics.
Experimental Protocols
Protocol 1: Preparation of a Localized High-Concentration Electrolyte (LHCE)
This protocol describes the preparation of a KFSI-based LHCE with DME as the solvent and TTE as the diluent.
-
Materials:
-
Potassium bis(fluorosulfonyl)imide (KFSI) (battery grade, dried under vacuum at 120°C for 24 hours before use)
-
1,2-dimethoxyethane (DME) (anhydrous, <20 ppm H₂O)
-
1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) (anhydrous)
-
-
Procedure (performed in an argon-filled glovebox with O₂ and H₂O levels < 0.1 ppm):
-
Determine the desired molar ratio of KFSI:DME:TTE. A common starting point is 1:1.2:2.
-
In a clean, dry glass vial, add the calculated amount of DME.
-
Slowly add the pre-dried KFSI to the DME while stirring with a magnetic stir bar until the salt is fully dissolved. This creates the high-concentration component.
-
Gradually add the TTE diluent to the KFSI/DME solution while continuing to stir.
-
Continue stirring for several hours to ensure a homogeneous electrolyte solution.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
-
Protocol 2: Assembly of a CR2032 Coin Cell for K-S Battery Testing
-
Components:
-
CR2032 coin cell cases (cap and can)
-
Potassium metal disc (anode)
-
Sulfur-carbon composite cathode
-
Separator (e.g., glass fiber or Celgard)
-
Spacers and a spring
-
Electrolyte
-
-
Procedure (performed in an argon-filled glovebox):
-
Place the coin cell can (negative terminal) on a clean surface.
-
Place a spacer in the center of the can.
-
Carefully place the potassium metal disc on top of the spacer.
-
Add a few drops of electrolyte onto the potassium metal surface to ensure good wetting.
-
Place the separator on top of the potassium metal anode.
-
Add a few more drops of electrolyte onto the separator.
-
Place the sulfur-carbon cathode on top of the separator, ensuring it is centered.
-
Add a final few drops of electrolyte to the cathode.
-
Place a spacer on top of the cathode, followed by the spring.
-
Place the coin cell cap (positive terminal) over the assembly.
-
Carefully transfer the assembled cell to a coin cell crimper and apply pressure to seal the cell.
-
Clean the exterior of the sealed coin cell before transferring it out of the glovebox for testing.[10][11][12][13][14]
-
Mandatory Visualization
References
- 1. What Causes SEI Instability and How to Stabilize It? [eureka.patsnap.com]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jecst.org [jecst.org]
- 6. High-Energy and Long-Lifespan Potassium–Sulfur Batteries Enabled by Concentrated Electrolyte [research.chalmers.se]
- 7. Codoped porous carbon nanofibres as a potassium metal host for nonaqueous K-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. researchgate.net [researchgate.net]
- 10. mn.uio.no [mn.uio.no]
- 11. npl.co.uk [npl.co.uk]
- 12. manuals.plus [manuals.plus]
- 13. Construction and Testing of Coin Cells of Lithium Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Potassium Pentasulfide and Sodium Polysulfide in Battery Applications
For Researchers, Scientists, and Drug Development Professionals
The pursuit of next-generation energy storage systems beyond lithium-ion technology has intensified research into alkali metal-sulfur batteries, particularly those based on sodium (Na) and potassium (K). These systems are attractive due to the high theoretical capacity of sulfur and the natural abundance of sodium and potassium. A critical component in many of these battery designs is the polysulfide catholyte, a solution of dissolved polysulfides (M₂Sₓ, where M = Na or K) that acts as the active cathode material.
The choice of the alkali metal cation (K⁺ vs. Na⁺) has profound implications for the battery's performance, influencing everything from energy density and reaction kinetics to the severity of the infamous polysulfide shuttle effect. This guide provides an objective, data-driven comparison of potassium pentasulfide (K₂S₅, a representative potassium polysulfide) and sodium polysulfide (Na₂Sₓ) systems, summarizing key performance differences and the underlying electrochemical mechanisms.
Comparative Performance and Physicochemical Properties
The fundamental properties of the cation directly influence the behavior of the polysulfide species in the electrolyte and the overall cell performance. Key differences in ionic radius, solubility, and the nature of the final discharge products lead to distinct advantages and challenges for each system.
Table 1: Comparison of Physicochemical Properties
| Property | Potassium (K⁺) | Sodium (Na⁺) | Significance in Battery Performance |
| Ionic Radius | 1.38 Å[1] | 1.02 Å[1] | Affects solid-state diffusivity, solvation shell size, and interaction with host materials, impacting reaction kinetics.[1][2] |
| M₂S Volume Expansion | ~309% (for K₂S)[2] | ~171% (for Na₂S)[2] | High volume change can lead to mechanical stress, electrode degradation, and loss of electrical contact.[2] |
| Redox Potential (vs. SHE) | -2.9 V[2] | -2.7 V[2] | Determines the theoretical cell voltage. |
| Polysulfide Solubility (M₂S₈) | 1.32 M (in TEGDME)[1] | 0.18 M (in TEGDME)[1] | Higher solubility allows for a higher concentration of active material in the catholyte, potentially increasing energy density. |
| Final Discharge Product | Typically K₂S₃ (thermodynamically stable)[2][3] | Na₂S₂ or Na₂S[3] | The properties (solubility, conductivity) of the final solid product significantly impact kinetics and reversibility.[3] |
Table 2: Representative Electrochemical Performance
Note: The following data is compiled from different studies and is not a direct head-to-head comparison. Experimental conditions vary and are provided for context.
| Performance Metric | Potassium-Sulfur (K-S) Battery | Sodium-Sulfur (Na-S) Battery |
| System Configuration | K metal anode | 0.05M K₂Sₓ (x=5-6) in TEGDME catholyte | 3D Fluorine-doped carbon nanofiber current collector.[4] | Na metal anode | Sulfur-Carbon composite cathode | 1M NaTFSI in DOL/DME electrolyte.[5] |
| Initial Discharge Capacity | ~400 mAh g⁻¹ (at 0.1C)[4] | 1650 mAh g⁻¹ (initial, at 0.1 A g⁻¹)[5] |
| Cycle Stability | 94% capacity retention after 20 cycles.[4] | Retained 540 mAh g⁻¹ after 500 cycles.[5] |
| Rate Capability | Stable operation up to 2C.[4] | Good rate performance reported.[5] |
| Key Observation | The use of a liquid catholyte provided faster reaction kinetics compared to solid sulfur cathodes.[4] The final discharge product is typically a lower-order soluble polysulfide (K₂S₃) rather than the highly insoluble K₂S.[2][3] | The reaction kinetics are often sluggish, and the formation of insoluble Na₂S/Na₂S₂ can lead to capacity loss.[6] Catalytic materials are often employed to accelerate the conversion of polysulfides and improve performance.[5] |
Mechanistic Differences: The Cation Effect
The choice of cation (K⁺ vs. Na⁺) fundamentally alters the electrochemical reaction pathway and the physical properties of the electrolyte.
-
Polysulfide Reaction Pathway: The reduction of sulfur during discharge proceeds through a cascade of polysulfide intermediates. In K-S systems, the process typically halts at K₂S₃, which remains more soluble than the final discharge products in Na-S systems (Na₂S₂/Na₂S).[2][3] This avoids the precipitation of highly insulating solid sulfides that can passivate the electrode surface and hinder further reaction, a common challenge in Na-S batteries.
-
Solubility and Energy Density: Potassium polysulfides exhibit significantly higher solubility in common ether-based electrolytes like tetraethylene glycol dimethyl ether (TEGDME) compared to their sodium counterparts.[1] This allows for the formulation of more concentrated catholytes, which can lead to higher volumetric energy density, a critical factor for practical applications.
-
Kinetics and Polarization: The larger ionic radius of K⁺ can lead to slower solid-state diffusion and higher polarization compared to Na⁺.[1] The sluggish reaction kinetics of potassium polysulfides, particularly the conversion of lower-order species, is a significant challenge in K-S battery development.[1] This is reflected in the lower formation voltage of K₂S compared to Na₂S.[2]
-
Shuttle Effect: Both systems suffer from the polysulfide shuttle effect, where soluble intermediate polysulfides migrate to the metal anode and react, causing active material loss and low coulombic efficiency.[3] However, the specific species involved and the severity of the issue can differ. In Na-S batteries, strategies to reduce the shuttle effect often involve using ester-based electrolytes where sodium polysulfides have lower solubility.[7]
Caption: Comparative reaction pathways and shuttle mechanism for K-S and Na-S batteries.
Experimental Protocols
The following describes a generalized methodology for the preparation and electrochemical evaluation of polysulfide catholytes, based on common practices cited in the literature.
1. Catholyte Preparation:
-
Objective: To synthesize a polysulfide solution of a specific concentration (e.g., 1 M sulfur) and chain length (e.g., K₂S₅).
-
Materials: Elemental sulfur (S₈), alkali metal sulfide (B99878) (e.g., K₂S or Na₂S), or pure alkali metal (K or Na). Anhydrous solvent (e.g., TEGDME or a 1:1 v/v mixture of 1,3-dioxolane (B20135) (DOL) and 1,2-dimethoxyethane (B42094) (DME)). Supporting salt (e.g., 1 M LiTFSI, though for pure K-S or Na-S systems, KTFSI or NaTFSI would be used).
-
Procedure:
-
Inside an argon-filled glovebox, combine stoichiometric amounts of elemental sulfur and the alkali metal sulfide in the chosen solvent. For K₂S₅, a molar ratio of 4:1 (S:K₂S) would be used.
-
Add the supporting salt to the solution to ensure sufficient ionic conductivity.
-
Stir the mixture in a sealed vial at a slightly elevated temperature (e.g., 50-60°C) overnight until all solids are completely dissolved, resulting in a dark, homogenous solution.
-
The final concentration is calculated based on the total moles of sulfur in the solution.
-
2. Cell Assembly:
-
Objective: To construct a test cell (e.g., a 2032-type coin cell) for electrochemical analysis.
-
Components: Alkali metal anode (K or Na foil), microporous separator (e.g., Celgard 2400), porous carbon current collector (e.g., carbon paper or cloth), and the prepared polysulfide catholyte.
-
Procedure:
-
Place the alkali metal disc in the coin cell casing, followed by the separator.
-
Add a small amount of blank electrolyte (solvent + supporting salt) to wet the separator.
-
Place the carbon current collector onto the separator.
-
Pipette a precise volume of the prepared polysulfide catholyte onto the carbon current collector, allowing it to be fully absorbed.
-
Seal the coin cell by crimping.
-
3. Electrochemical Characterization:
-
Objective: To measure the key performance metrics of the assembled battery.
-
Instrumentation: A multi-channel battery cycler, potentiostat with frequency response analyzer.
-
Tests:
-
Galvanostatic Cycling: Charge and discharge the cell at a constant current (defined by a C-rate, where 1C corresponds to a full discharge in one hour) between a set voltage window (e.g., 1.5-3.0 V). This test determines specific capacity, coulombic efficiency, and cycle life.
-
Cyclic Voltammetry (CV): Sweep the potential at a slow scan rate (e.g., 0.1 mV/s) to identify the voltages at which redox reactions (polysulfide conversions) occur.
-
Electrochemical Impedance Spectroscopy (EIS): Apply a small AC voltage perturbation over a range of frequencies to measure the cell's internal resistances, including charge transfer resistance, which provides insight into reaction kinetics.
-
Conclusion
The choice between potassium and sodium polysulfides for battery catholytes involves a trade-off between several key factors.
-
Potassium Polysulfides (e.g., K₂S₅): The primary advantage lies in their remarkably high solubility, which opens a pathway to high-energy-density liquid catholytes. Furthermore, the electrochemical pathway often terminates at more soluble lower-order polysulfides (K₂S₃), potentially mitigating the severe electrode passivation seen in other systems. However, K-S batteries face significant challenges related to sluggish reaction kinetics and the massive volume expansion upon full reduction to K₂S, which must be managed to ensure long-term stability.
-
Sodium Polysulfides (Na₂Sₓ): Na-S batteries benefit from faster kinetics compared to K-S systems and a less extreme volume change during cycling. The lower solubility of sodium polysulfides, particularly in ester-based electrolytes, can be strategically used to suppress the shuttle effect. The main hurdles are the precipitation of insoluble and insulating Na₂S/Na₂S₂ at the end of discharge, which can lead to active material loss and limit sulfur utilization.
Ultimately, the optimal choice depends on the specific application and battery design. K-S systems may be more promising for flow batteries or other designs that can leverage a high-energy liquid catholyte, provided the kinetic limitations can be overcome with catalysts or elevated operating temperatures. RT-Na-S batteries are a strong candidate for stationary storage, with ongoing research focused on developing advanced host materials and catalysts to manage polysulfide dissolution and accelerate the solid-state conversion reactions.
References
- 1. osti.gov [osti.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Polysulfide Catalytic Materials for Fast‐Kinetic Metal–Sulfur Batteries: Principles and Active Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
comparative study of different sulfur sources in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of sulfur into organic molecules is a cornerstone of medicinal chemistry and materials science. The unique properties of organosulfur compounds contribute significantly to the biological activity of numerous pharmaceuticals and the performance of advanced materials. The choice of a sulfur-donating reagent is critical, directly impacting reaction efficiency, yield, substrate scope, and operational safety. This guide provides an objective comparison of common sulfur sources, categorized by their reaction mechanism, and is supported by experimental data to inform your synthetic strategy.
Section 1: Thionation Reagents for Carbonyl to Thiocarbonyl Conversion
The conversion of a carbonyl group (C=O) into a thiocarbonyl (C=S) is a fundamental transformation in organosulfur chemistry. This section compares the classic Lawesson's Reagent with modern, phosphorus pentasulfide (P₄S₁₀)-based alternatives that offer significant practical advantages.
Reagent Overview
-
Lawesson's Reagent (LR): A widely used, commercially available thionating agent, valued for its effectiveness under relatively mild conditions. However, it is notorious for its unpleasant odor and the generation of phosphorus-containing byproducts that often necessitate chromatographic purification.
-
P₄S₁₀/Hexamethyldisiloxane (B120664) (HMDO): This combination, often referred to as Curphey's Reagent, serves as a highly effective, odorless alternative to LR. The reagent system offers comparable or superior yields and simplifies product purification, as byproducts can be removed with a simple hydrolytic workup.[1][2][3]
-
P₄S₁₀-Pyridine Complex: This crystalline, storable complex is another excellent, odorless alternative to LR.[4][5] It exhibits high thermal stability, proving effective at elevated temperatures where Lawesson's Reagent rapidly decomposes.[4] This stability makes it particularly useful for less reactive substrates.
Data Presentation: Thionation of Esters and Amides
The following table summarizes the performance of Lawesson's Reagent (LR) and P₄S₁₀/HMDO in the thionation of various esters, and LR versus P₄S₁₀/HMDO for an amide substrate. Data is compiled from studies by Curphey et al.[2][3]
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl Benzoate | P₄S₁₀/HMDO | Xylene | Reflux (~140) | 4 | 88 | [2] |
| Ethyl Benzoate | Lawesson's Reagent | Xylene | Reflux (~140) | 4 | 85 | [2] |
| Ethyl Cinnamate | P₄S₁₀/HMDO | Toluene | Reflux (~110) | 1.5 | 86 | [2] |
| Ethyl Cinnamate | Lawesson's Reagent | Toluene | Reflux (~110) | 1.5 | 82 | [2] |
| Methyl 4-Nitrobenzoate | P₄S₁₀/HMDO | Xylene | Reflux (~140) | 14 | 28 | [2] |
| Methyl 4-Nitrobenzoate | Lawesson's Reagent | Xylene | Reflux (~140) | 17 | 4 | [2] |
| N,N-Dimethylbenzamide | P₄S₁₀/HMDO | Dichloromethane (B109758) | Reflux (~40) | 1.5 | 87 | [6] |
| N-p-Methylphenylbenzamide | Lawesson's Reagent | Toluene | Reflux (~110) | 3 | 79 | [6] |
Key Observations:
-
The P₄S₁₀/HMDO reagent consistently provides yields that are comparable to or, in the case of the deactivated methyl 4-nitrobenzoate, significantly superior to those obtained with Lawesson's Reagent.[2]
-
The P₄S₁₀-based reagents offer a significant advantage in workup, avoiding the need for chromatography to remove phosphorus byproducts.[2][3]
-
The P₄S₁₀-Pyridine complex is particularly advantageous for high-temperature reactions where Lawesson's reagent is not stable.[4]
Experimental Protocols
General Protocol for Thionation using P₄S₁₀/HMDO (Curphey's Method) [6]
-
To a suspension of the substrate (1.0 equiv) and phosphorus decasulfide (P₄S₁₀) (0.18 - 0.25 equiv) in an anhydrous solvent (e.g., dichloromethane or toluene), add hexamethyldisiloxane (HMDO) (approx. 5 equiv relative to P₄S₁₀).
-
Heat the reaction mixture to reflux (40-140 °C, depending on the solvent and substrate).
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and perform an aqueous workup by adding water and extracting the product with a suitable organic solvent.
-
The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is often pure enough for subsequent steps, or can be further purified by recrystallization or filtration through a short plug of silica (B1680970) gel.
General Protocol for Thionation using Lawesson's Reagent [6]
-
In a round-bottom flask, dissolve Lawesson's Reagent (0.5 equiv) in a suitable anhydrous solvent (e.g., THF or Toluene).
-
To this solution, add a solution of the carbonyl compound (1.0 equiv) in the same anhydrous solvent at the desired temperature (typically room temperature to reflux).
-
Stir the reaction mixture and monitor for completion via TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
The crude residue typically requires purification by column chromatography on silica gel to separate the desired thiocarbonyl product from phosphorus-containing byproducts.
Logical Workflow for Reagent Selection
The choice between these thionating agents can be guided by several factors, including substrate reactivity, scale, and available purification methods.
Section 2: Electrophilic Reagents for C-S Bond Formation
The formation of carbon-sulfur bonds via electrophilic sulfur reagents is a powerful strategy for synthesizing thioethers and related compounds. This approach involves the reaction of a nucleophilic carbon source with a reagent bearing an electrophilic sulfur atom.
Reagent Overview
-
Benzenesulfenyl Chloride (PhSCl): A potent and highly reactive electrophilic sulfur source.[7] Its high reactivity, however, is coupled with sensitivity to moisture and air, which can complicate handling. It readily participates in electrophilic addition reactions with alkenes and alkynes.[7]
-
N-(Phenylthio)phthalimide: A stable, crystalline, and easy-to-handle solid that serves as a safer alternative to benzenesulfenyl chloride.[7][8] It is an effective electrophilic sulfenylating agent for a variety of nucleophiles, including indoles and organometallic reagents.[9]
Data Presentation: Electrophilic Sulfenylation
This table provides a qualitative and quantitative comparison of benzenesulfenyl chloride and N-(phenylthio)phthalimide.
| Feature | Benzenesulfenyl Chloride | N-(Phenylthio)phthalimide |
| Physical State | Liquid/Gas (depending on purity) | Crystalline Solid |
| Stability | Moisture and air sensitive | Stable, easy to handle |
| Reactivity | Highly reactive | Moderately reactive, often requires activation |
| Typical Nucleophiles | Alkenes, Alkynes, Enolates | Organozinc reagents, Indoles, Ketones |
| Example Yield | Sulfenylation of Indole (B1671886): ~93%[9] | Sulfenylation of Indole: ~85-95% |
Experimental Protocols
Protocol for Sulfenylation of an Organozinc Reagent with N-(Phenylthio)phthalimide [9] This protocol is based on the copper-catalyzed thiolation of organozinc halides.
-
Prepare the organozinc halide reagent from the corresponding organic halide and activated zinc.
-
In a separate flask under an inert atmosphere, add N-(phenylthio)phthalimide (1.0 equiv) and a catalytic amount of copper(I) acetate (B1210297) (Cu(OAc)₂·H₂O, 5-10 mol%).
-
To this mixture, add the solution of the organozinc reagent at 25 °C.
-
Allow the reaction to stir for 1 hour.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over an anhydrous salt, filter, and concentrate.
-
Purify the resulting thioether by column chromatography.
Protocol for Sulfenylation of Indole with N-(Phenylthio)phthalimide
-
To a solution of indole (1.0 equiv) in a suitable solvent such as dichloromethane, add N-(phenylthio)phthalimide (1.1 equiv).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion (typically a few hours), remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 3-(phenylthio)indole.
Reaction Mechanism: Electrophilic Aromatic Sulfenylation
The reaction of an electron-rich aromatic compound, like indole, with an electrophilic sulfur source proceeds through a mechanism analogous to other electrophilic aromatic substitution reactions.
This guide provides a foundational understanding of the choices available for incorporating sulfur into organic molecules. For specific applications, researchers are encouraged to consult the primary literature for detailed substrate scopes and optimized reaction conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. audreyli.com [audreyli.com]
- 3. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Benzenesulfenyl chloride | 931-59-9 | Benchchem [benchchem.com]
- 8. CAS 14204-27-4: N-(phenylthio)phthalimide | CymitQuimica [cymitquimica.com]
- 9. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Electrochemical Performance of K₂Sₓ (x=3-6) Polysulfides in Potassium-Sulfur Batteries
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrochemical performance of potassium polysulfides (K₂Sₓ, where x ranges from 3 to 6), which are key intermediates in the operation of potassium-sulfur (K-S) batteries. Understanding the distinct electrochemical behavior of each polysulfide species is crucial for optimizing battery performance, including capacity, efficiency, and cycle life. This document synthesizes available experimental data to offer a clear comparison, outlines typical experimental protocols for K-S battery research, and visualizes the underlying electrochemical pathways.
Comparative Electrochemical Performance
The electrochemical characteristics of potassium polysulfides are intrinsically linked to their sulfur chain length. Generally, longer-chain polysulfides (K₂S₆, K₂S₅, K₂S₄) are more soluble in common ether-based electrolytes, while shorter-chain polysulfides like K₂S₃ are sparingly soluble. This difference in solubility significantly influences the reaction kinetics, capacity, and the prevalence of the detrimental "shuttle effect" in K-S batteries.
Below is a summary of the key performance metrics for different potassium polysulfides. It is important to note that direct, side-by-side comparative studies using individual polysulfides as starting cathode materials under identical conditions are limited. The data presented here is a synthesis from various studies on K-S batteries and reflects the general performance trends associated with the dominance of these species during battery operation.
| Performance Metric | K₂S₃ | K₂S₄ | K₂S₅ | K₂S₆ |
| Typical Role | Solid precipitate, often a final discharge product | Soluble intermediate | Soluble intermediate | Initial discharge product from S₈ |
| Theoretical Capacity * | ~558 mAh/g | ~419 mAh/g | ~335 mAh/g | ~279 mAh/g |
| Discharge Voltage | Lower voltage plateau | Higher voltage plateau | Higher voltage plateau | Higher voltage plateau |
| Solubility (in ethers) | Low | Moderate | High | High |
| Shuttle Effect | Minimal contribution | Contributes to shuttle | Major contributor to shuttle | Major contributor to shuttle |
| Cycling Stability | Potentially higher due to solid-state conversion | Lower due to dissolution and shuttle | Lower due to dissolution and shuttle | Lower due to dissolution and shuttle |
| Rate Capability | Can be limited by solid-state kinetics | Generally higher due to solution-mediated reactions | Generally higher due to solution-mediated reactions | Generally higher due to solution-mediated reactions |
Note: Theoretical capacity is calculated based on the complete conversion to K₂S₃ from the respective polysulfide.
Electrochemical Conversion Pathway of Potassium Polysulfides
The following diagram illustrates the stepwise conversion of sulfur and potassium polysulfides during the discharge and charge processes in a typical potassium-sulfur battery.
Caption: Polysulfide conversion pathway in K-S batteries.
Experimental Protocols
The following sections outline typical experimental procedures for the synthesis of potassium polysulfides and the assembly and testing of potassium-sulfur batteries.
Synthesis of Potassium Polysulfides (K₂Sₓ)
Materials:
-
Potassium metal (99.5% or higher)
-
Sulfur powder (99.5% or higher)
-
Anhydrous solvent, e.g., 1,2-dimethoxyethane (B42094) (DME) or tetraethylene glycol dimethyl ether (TEGDME)
Procedure:
-
All synthesis steps should be performed in an argon-filled glovebox to prevent reactions with air and moisture.
-
A stoichiometric amount of potassium metal and sulfur powder are added to the anhydrous solvent. For example, for K₂S₆, a molar ratio of 2:6 (K:S) is used.
-
The mixture is stirred at room temperature for 24-48 hours until the potassium metal and sulfur powder are completely dissolved, resulting in a colored polysulfide solution. The color of the solution varies with the chain length of the polysulfide.
-
The resulting polysulfide solution can be used directly as a catholyte or the solvent can be evaporated to obtain solid polysulfide powders.
Preparation of Sulfur Cathode
Materials:
-
Sulfur powder
-
Conductive carbon (e.g., Super P, Ketjenblack)
-
Binder (e.g., polyvinylidene fluoride (B91410) - PVDF, carboxymethyl cellulose (B213188) - CMC)
-
Solvent for binder (e.g., N-methyl-2-pyrrolidone - NMP for PVDF)
-
Aluminum foil (current collector)
Procedure:
-
Sulfur powder and conductive carbon are mixed in a desired weight ratio (e.g., 60:30) using a mortar and pestle or ball milling to ensure a homogeneous mixture.
-
The binder is dissolved in its corresponding solvent to form a binder solution.
-
The sulfur-carbon mixture is added to the binder solution and stirred for several hours to form a uniform slurry.
-
The slurry is cast onto an aluminum foil using a doctor blade and dried in a vacuum oven at 60°C for 12 hours to remove the solvent.
-
Circular electrodes of a specific diameter (e.g., 12 mm) are punched from the coated foil and further dried under vacuum before being transferred into a glovebox.
Electrolyte Preparation
Materials:
-
Potassium salt (e.g., potassium bis(trifluoromethanesulfonyl)imide - KTFSI, potassium hexafluorophosphate (B91526) - KPF₆)
-
Anhydrous solvents (e.g., DME, DOL, EC, DEC)
Procedure:
-
Inside an argon-filled glovebox, the desired potassium salt is dissolved in the anhydrous solvent or a mixture of solvents (e.g., 1 M KTFSI in a 1:1 v/v mixture of DME and DOL).
-
The solution is stirred until the salt is completely dissolved.
Cell Assembly and Electrochemical Testing
Materials:
-
CR2032 coin cell components (case, spacer, spring, gasket)
-
Prepared sulfur cathode
-
Potassium metal foil (anode)
-
Separator (e.g., glass fiber)
-
Prepared electrolyte
Procedure:
-
A CR2032 coin cell is assembled in an argon-filled glovebox in the following order: bottom case, potassium metal anode, separator, a few drops of electrolyte, sulfur cathode, spacer, spring, and top case.
-
The assembled cell is crimped to ensure proper sealing.
-
The electrochemical performance of the cell is evaluated using a battery testing system.
-
Galvanostatic Cycling: The cell is charged and discharged at a constant current between a set voltage window (e.g., 1.5-3.0 V vs. K⁺/K) to determine specific capacity, coulombic efficiency, and cycling stability.
-
Cyclic Voltammetry (CV): The cell is scanned at a specific rate (e.g., 0.1 mV/s) within a voltage window to identify the redox peaks corresponding to the polysulfide conversions.
-
Electrochemical Impedance Spectroscopy (EIS): The impedance of the cell is measured over a range of frequencies to analyze the charge transfer resistance and other kinetic parameters.
-
Concluding Remarks
The electrochemical performance of potassium polysulfides in K-S batteries is a complex interplay of their chemical properties and the surrounding battery environment. While long-chain polysulfides (K₂S₄-K₂S₆) offer facile solution-mediated redox kinetics, they are the primary source of the capacity-degrading shuttle effect. In contrast, the shorter-chain K₂S₃, while having lower solubility that mitigates the shuttle phenomenon, can present kinetic limitations due to its solid-state conversion. Future advancements in K-S battery technology will likely focus on strategies to control the dissolution of long-chain polysulfides and enhance the reaction kinetics of the solid-state conversion of shorter-chain species, thereby harnessing the high theoretical capacity of sulfur while ensuring long-term cycling stability.
A Comparative Guide to K₂S₅ and Elemental Sulfur in Synthesis
For researchers and professionals in drug development and chemical synthesis, the choice of a sulfur source is a critical decision that can significantly impact reaction efficiency, safety, and scalability. While elemental sulfur (S₈) is the most traditional and cost-effective option, potassium pentasulfide (K₂S₅) presents a compelling alternative with distinct advantages in specific applications. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols.
At a Glance: Key Differences
The primary distinction between K₂S₅ and elemental sulfur lies in their reactivity and solubility. Elemental sulfur exists as a stable, nonpolar, eight-membered ring (S₈) that requires activation—often through heat, base, or other reagents—to break the S-S bonds and initiate a reaction.[1][2] In contrast, K₂S₅ is an ionic salt composed of potassium cations (K⁺) and pentasulfide anions (S₅²⁻), making it a readily available source of nucleophilic sulfur that does not require a separate activation step.[3] This fundamental difference in chemical nature dictates their utility in the laboratory.
Data Presentation: A Comparative Overview
The following tables summarize the key physicochemical and performance characteristics of K₂S₅ and elemental sulfur.
Table 1: Physicochemical Properties
| Property | Potassium Pentasulfide (K₂S₅) | Elemental Sulfur (S₈) |
| Formula Weight | 238.50 g/mol [4] | 256.52 g/mol (as S₈) |
| Appearance | Red-orange solid[3] | Yellow solid[5] |
| Structure | Ionic salt (K⁺)₂(S₅²⁻)[3] | Covalent, cyclic (S₈ ring)[1] |
| Solubility in Water | Soluble[3] | Insoluble[6] |
| Solubility in Polar Organic Solvents (e.g., DMSO, DMF) | Generally soluble[7][8] | Sparingly soluble to insoluble |
| Solubility in Nonpolar Organic Solvents (e.g., Toluene) | Insoluble | Soluble (e.g., in CS₂)[2] |
Table 2: Performance Comparison in Symmetrical Disulfide Synthesis
This table presents a representative comparison for the synthesis of dibenzyl disulfide from benzyl (B1604629) bromide. The data is compiled from typical results reported in the literature for reactions using either a pre-formed soluble polysulfide or elemental sulfur with an activator.[9][10][11]
| Parameter | K₂S₅ (or analogous Na₂S₂) Method | Elemental Sulfur (S₈) Method |
| Sulfur Source | Potassium Pentasulfide (K₂S₅) | Elemental Sulfur (S₈) |
| Additional Reagents | None required for sulfur activation | Base required (e.g., Na₂CO₃)[11] |
| Typical Solvent | DMF, DMSO, or PEG[9][11] | PEG-200, Toluene[11][12] |
| Typical Temperature | 60–100 °C[9] | 40–110 °C (highly variable)[11][12] |
| Typical Reaction Time | 1–4 hours[9] | 3–12 hours[11] |
| Reported Yield | Good to Excellent (85–98%)[9][13] | Moderate to Good (70–91%)[10][12] |
| Key Advantage | Faster, cleaner reaction; no separate activation step.[9] | Low cost of sulfur source.[5] |
Mandatory Visualizations
The following diagrams illustrate the key conceptual differences and workflows associated with using K₂S₅ versus elemental sulfur.
Caption: Logical relationship comparing the reactivity pathways.
Caption: Parallel experimental workflow for disulfide synthesis.
Caption: H₂S-mediated protein S-sulfhydration signaling.
Experimental Protocols
The synthesis of symmetrical disulfides from alkyl halides serves as an excellent model to compare the practical application of K₂S₅ and elemental sulfur.
Protocol 1: Synthesis of Dibenzyl Disulfide using K₂S₅
This protocol is adapted from procedures utilizing soluble polysulfide reagents.[9][13]
-
Materials:
-
Benzyl bromide (1.0 mmol, 171 mg)
-
Potassium pentasulfide (K₂S₅) (0.6 mmol, 143 mg)
-
Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium pentasulfide (143 mg) and DMF (5 mL).
-
Stir the mixture at room temperature until the K₂S₅ is fully dissolved.
-
Add benzyl bromide (171 mg) to the solution at room temperature.
-
Heat the reaction mixture to 80 °C and maintain for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into 20 mL of deionized water.
-
Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield dibenzyl disulfide.
-
Protocol 2: Synthesis of Dibenzyl Disulfide using Elemental Sulfur
This protocol is based on established methods for disulfide synthesis using elemental sulfur.[10][11]
-
Materials:
-
Benzyl bromide (1.0 mmol, 171 mg)
-
Elemental sulfur (S₈) (1.5 mmol as S atoms, 48 mg)
-
Thiourea (B124793) (1.25 mmol, 95 mg)
-
Sodium carbonate (Na₂CO₃) (1.5 mmol, 159 mg)
-
Polyethylene glycol (PEG-200) containing 5% water (2 mL)
-
-
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzyl bromide (171 mg), thiourea (95 mg), elemental sulfur (48 mg), and sodium carbonate (159 mg).
-
Add the wet PEG-200 (2 mL) to the flask.
-
Stir the mixture vigorously at 40 °C for 3-5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add 20 mL of deionized water to the reaction mixture.
-
Extract the aqueous mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield dibenzyl disulfide.
-
Discussion of Advantages: K₂S₅
Based on the comparative data and underlying chemical principles, K₂S₅ offers several key advantages over elemental sulfur in certain synthetic contexts:
-
Enhanced Reactivity and Milder Conditions: As a pre-activated source of nucleophilic sulfur, K₂S₅ often allows for reactions to proceed under milder temperature conditions and with significantly shorter reaction times.[9] This can be crucial for sensitive substrates that may decompose at the higher temperatures often required to activate the S₈ ring.
-
Improved Solubility: The ionic nature of K₂S₅ allows it to dissolve in polar aprotic solvents like DMF and DMSO, creating a homogeneous reaction environment.[7][8] Elemental sulfur's poor solubility in these common solvents can lead to heterogeneous reaction mixtures, resulting in slower reaction rates and reproducibility issues.
-
Simplified Reaction Setup: Syntheses with K₂S₅ can be simpler, as they do not require an additional activating agent (like a strong base) or catalyst that is necessary for many reactions involving elemental sulfur.[9] This reduces the number of reagents and can simplify the final product workup and purification.
-
Potentially Higher Yields and Selectivity: Homogeneous reaction conditions and a more direct reaction pathway can lead to cleaner reactions with fewer side products, often resulting in higher isolated yields of the desired product.
Conclusion
Both potassium pentasulfide and elemental sulfur are valuable reagents for the introduction of sulfur into organic molecules. Elemental sulfur remains an attractive choice due to its low cost and abundance, particularly for large-scale industrial processes where reaction conditions can be aggressively optimized.[5]
However, for laboratory-scale synthesis, especially in the context of drug discovery and the synthesis of complex molecules, K₂S₅ offers significant advantages in terms of reactivity, speed, and ease of use. Its ability to act as a direct, soluble source of nucleophilic sulfur allows for milder, faster, and often cleaner transformations. For researchers prioritizing reaction efficiency, substrate compatibility, and simplified protocols, K₂S₅ is a superior and highly effective sulfurating agent.
References
- 1. Willgerodt_rearrangement [chemeurope.com]
- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. benthamscience.com [benthamscience.com]
- 5. Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dipotassium 1,3,4-thiadiazole-2,5-bis(thiolate) as a new S-donor for direct synthesis of symmetrical disulfides - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Polysulfide Speciation by HPLC-MS Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of polysulfides (Sx2-) are critical in diverse fields, from the development of next-generation lithium-sulfur batteries to understanding their role in biological systems. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as a powerful and reliable technique for the speciation of these reactive sulfur compounds. This guide provides an objective comparison of HPLC-MS with other analytical methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
The Challenge of Polysulfide Analysis
Direct analysis of polysulfides is notoriously difficult due to their inherent instability and the tendency for disproportionation reactions to occur in solution, leading to a distribution of various chain lengths. Furthermore, their ionic nature makes them unsuitable for direct analysis by conventional reversed-phase (RP) HPLC, as they exhibit poor retention on nonpolar stationary phases. To overcome these challenges, a derivatization step is essential to convert the ionic polysulfides into stable, covalent compounds that can be effectively separated and detected by HPLC-MS.
HPLC-MS for Polysulfide Speciation: A Validated Approach
HPLC-MS offers a robust solution for both qualitative and quantitative analysis of polysulfides. The combination of chromatographic separation with the high selectivity and sensitivity of mass spectrometric detection allows for the unambiguous identification and quantification of individual polysulfide species.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines a validated method for the analysis of polysulfides using HPLC-MS with a one-step derivatization procedure using 4-(dimethylamino)benzoyl chloride.[1]
1. Sample Preparation and Derivatization:
-
In an inert atmosphere (e.g., an argon-filled glovebox), prepare a derivatization reagent solution by dissolving 4-(dimethylamino)benzoyl chloride in an appropriate solvent (e.g., acetonitrile (B52724) or dimethoxyethane) to a concentration of approximately 65 mM.
-
To 250 µL of the polysulfide-containing sample, add 500 µL of the derivatization reagent solution. The excess reagent ensures the complete derivatization of all polysulfide species.
-
Mix the solution thoroughly and allow it to react for at least two hours at room temperature. This reaction converts the ionic polysulfides into stable, covalent dialkyl polysulfide derivatives.
2. HPLC Separation:
-
Column: A C18 reversed-phase column is typically used for the separation of the derivatized polysulfides.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is commonly employed. The specific gradient profile should be optimized to achieve the best separation of the different polysulfide chain lengths.
-
Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.
-
Injection Volume: Inject an appropriate volume of the derivatized sample (e.g., 5-20 µL) onto the HPLC system.
3. Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used. ESI in positive ion mode is often effective for the detection of the derivatized polysulfides.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to acquire mass spectra.
-
Detection Mode: The analysis can be performed in full scan mode to identify all derivatized polysulfide species present in the sample or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification of specific polysulfides.
Data Presentation: Quantitative Performance of HPLC-MS Methods
While comprehensive quantitative data such as Limit of Detection (LOD) and Limit of Quantification (LOQ) for a full range of polysulfides are not always detailed in a single study, the following table summarizes available performance metrics from various HPLC-MS based methods for sulfur-containing compounds, illustrating the typical performance that can be expected.
| Parameter | Derivatized Polysulfides (Relative Quantification) | Other Sulfur Compounds (Absolute Quantification) | Reference |
| Technique | RP-HPLC-ESI-MS | RP-HPLC-ESI-MS/MS | [1] |
| Derivatizing Agent | 4-(dimethylamino)benzoyl chloride | Not Applicable | |
| **Linearity (R²) ** | Not Reported for individual polysulfides | > 0.999 | |
| LOD | Not Reported | 1.37 - 7.32 µM | |
| LOQ | Not Reported | Not Reported | |
| Recovery | Not Reported | 89.2% - 94.8% | |
| Precision (RSD) | < 5% for triplicate measurements of relative intensity | < 2.4% |
Note: The lack of commercially available, pure standards for individual polysulfide species makes the determination of absolute quantitative performance metrics like LOD and LOQ challenging. HPLC-ICP-MS is a powerful alternative that allows for quantification without the need for individual standards, as the response is dependent on the sulfur atom concentration.
Visualizing the Workflow and Comparisons
To better illustrate the analytical process and the relationship between different techniques, the following diagrams are provided.
Comparison with Alternative Techniques
While HPLC-MS is a powerful tool, other analytical techniques can also provide valuable information about polysulfide speciation. The choice of technique depends on the specific research question, the required level of detail, and the available instrumentation.
| Technique | Principle | Advantages | Disadvantages |
| HPLC-MS | Chromatographic separation followed by mass analysis of derivatized polysulfides. | High selectivity and sensitivity for individual species.[2] Provides both qualitative and quantitative information. | Requires derivatization. Lack of commercial standards hinders absolute quantification with ESI/APCI-MS. |
| UV-Vis Spectroscopy | Measures the absorbance of light by polysulfides, which have characteristic absorption bands. | Simple, low-cost, and can be used for in-situ measurements. | Overlapping absorbance peaks of different polysulfide species make speciation difficult. Provides limited quantitative information. |
| Raman Spectroscopy | Measures the vibrational modes of molecules, which are unique for different polysulfide species. | Can be used for in-situ and operando measurements. Provides structural information. | Raman signals can be weak, and fluorescence interference can be an issue. Interpretation of spectra can be complex.[1] |
| X-ray Absorption Near Edge Spectroscopy (XANES) | Probes the electronic structure of sulfur atoms. | Provides information on the average oxidation state of sulfur. | Does not provide information on individual polysulfide chain lengths.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Can provide detailed structural information and quantitative data without the need for individual standards. | Low sensitivity of the ³³S nucleus. Derivatization may be required to enhance sensitivity. |
| HPLC-ICP-MS | Chromatographic separation followed by elemental analysis of sulfur. | Allows for quantification of sulfur in each separated peak without the need for species-specific standards. High sensitivity. | Provides elemental composition but not the molecular structure directly. |
Conclusion
The validation of polysulfide speciation is crucial for advancing research in various scientific and industrial domains. HPLC-MS, particularly when coupled with a robust derivatization strategy, stands out as a highly reliable and versatile technique for the detailed characterization of polysulfide mixtures. While alternative methods like Raman and UV-Vis spectroscopy offer valuable in-situ monitoring capabilities, they often lack the specificity and quantitative power of HPLC-MS. For absolute quantification without the reliance on individual standards, HPLC-ICP-MS presents a compelling alternative. By understanding the strengths and limitations of each technique, researchers can make informed decisions to obtain accurate and meaningful data on polysulfide speciation.
References
A Comparative Guide to Thionating Agents: Lawesson's Reagent vs. Potassium Pentasulfide
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the conversion of a carbonyl group to a thiocarbonyl is a pivotal transformation, enabling access to a diverse array of sulfur-containing molecules with significant applications in medicinal chemistry and materials science. The choice of thionating agent is critical, as it dictates reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison between the widely used Lawesson's reagent and the less conventional potassium pentasulfide, focusing on their distinct reactivity profiles and applications, supported by experimental data.
Introduction to the Reagents
Lawesson's Reagent (LR), or 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, is a well-established and commercially available organophosphorus sulfide (B99878) used for the direct thionation of carbonyl compounds.[1][2] It is favored for its mild reaction conditions and high efficacy in converting amides, ketones, esters, and lactones into their corresponding thio-analogs.[3][4] The main advantage of Lawesson's reagent over phosphorus pentasulfide (P₄S₁₀) is that it often requires shorter reaction times and provides higher yields.[5]
Potassium Pentasulfide (K₂S₅) is an inorganic polysulfide, a red-orange solid composed of potassium cations and pentasulfide anions.[6] While a potent source of sulfur, its application in organic synthesis differs significantly from that of Lawesson's reagent. It does not typically function as a direct thionating agent for carbonyl groups in the same manner as LR. Instead, it serves as a source of nucleophilic sulfur in reactions such as the Willgerodt-Kindler reaction, where a carbonyl compound, an amine, and a sulfur source react to form a thioamide.[7][8]
Performance Comparison: A Tale of Two Mechanisms
Direct comparison of Lawesson's reagent and potassium pentasulfide for the same thionation reaction is challenging due to their fundamentally different mechanisms and primary applications. Lawesson's reagent is a direct electrophilic thionating agent for carbonyls, whereas potassium pentasulfide acts as a nucleophilic sulfur source in multicomponent reactions.
The following tables summarize the typical performance of Lawesson's reagent in direct thionation and illustrate the conditions for a Willgerodt-Kindler type reaction, which utilizes a polysulfide source.
Lawesson's Reagent: Direct Thionation Data
| Substrate Type | Example Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Amide | Benzamide | THF | Room Temp. | 30 min | 86 | [9] |
| Ketone | Acetophenone | Toluene | Reflux | 2 min (MW) | 90 | [4][10] |
| Lactam | Bicyclic β-lactam | Toluene | 90 | 3 h | 70-98 | [11] |
| Ester | Methyl 4-nitrobenzoate | Xylene | Reflux | 17 h | 4 | [12] |
Polysulfide (e.g., from Elemental Sulfur and Base): Willgerodt-Kindler Type Reaction
| Carbonyl Substrate | Amine | Sulfur Source | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Arylglyoxal hydrate (B1144303) | Piperidine | Elemental Sulfur | Water | 80 | 0.6 - 1 h | High | [2] |
| Benzaldehyde | Pyrrolidine | Elemental Sulfur | None | 100 | 2 h | 95 | [5] |
Reaction Mechanisms and Workflows
The distinct reactivity of these two sulfur sources is best understood by examining their reaction mechanisms.
Lawesson's Reagent: A Wittig-like Mechanism
Lawesson's reagent operates through a mechanism analogous to the Wittig reaction.[4] The dimeric reagent is in equilibrium with a reactive dithiophosphine ylide monomer. This monomer undergoes a [2+2] cycloaddition with the carbonyl group to form a four-membered thiaoxaphosphetane intermediate. This intermediate then fragments to yield the desired thiocarbonyl compound and a stable phosphorus-oxygen byproduct.[5]
Caption: Simplified mechanism of thionation with Lawesson's Reagent.
Potassium Pentasulfide and the Willgerodt-Kindler Reaction
In the Willgerodt-Kindler reaction, the amine and elemental sulfur (or a polysulfide source like K₂S₅) are believed to form polysulfide anions.[13] The aldehyde or ketone first reacts with the amine to form an enamine or an imine. This intermediate is then attacked by the nucleophilic polysulfide species, leading to the formation of the thioamide after a series of steps.[14]
Caption: Simplified mechanism of the Willgerodt-Kindler reaction.
Experimental Protocols
Thionation of an Amide using Lawesson's Reagent
Objective: To synthesize a thioamide from the corresponding amide.
Materials:
-
Amide (1.0 equiv)
-
Lawesson's Reagent (0.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask, dissolve Lawesson's Reagent (0.5 equivalents) in anhydrous THF.
-
To this solution, add a solution of the amide (1.0 equivalent) in anhydrous THF at room temperature.[9]
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is often complete within 30 minutes to a few hours.[9]
-
Upon completion, evaporate the solvent under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ether).[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the pure thioamide.
Synthesis of a Thioamide via a Willgerodt-Kindler Type Reaction
Objective: To synthesize an α-ketothioamide from an arylglyoxal hydrate, an amine, and elemental sulfur.
Materials:
-
Arylglyoxal hydrate (1.0 equiv)
-
Amine (2.0 equiv)
-
Elemental Sulfur (2.0 equiv)
-
Water
Procedure:
-
To a mixture of the amine (2.0 equivalents) and elemental sulfur (2.0 equivalents) in water, add the arylglyoxal hydrate (1.0 equivalent).[2]
-
Heat the reaction mixture at 80°C for approximately 0.6 to 1 hour, monitoring the reaction by TLC.[2]
-
After the reaction is complete, the resulting solid is collected by filtration.
-
To remove unreacted sulfur, the solid is washed with hot ethanol (B145695) and filtered again.
-
The desired α-ketothioamide crystallizes upon cooling and can be isolated by filtration. Further purification can be achieved by recrystallization.[2]
Conclusion
Lawesson's reagent and potassium pentasulfide are both valuable reagents in sulfur chemistry, but they serve distinct purposes. Lawesson's reagent is the reagent of choice for the direct and generally high-yielding conversion of a wide range of carbonyl compounds to their thiocarbonyl analogs. Its predictable reactivity and mild conditions make it a staple in synthetic laboratories.
In contrast, potassium pentasulfide is a source of nucleophilic polysulfide anions. It is not typically used for the direct thionation of simple amides and ketones but is effective in multicomponent reactions like the Willgerodt-Kindler reaction to produce thioamides from different starting materials.
For researchers and drug development professionals, the selection between these two reagents is not a matter of direct substitution but rather depends on the desired synthetic transformation. For the conversion of a pre-existing carbonyl to a thiocarbonyl, Lawesson's reagent is the superior choice. For constructing thioamides from aldehydes/ketones and amines in a one-pot procedure, a polysulfide source, such as that generated from elemental sulfur and a base or potentially potassium pentasulfide, is the appropriate methodology.
References
- 1. Thioamide synthesis by thioacylation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Thioamide synthesis by thionation [organic-chemistry.org]
- 13. Synthesis of thioamide containing polybenzoxazines by the Willgerodt–Kindler reaction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Sulfurizing Agents for Thioamide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of thioamides is a critical step in the development of novel therapeutics and functional materials. The choice of sulfurizing agent is paramount to the success of this transformation, influencing reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of common alternatives to potassium pentasulfide, supported by experimental data, to facilitate informed reagent selection.
The conversion of amides to thioamides, a reaction known as thionation, is a fundamental transformation in organic chemistry. Thioamides are important structural motifs in numerous biologically active compounds and serve as versatile intermediates in the synthesis of various sulfur-containing heterocycles. While potassium pentasulfide (K₂S₅) has been traditionally used, a range of alternative reagents have been developed, each with its own set of advantages and disadvantages. This guide focuses on the most prominent alternatives: Lawesson's Reagent, Phosphorus Pentasulfide (P₄S₁₀), Elemental Sulfur (S₈), and Sodium Hydrosulfide (B80085) (NaSH).
Performance Comparison of Sulfurizing Agents
The efficacy of a sulfurizing agent is best assessed through a direct comparison of its performance in the thionation of various amide substrates. The following tables summarize quantitative data from various studies, providing a comparative overview of these reagents.
| Reagent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Potassium Pentasulfide | Benzamide | Pyridine | Reflux | 4 | 75 | [1][2] |
| Lawesson's Reagent | Benzamide | Toluene | 110 | 2 | 95 | [3][4] |
| Lawesson's Reagent | N-Methylbenzamide | Toluene | 110 | 1 | 98 | [3][4] |
| Lawesson's Reagent | N,N-Dimethylbenzamide | Toluene | 110 | 0.5 | 92 | [3][4] |
| P₄S₁₀ | Benzamide | Toluene | 110 | 6 | 85 | [3][4] |
| P₄S₁₀ | N-Methylbenzamide | Pyridine | 115 | 5 | 88 | [3][4] |
| P₄S₁₀/HMDO | N,N-Dimethylbenzamide | Dichloromethane | 40 | 1.5 | 87 | [5] |
| Elemental Sulfur (S₈) | Benzylamine & Benzaldehyde | DMF | 120 | 12 | 82 | [6] |
| Sodium Hydrosulfide (NaSH) | Benzonitrile | DMF | 25 | 0.5 | 99 | [1] |
Table 1: Comparative Yields for the Synthesis of Thioamides. This table presents the reaction conditions and corresponding yields for the thionation of various amides and related starting materials using different sulfurizing agents. The data is compiled from multiple sources to provide a broad comparison.
In-depth Analysis of Alternative Sulfurizing Agents
Lawesson's Reagent: The Mild and Versatile Workhorse
Lawesson's Reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, has become one of the most popular thionating agents due to its mild reaction conditions and high yields for a wide variety of substrates.[3][7] It is generally more soluble in organic solvents than P₄S₁₀ and often requires shorter reaction times.[3][4]
Mechanism of Action: Lawesson's Reagent exists in equilibrium with a reactive dithiophosphine ylide monomer in solution. This monomer undergoes a [2+2] cycloaddition with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate. This intermediate then fragments to yield the desired thioamide and a stable phosphorus-oxygen byproduct.[3][4]
Caption: Mechanism of thionation using Lawesson's Reagent.
Phosphorus Pentasulfide (P₄S₁₀): The Powerful and Economical Precursor
Phosphorus pentasulfide is a highly effective and inexpensive thionating agent.[3][4] However, it often requires harsher reaction conditions, such as higher temperatures and longer reaction times, compared to Lawesson's Reagent.[3][4] P₄S₁₀ is poorly soluble in many organic solvents, which can sometimes lead to heterogeneous reaction mixtures and difficulties in purification.[8]
Mechanism of Action: The mechanism of thionation with P₄S₁₀ is believed to involve the initial coordination of the carbonyl oxygen to a phosphorus atom of the P₄S₁₀ cage. This is followed by a nucleophilic attack of a sulfur atom onto the carbonyl carbon, leading to the formation of a four-membered ring intermediate which then collapses to the thioamide and a phosphorus-oxygen species.[8]
Caption: Simplified mechanism of thionation using P₄S₁₀.
Elemental Sulfur (S₈): The Atom-Economical and Readily Available Option
Elemental sulfur is an abundant, inexpensive, and environmentally benign sulfur source.[6] It is often used in combination with an amine in the Willgerodt-Kindler reaction to produce thioamides from ketones or aldehydes.[6][9] This reaction offers a high atom economy, as the sulfur atom is directly incorporated into the product.
Mechanism of Action (Willgerodt-Kindler Reaction): The reaction of an aldehyde with an amine first forms an enamine. The enamine then reacts with elemental sulfur to form a thioenamine intermediate. A series of rearrangements and proton transfers, often involving a cyclic transition state, leads to the final thioamide product.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. US4145352A - Preparation of thioamides from amides - Google Patents [patents.google.com]
- 5. Chronic sodium hydrosulfide treatment decreases medial thickening of intramyocardial coronary arterioles, interstitial fibrosis, and ROS production in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Assessing the Purity of Synthesized Potassium Pentasulfide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized potassium pentasulfide (K₂S₅). It details experimental protocols and presents comparative data to assist researchers in selecting the most suitable techniques for their specific needs. The guide also contrasts the performance of potassium pentasulfide with a common alternative, sodium pentasulfide, in a relevant application.
Introduction
Potassium pentasulfide (K₂S₅) is a crucial compound in various fields, including the development of high-energy-density potassium-sulfur (K-S) batteries and as a reagent in organic synthesis. The purity of synthesized K₂S₅ is paramount, as impurities can significantly impact its performance and the outcome of experimental studies. Common impurities arising from its synthesis—typically the reaction of potassium sulfide (B99878) (K₂S) with elemental sulfur—include other potassium polysulfides (K₂Sₓ, where x ≠ 5), unreacted starting materials, and various sulfur allotropes.[1] This guide outlines and compares the primary analytical techniques for the qualitative and quantitative assessment of K₂S₅ purity.
Comparison of Analytical Techniques for Purity Assessment
The selection of an appropriate analytical technique depends on the specific purity question being addressed, such as identifying unknown impurities, quantifying known impurities, or determining the exact polysulfide chain length. The following table summarizes the key quantitative metrics for the most common analytical methods.
| Analytical Technique | Parameter Measured | Detection Limit | Precision (RSD) | Key Advantages | Limitations |
| Elemental Analysis | K:S atomic ratio | ~0.1 wt% | < 0.3% | Provides fundamental elemental composition. | Does not distinguish between different polysulfides or allotropes. |
| X-ray Diffraction (XRD) | Crystalline phases | 0.1 - 1 wt% | < 5% | Identifies specific crystalline forms of K₂S₅ and impurities. | Only applicable to crystalline materials; amorphous content is not easily quantified without standards.[2][3] |
| Raman Spectroscopy | Vibrational modes of S-S bonds | ~0.5 wt% | < 2% | Non-destructive, provides structural information on polysulfide chain length.[4] | Can be difficult to quantify without reference spectra and calibration. |
| UV-Vis Spectroscopy | Electronic transitions in polysulfides | 1-10 µM | < 3% | Simple, sensitive for dissolved polysulfides. | Overlapping spectra of different polysulfides can complicate quantification.[5] |
| HPLC with Derivatization | Separation of derivatized polysulfides | 15-70 nM | < 5% | Excellent for separating and quantifying different polysulfide species.[6] | Requires derivatization, which adds complexity to the sample preparation.[7] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
This protocol determines the bulk potassium and sulfur content to verify the stoichiometry of K₂S₅.
Methodology: Combustion Analysis
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the synthesized K₂S₅ into a tin capsule.
-
Instrumentation: Utilize a CHNS/O elemental analyzer.
-
Analysis: The sample is combusted at a high temperature (typically >900 °C) in an oxygen-rich environment. The resulting SO₂ is detected by a thermal conductivity detector (TCD) or a non-dispersive infrared (NDIR) detector. Potassium content can be determined using inductively coupled plasma-optical emission spectrometry (ICP-OES) after acid digestion of the sample.
-
Quantification: The weight percentages of sulfur and potassium are calculated by comparing the detector response to that of certified standards. The expected elemental composition for pure K₂S₅ is approximately 32.78% K and 67.22% S.
XRD is used to identify the crystalline phases present in the solid K₂S₅ sample.
Methodology:
-
Sample Preparation: The synthesized K₂S₅ powder is gently ground to a fine, homogeneous powder. The powder is then mounted on a zero-background sample holder. Due to the air-sensitivity of K₂S₅, an airtight sample holder with a Mylar or Kapton window is recommended.[8]
-
Instrumentation: A powder X-ray diffractometer with Cu Kα radiation is used.
-
Data Collection: The XRD pattern is collected over a 2θ range of 10-80° with a step size of 0.02°.
-
Data Analysis: The resulting diffraction pattern is compared to reference patterns from crystallographic databases (e.g., ICDD PDF) to identify the crystalline phases. Quantitative phase analysis can be performed using the Rietveld refinement method to determine the weight percentage of K₂S₅ and any crystalline impurities.[2][3]
Raman spectroscopy provides structural information about the polysulfide chains, allowing for the identification of different K₂Sₓ species.
Methodology:
-
Sample Preparation: A small amount of the K₂S₅ powder is placed on a microscope slide. To prevent degradation from atmospheric moisture and oxygen, the sample can be sealed in a capillary tube under an inert atmosphere.
-
Instrumentation: A Raman microscope with a laser excitation wavelength of 532 nm or 785 nm is used. A low laser power should be used to avoid sample degradation.
-
Data Collection: Raman spectra are collected from 100 to 600 cm⁻¹, a region that contains the characteristic S-S stretching and bending modes of polysulfides.
-
Data Analysis: The positions and relative intensities of the Raman peaks are used to identify the polysulfide species present by comparison with literature data. For example, S₅²⁻ has characteristic peaks around 180, 265, 415, and 470 cm⁻¹.[9]
UV-Vis spectroscopy is a sensitive method for quantifying dissolved polysulfides.
Methodology:
-
Sample Preparation: A stock solution of the synthesized K₂S₅ is prepared by dissolving a known mass in an appropriate solvent (e.g., anhydrous acetonitrile (B52724) or a glyme-based solvent) under an inert atmosphere. A series of dilutions are then prepared to create calibration standards.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Collection: The absorbance spectra of the standard solutions and the sample solution are recorded from 200 to 800 nm.
-
Data Analysis: The concentration of K₂S₅ can be determined by measuring the absorbance at its λₘₐₓ (around 450 nm for higher-order polysulfides) and using a calibration curve. The presence of other polysulfides can be inferred from shoulders or additional peaks in the spectrum.[10][11]
HPLC allows for the separation and quantification of individual polysulfide species.
Methodology:
-
Derivatization:
-
Dissolve a known amount of the solid K₂S₅ sample in an anhydrous aprotic solvent (e.g., acetonitrile) under an inert atmosphere.
-
Add an excess of a derivatizing agent, such as methyl trifluoromethanesulfonate (B1224126) (methyl triflate), to the solution.[6] This reaction converts the polysulfide anions (Sₓ²⁻) into more stable, neutral dimethylpolysulfanes (Me₂Sₓ), which can be separated by reverse-phase HPLC.[7]
-
-
Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a UV or mass spectrometry (MS) detector.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm or MS for positive identification of Me₂Sₓ species.
-
-
Quantification: The concentration of each polysulfide species is determined by integrating the peak area and comparing it to a calibration curve prepared from standards of known concentration (if available) or by using a sulfur-specific detector like an inductively coupled plasma mass spectrometer (ICP-MS) for standard-free quantification.[12]
Performance Comparison: Potassium Pentasulfide vs. Sodium Pentasulfide
Potassium and sodium polysulfides are both utilized in next-generation battery technologies. The choice between them can influence the battery's performance characteristics. Below is a comparison of their performance as cathode materials in room-temperature sulfur batteries.
| Performance Metric | Potassium Pentasulfide (K₂S₅) Cathode | Sodium Pentasulfide (Na₂S₅) Cathode |
| Initial Discharge Capacity | ~1500 mAh g⁻¹ | ~700-800 mAh g⁻¹ |
| Capacity Retention | ~50-60% after 100-200 cycles | ~60-70% after 100 cycles |
| Rate Capability | Good, with significant capacity at high C-rates | Moderate, with capacity fade at higher C-rates |
| Key Challenges | Polysulfide shuttle effect, sluggish kinetics of solid-state conversion | Polysulfide shuttle effect, dendrite formation on sodium metal anode |
Note: Performance data is highly dependent on the specific cell design, electrolyte, and host material used.[4][13][14][15]
Visualizing Experimental and Logical Workflows
To aid in understanding the process of purity assessment, the following diagrams illustrate the experimental workflow and the logical relationships between the analytical techniques.
Conclusion
The comprehensive assessment of synthesized potassium pentasulfide purity requires a multi-technique approach. Elemental analysis provides a fundamental check of stoichiometry, while XRD confirms the correct crystalline phase. Raman spectroscopy is invaluable for identifying the specific polysulfide species present. For quantitative analysis of dissolved species, UV-Vis spectroscopy offers a straightforward method for determining total polysulfide concentration, whereas HPLC with derivatization provides detailed speciation. The choice of technique(s) will be dictated by the specific requirements of the research, balancing the need for detailed information with considerations of sample throughput and available instrumentation. When considering alternatives, sodium pentasulfide presents a viable option, though with distinct performance characteristics in applications such as room-temperature sulfur batteries.
References
- 1. chromatographyinst.com [chromatographyinst.com]
- 2. Phase Quantification Using XRD | Malvern Panalytical [malvernpanalytical.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of polysulfide anions and molecular sulfur via coupling HPLC with ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00231H [pubs.rsc.org]
- 8. Methods in sulfide and persulfide research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mapping Polysulfides in Sodium–Sulfur Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Determination of polysulfide anions and molecular sulfur via coupling HPLC with ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 13. Sulfur Analysis [cianalytics.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Polysulfide Analysis
For researchers, scientists, and drug development professionals engaged in the study of polysulfides, the accurate and reliable quantification of these reactive sulfur species is paramount. Polysulfides (RSnR, where n > 2) are implicated in a range of physiological and pathological processes, and their presence in drug formulations can impact stability and efficacy. Given the inherent instability and reactivity of polysulfides, the selection and validation of analytical methods are critical for generating robust data. This guide provides a comparative overview of common analytical methodologies for polysulfide analysis and outlines a framework for their cross-validation.
The cross-validation of analytical methods is a critical process to ensure that different techniques yield comparable and reliable results, which is essential for method transfer between laboratories or for confirming findings with an orthogonal method.[1] While direct cross-validation studies for polysulfide analysis are not extensively documented in the public literature, a comparison of existing methods can serve as a foundation for such an undertaking.
Comparison of Analytical Methods for Polysulfide Analysis
A variety of analytical techniques have been employed for the detection and quantification of polysulfides, each with its own set of advantages and limitations. The choice of method often depends on the specific polysulfide species of interest, the sample matrix, and the required sensitivity and selectivity. A summary of common methods is presented in Table 1.
| Method | Principle | Derivatization Required | Strengths | Limitations | Typical Applications |
| HPLC-UV | Separation of derivatized polysulfides by reverse-phase chromatography followed by UV detection.[2][3][4] | Yes, typically methylation to form stable dimethylpolysulfanes.[3] | Relatively simple, cost-effective, and widely available. | Indirect detection, potential for co-elution, and lower sensitivity for higher-order polysulfides.[2] | Analysis of polysulfides in aquatic systems and industrial processes.[3][4] |
| HPLC-ICP-MS | Separation by HPLC with element-specific detection of sulfur by ICP-MS.[2][5] | Yes, for chromatographic separation.[2] | High sensitivity and specificity for sulfur, allowing for direct quantification without single component standards.[2][5] | Higher instrumentation cost and complexity. | Speciation and quantification of polysulfide anions in organic solvents, relevant to lithium-sulfur batteries.[2][5] |
| LC-MS/MS | Separation by liquid chromatography followed by mass spectrometric detection for high selectivity and sensitivity.[6][7] | Can be performed with or without derivatization. Derivatization can improve stability and chromatographic performance.[6] | High selectivity and sensitivity, capable of identifying and quantifying specific polysulfide species.[6] Can detect endogenous polysulfides in biological samples in the nanomolar range.[6] | Matrix effects can influence ionization efficiency, requiring careful method development and validation. | Quantification of endogenous polysulfides in biological matrices like cells, plasma, and tissues.[6][8] Analysis in food and beverages like wine and beer.[7] |
| NMR Spectroscopy | Detection of specific nuclei (e.g., 1H, 13C) in derivatized polysulfides.[2] | Yes, to introduce NMR-active nuclei with higher abundance and sensitivity.[2] | Provides structural information. | Low sensitivity, especially for higher-order polysulfides which are often present at lower concentrations.[2] Not suitable for trace analysis. | Characterization of polysulfide distribution in non-aqueous solutions, such as in battery electrolytes.[2] |
| Electrochemical Methods | Voltammetric techniques using mercury or gold amalgam electrodes to detect polysulfides.[3] | No | Suitable for in-situ measurements. | Lower selectivity, potential for interferences from other electroactive species. | Determination of total polysulfide concentration in aquatic systems.[3] |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are generalized experimental protocols for common analytical techniques based on published literature.
HPLC-UV Analysis of Derivatized Polysulfides
This method is based on the derivatization of inorganic polysulfides with methyl trifluoromethanesulfonate (B1224126) to form stable dimethylpolysulfanes, which are then analyzed by HPLC with UV detection.[3][9]
-
Derivatization:
-
To a 1 mL aqueous sample, add 0.5 mL of a methanol (B129727) solution containing the methylating agent (e.g., methyl trifluoromethanesulfonate).
-
The reaction is typically fast and proceeds at room temperature. The exact conditions, such as pH and reaction time, may need optimization depending on the sample matrix.[3]
-
-
Sample Preconcentration (Optional):
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax Extend-C18).[4]
-
Mobile Phase: A gradient of methanol and water is commonly used.[4]
-
Flow Rate: Approximately 0.3-1.0 mL/min.
-
Detection: UV detector set at a wavelength between 210-230 nm.[4]
-
Quantification: Calibration curves are generated using in-house prepared standards of dimethylpolysulfanes.[3]
-
LC-MS/MS for Endogenous Polysulfide Quantification
This protocol describes a sensitive method for quantifying endogenous polysulfides in biological samples using a sulfane sulfur probe (SSP4) and LC-MS/MS.[6]
-
Sample Preparation:
-
Homogenize tissue samples or lyse cells in a suitable buffer.
-
Incubate the sample with SSP4 probe. The probe reacts with polysulfides to form a product that can be detected by MS/MS.
-
The reaction is typically quenched, and proteins are precipitated with an organic solvent (e.g., acetonitrile).
-
Centrifuge the sample and collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Column: A suitable reverse-phase column for separating the probe-analyte adduct.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with a small amount of formic acid is common.
-
Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for selective and sensitive detection. Specific precursor-to-product ion transitions for the SSP4-polysulfide adduct are monitored.[6]
-
Quantification: An internal standard is typically used, and a calibration curve is constructed to quantify the polysulfide concentration.
-
Visualizing the Cross-Validation Workflow and Method Comparison
To ensure the reliability and transferability of analytical methods for polysulfides, a structured cross-validation workflow should be implemented. The following diagrams illustrate a proposed workflow and a logical comparison of the analytical methods.
Caption: A proposed workflow for the cross-validation of analytical methods for polysulfide analysis.
Caption: Logical comparison of the strengths and weaknesses of different analytical methods for polysulfides.
Conclusion
The analysis of polysulfides presents significant analytical challenges due to their inherent reactivity and the complexity of biological and industrial matrices.[6][10] A thorough understanding of the available analytical techniques is crucial for selecting the most appropriate method for a given application. While a variety of methods exist, each with distinct advantages and disadvantages, LC-MS/MS currently offers the highest sensitivity and selectivity for the analysis of polysulfides in complex biological samples.[6] For applications where cost is a major consideration and high sensitivity is not required, HPLC-UV provides a viable alternative.
A formal cross-validation between two or more of these methods is highly recommended to ensure the accuracy and reliability of the data. The proposed workflow provides a framework for conducting such a study. By systematically comparing results from orthogonal methods, researchers can gain greater confidence in their findings and contribute to the growing body of knowledge on the roles of polysulfides in health and disease.
References
- 1. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 2. Determination of polysulfide anions and molecular sulfur via coupling HPLC with ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00231H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of polysulfide anions and molecular sulfur via coupling HPLC with ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 6. A selective and sensitive method for quantification of endogenous polysulfide production in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative determination of polysulfide in albumins, plasma proteins and biological fluid samples using a novel combined assays approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Method for the determination of inorganic polysulfide distribution in aquatic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Potassium Pentasulfide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Potassium pentasulfide (K₂S₅), a reactive polysulfide, requires careful handling due to its hazardous properties. This guide provides essential, step-by-step procedures for its safe disposal.
I. Understanding the Hazards
Potassium pentasulfide is a corrosive solid that can cause severe skin burns and eye damage. Upon contact with acids, it liberates highly toxic and flammable hydrogen sulfide (B99878) (H₂S) gas. Furthermore, it is very toxic to aquatic life, necessitating stringent environmental precautions during disposal. Unused or waste potassium pentasulfide must be managed as hazardous waste in accordance with local, state, and federal regulations.
II. Personal Protective Equipment (PPE)
Before handling potassium pentasulfide for disposal, ensure the following personal protective equipment is worn:
| PPE Category | Specification |
| Eye and Face | Chemical safety goggles and a face shield. |
| Hand | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body | A chemical-resistant apron or lab coat. |
| Respiratory | In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator with appropriate cartridges. |
III. Disposal Procedures
There are two primary methods for the disposal of potassium pentasulfide from a laboratory setting: direct disposal as hazardous waste and pre-treatment via oxidation followed by disposal.
A. Direct Disposal (Recommended for Unused or Bulk Quantities)
This is the most straightforward and often the required method of disposal.
-
Containment: Ensure the waste potassium pentasulfide is in a clearly labeled, sealed, and non-reactive container. Do not mix with other waste streams, especially acids.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "Potassium Pentasulfide," the associated hazards (Corrosive, Toxic), and the date of accumulation.
-
Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as acids.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal at an approved facility.
B. Pre-treatment of Small Quantities of Aqueous Solutions (Oxidation)
For small amounts of dilute aqueous solutions of potassium pentasulfide, a pre-treatment step to oxidize the sulfide to less hazardous sulfate (B86663) can be performed by trained personnel in a controlled laboratory setting. This procedure should only be carried out if permitted by your institution and local regulations.
Experimental Protocol: Oxidation with Sodium Hypochlorite (B82951) (Bleach)
This procedure is adapted from established methods for the destruction of inorganic sulfides.
-
Preparation:
-
Perform this procedure in a certified chemical fume hood.
-
Prepare a large beaker with a magnetic stirrer, containing a significant excess of cold water to act as a heat sink.
-
Have a neutralizing agent for acids (e.g., sodium bicarbonate) readily available.
-
-
Procedure:
-
Slowly and with constant stirring, add the aqueous potassium pentasulfide waste to a solution of sodium hypochlorite (household bleach, typically 5-8% NaOCl). A significant excess of sodium hypochlorite should be used.
-
The reaction is exothermic; maintain the temperature of the reaction mixture below 50°C by using an ice bath if necessary.
-
Continue stirring for at least two hours to ensure the complete oxidation of the sulfide to sulfate.
-
After the reaction is complete, check the pH of the solution. If it is acidic, neutralize it to a pH between 6 and 8 by slowly adding a suitable base, such as sodium hydroxide (B78521) or sodium bicarbonate.
-
The final solution, now containing potassium sulfate and sodium chloride, may be suitable for drain disposal with copious amounts of water, only if permitted by local wastewater regulations. Consult your institution's EHS for guidance on the final disposal of the treated solution.
-
IV. Spill Management
In the event of a potassium pentasulfide spill:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials.
-
Carefully sweep the absorbed material into a labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Do not allow the spilled material or cleaning waste to enter drains.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of potassium pentasulfide.
Caption: Workflow for Potassium Pentasulfide Disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of potassium pentasulfide, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines.
Personal protective equipment for handling POTASSIUM PENTASULFIDE)
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemicals is paramount. This guide provides immediate and essential safety and logistical information for the handling of Potassium Pentasulfide (K2S5), a compound that is self-heating in large quantities and can cause severe skin burns and eye damage.[1][2] Adherence to these protocols is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling potassium pentasulfide, a comprehensive suite of personal protective equipment is mandatory to prevent contact and inhalation.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles/Face Shield | Chemical safety goggles with side shields or a full-face shield are required.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber, neoprene, or PVC gloves are recommended.[1][3] Latex gloves are not recommended.[3] |
| Body Protection | Protective Clothing | A flame-retardant coverall (e.g., Nomex, Proban) or protective workwear is essential.[1][3] |
| Respiratory Protection | Respirator | In areas with insufficient ventilation or where dust exposure limits may be exceeded, a NIOSH/MSHA-approved air-purifying respirator with dust, mist, and fume cartridges should be used.[1][3] |
| Footwear | Safety Footwear | Antistatic clothes and footwear are recommended.[1] |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Ventilation: Always handle potassium pentasulfide in a well-ventilated area, preferably within a chemical fume hood.[3][5]
-
Ignition Sources: Keep the substance away from open flames and other sources of ignition.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][6] Wash hands thoroughly with soap and water after handling and before breaks.[1][3]
-
Avoiding Contact: Prevent contact with skin, eyes, and clothing.[1][3] Avoid inhaling dust.[1]
-
Clothing: Immediately remove and wash any contaminated clothing before reuse.[2]
Disposal Plan:
-
Waste Collection: Sweep up spilled solids and place them in a suitable, sealed container for disposal.[5] Avoid creating dust.[5]
-
Environmental Protection: Do not allow the product to enter drains, surface water, or ground water.[1][2]
-
Disposal Method: Dispose of contents and containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[2]
Emergency Procedures
Immediate action is critical in the event of exposure to potassium pentasulfide.
Emergency Response Flowchart
Caption: Immediate first aid and medical attention steps following exposure to potassium pentasulfide.
Detailed Emergency Protocols:
-
Skin Contact: Immediately take off all contaminated clothing.[2] Rinse the affected skin area with a gentle flow of lukewarm water for 10-30 minutes.[1] Do not use brushes or soap.[1] Seek immediate medical attention.[6]
-
Eye Contact: Rinse cautiously with water for several minutes.[1][2] If present, remove contact lenses and continue rinsing.[1][2] Immediately call a doctor or ophthalmologist.[1][2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][3] Call a physician immediately.[2]
-
Ingestion: Rinse the mouth with water immediately.[1] Have the person drink 2-5 dl of cold water.[1] Do NOT induce vomiting.[2][5] Seek immediate medical attention.[1][6] Do not give activated carbon.[1]
Operational Plan: Step-by-Step Guidance
Workflow for Safe Handling of Potassium Pentasulfide
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
